4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXTAMHJKMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693785 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221679-84-1 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Multifunctional Pyrimidine Scaffold for Research and Development
This guide provides a comprehensive overview of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are looking for detailed technical information on this compound. As a versatile building block, its strategic use can unlock novel molecular architectures with significant biological potential.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a pyrimidine ring substituted with a chloro group at position 4, an ethoxy group at position 6, and a methylthio group at position 2.
The structural formula is:
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is crucial for handling, storage, and characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂OS | [1] |
| Molecular Weight | 204.68 g/mol | [1] |
| Appearance | Colourless needles | [1] |
| Melting Point | 59–60 °C | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.37 (s, 1H), 4.41 (q, J=7.1 Hz, 2H), 2.52 (s, 3H), 1.37 (t, J=7.1 Hz, 3H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 | [1] |
| Mass Spectrometry (MALDI-TOF) m/z | 206 (M⁺ + 2, 53%), 204 (M⁺, 100%) | [1] |
Synthesis and Mechanism
This compound is synthesized via a nucleophilic aromatic substitution reaction. The protocol described herein is noted for its mild conditions and high yield.[1]
Synthetic Workflow
The synthesis starts from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the selective displacement of one of the chloro groups by an ethoxy group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a published procedure.[1]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Ethanol (EtOH)
-
Sodium (Na) metal or commercial Sodium Ethoxide (EtONa) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium chloride (CaCl₂) drying tube
Procedure:
-
Preparation of Sodium Ethoxide Solution: A fresh 1 M solution of sodium ethoxide in ethanol is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere. Alternatively, a commercially available solution can be used.
-
Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol, add dropwise a freshly prepared solution of sodium ethoxide (1.1 eq) at approximately 20 °C.
-
Reaction Monitoring: The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 2 hours).
-
Workup: Upon completion, dichloromethane (DCM) is added to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous phase is extracted with an additional portion of DCM.
-
Isolation and Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization from n-pentane at low temperatures to obtain colorless needles.[1]
Mechanistic Insights and Rationale
The choice of ethanol as the solvent and sodium ethoxide as the nucleophile is strategic. Ethanol is a relatively non-toxic and readily available solvent.[1] The use of sodium ethoxide provides the ethoxide nucleophile, which is a strong enough nucleophile to displace one of the chlorine atoms on the electron-deficient pyrimidine ring. The reaction proceeds smoothly at room temperature, which is a milder condition compared to a previously reported method that required heating at 70 °C in dimethylformamide.[1] The regioselectivity, resulting in the exclusive formation of the mono-displaced product, is a key advantage of this procedure.[1]
Reactivity and Applications in Synthesis
This compound is a valuable multifunctional scaffold due to the presence of several reactive sites.[1] The remaining chloro group at the 4-position is susceptible to further nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to undergo a variety of transformations including:
-
Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[1]
-
Displacement of the chloride by amines or other alcohols.[1]
-
Oxidation of the methylthio group to a sulfone, which can then act as a leaving group.[1]
-
Condensation reactions to form polycyclic systems.[1]
These examples highlight the synthetic versatility of this class of compounds and suggest that this compound can be a key intermediate in the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals and agrochemicals. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties.[1]
Conclusion
This compound is a synthetically accessible and highly versatile intermediate. Its well-defined structure, coupled with multiple reactive sites, makes it an attractive building block for the development of novel compounds in various fields of chemical research. The mild and efficient synthesis protocol further enhances its utility for both academic and industrial applications.
References
An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Versatile Scaffold for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a quintessential heterocyclic scaffold, foundational to life's building blocks like cytosine, thymine, and uracil, and central to a vast array of pharmaceuticals.[1] Its inherent biological significance and versatile chemical reactivity have established it as a "privileged structure" in medicinal chemistry. Within this important class of compounds, asymmetrically substituted pyrimidines serve as powerful intermediates, enabling the precise and strategic construction of complex molecular architectures. This guide provides a detailed technical overview of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS No. 221679-84-1), a multifunctional building block with significant potential in drug discovery and synthetic chemistry.[2]
Core Attributes and Physicochemical Properties
This compound is a solid, crystalline compound that presents as colorless needles.[1] Its distinct substitution pattern—a reactive chlorine atom at C4, a nucleophilically-introduced ethoxy group at C6, and a modifiable methylthio group at C2—makes it an exceptionally useful and versatile synthetic intermediate.[1][3]
| Property | Value | Source |
| CAS Number | 221679-84-1 | [2] |
| Molecular Formula | C₇H₉ClN₂OS | [2] |
| Molecular Weight | 204.68 g/mol | N/A |
| Appearance | Colorless needles | [1] |
| Melting Point | 59–60 °C | [1][4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) and Ethanol (EtOH). | [1] |
| TLC Rf | 0.16 (n-hexane/DCM, 90:10) | [1][4] |
Synthesis and Mechanistic Rationale
The preparation of this compound is a prime example of controlled regioselective synthesis. The most efficient and cited method involves the mono-displacement of a chlorine atom from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[1][3]
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr). In 4,6-dichloro-2-(methylthio)pyrimidine, the C4 and C6 positions are electronically equivalent. However, the introduction of the first nucleophile, in this case, ethoxide, proceeds exclusively at one of these positions to yield the mono-substituted product. The reaction's success hinges on precise stoichiometric control of the nucleophile (1.1 equivalents) to prevent di-substitution.[1] The choice of mild reaction conditions (room temperature) and a protic solvent (ethanol) is crucial for achieving high regioselectivity and yield, representing a significant improvement over previous methods that required harsher conditions.[1]
The following protocol is adapted from a peer-reviewed synthesis, which reports an 89% yield.[1]
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Chloride (CaCl₂) drying tube
Procedure:
-
Preparation of Sodium Ethoxide Solution (1 M): In a flame-dried flask under an inert atmosphere, carefully add sodium metal to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. Adjust the concentration to 1 M with additional anhydrous ethanol.
-
Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous ethanol, add the freshly prepared sodium ethoxide solution (1.1 eq) dropwise at approximately 20 °C.
-
Reaction Execution: Protect the reaction mixture with a CaCl₂ drying tube and continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).
-
Workup: Add DCM to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃ to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (2x).
-
Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from n-pentane at low temperature (-60 °C) to yield this compound as colorless needles.[1]
Caption: Workflow for the regioselective synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
This compound is a trifunctional scaffold, offering three distinct points for chemical modification. This versatility is paramount for generating molecular diversity in drug discovery campaigns. The reactivity can be understood by analyzing each functional group:
-
C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and for palladium-catalyzed cross-coupling reactions.[1][4] The electron-withdrawing nature of the pyrimidine ring and the methylthio group activates the chlorine for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of various side chains to explore structure-activity relationships (SAR).
-
C2-Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or, more commonly, to a sulfone.[1][5] This methylsulfonyl group is an excellent leaving group, which can then be displaced by other nucleophiles, such as cyanide or amines.[5] This two-step process dramatically expands the synthetic possibilities at the C2 position.
-
C5 Position: While less reactive, the C5 position can be halogenated (e.g., chlorinated with N-chlorosuccinimide, NCS) after appropriate activation of the pyrimidine ring, providing another handle for functionalization.[5]
Drawing parallels with the closely related 4-chloro-6-methoxy-2-(methylthio)pyrimidine, this scaffold is an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura coupling, which would install aryl or heteroaryl groups at the C4 position.[1][6]
Caption: Key reaction pathways for the diversification of the scaffold.
Applications in Drug Discovery and Development
The pyrimidine motif is a cornerstone of modern pharmacotherapy, found in drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][5] The value of this compound lies in its role as a versatile starting material for building libraries of novel pyrimidine derivatives for high-throughput screening.
-
Scaffold for Targeted Therapies: The ability to selectively functionalize the C2 and C4 positions allows for the synthesis of compounds designed to interact with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[6]
-
Scaffold Hopping and Analogue Synthesis: In drug development, "scaffold hopping" is a strategy used to identify new core structures with similar biological activity but potentially improved properties (e.g., better ADME profile, novel intellectual property).[3] This intermediate is an excellent starting point for creating analogues of known pyrimidine-based drugs or for exploring entirely new chemical space.
-
Fragment-Based Drug Discovery (FBDD): The core itself can be considered a "fragment" that can be elaborated upon based on initial low-affinity hits from FBDD screens, using the synthetic handles described above to grow the fragment into a potent lead compound.
Safety and Handling
As a chlorinated heterocyclic compound, this compound should be handled with appropriate laboratory precautions. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous chloropyrimidines can guide safe handling practices.[7][8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9] Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical intermediate; it is a carefully designed molecular tool. Its synthesis is efficient and regioselective, and its trifunctional nature provides chemists with a robust platform for diversification. For researchers in drug discovery and development, this compound represents a valuable starting point for the rational design and synthesis of novel therapeutics, embodying the power of the pyrimidine scaffold in the ongoing quest for new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Thio pyrimidine [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 8. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
Molecular weight and formula of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Multifunctional Scaffold for Scientific Innovation
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biological systems as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1[1]. This inherent biological significance has rendered pyrimidine derivatives a class of "privileged scaffolds" in medicinal chemistry. They are integral to a vast array of pharmaceuticals, exhibiting activities as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents[1][2][3]. Within this critical class of compounds, asymmetrically substituted pyrimidines serve as exceptionally versatile building blocks for creating complex molecular architectures. This compound is a prime example of such a scaffold, offering multiple, distinct reactive sites that can be selectively functionalized. This guide provides a comprehensive overview of its molecular properties, a detailed synthesis protocol, and an exploration of its synthetic utility for researchers in drug discovery and chemical development.
Molecular Profile and Physicochemical Properties
A thorough understanding of a chemical scaffold begins with its fundamental molecular and physical characteristics. These data are crucial for reaction planning, purification, and analytical characterization.
Chemical Structure
This compound possesses an asymmetrically substituted pyrimidine ring. The key functional groups—a reactive chloro group at C4, a stable ethoxy group at C6, and a modifiable methylthio group at C2—provide a strategic foundation for sequential chemical transformations.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The empirical data summarized below are essential for identifying and characterizing the compound during experimental work. The spectral data provide a unique fingerprint for confirming its synthesis and purity[1][2].
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₉ClN₂OS | [1] |
| Molecular Weight | 204.68 g/mol | (Calculated) |
| Appearance | Colourless needles | [1][2] |
| Melting Point | 59–60 °C | [1][2] |
| CAS Number | 221679-84-1 | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 6.37 (s, 1H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 2.52 (s, 3H, SCH₃), 1.37 (t, J=7.1 Hz, 3H, CH₂CH₃) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.7, 169.4, 160.2, 102.4, 63.3, 14.2, 14.1 | [1] |
| Mass Spec. (MALDI-TOF) | m/z: 204 (M⁺, 100%), 206 (M⁺+2, 53%) | [1] |
| UV-Vis (DCM) | λₘₐₓ (nm): 255 (log ε 4.06), 276 (inf, log ε 3.78) | [1][2] |
| Infrared (νₘₐₓ, cm⁻¹) | 3007 (aryl C-H), 2982, 2934 (alkyl C-H), 1562, 1541 (C=N, C=C stretch) | [1][2] |
Synthesis and Mechanistic Insights
The preparation of this compound is achieved through a highly regioselective nucleophilic aromatic substitution (SₙAr). The described method is efficient, high-yielding, and utilizes mild conditions, making it highly accessible for laboratory synthesis[1][5][6].
Causality of Experimental Design
The choice of starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is strategic. The two chlorine atoms at the C4 and C6 positions are electronically distinct due to the influence of the nitrogen atoms in the pyrimidine ring, but they are chemically equivalent in the symmetrical starting material. Introducing a nucleophile like sodium ethoxide leads to a mono-substitution. The reaction is performed at room temperature (ca. 20 °C) in ethanol, which serves as both the solvent and the source of the ethoxide nucleophile (upon reaction with sodium). These mild conditions prevent undesired side reactions or di-substitution, leading to the exclusive formation of the target compound in high yield (89%)[1][6]. The use of ethanol as a solvent is also a significant advantage over harsher solvents like dimethylformamide (DMF), enhancing the safety and environmental profile of the synthesis[1].
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the peer-reviewed synthesis published by Kalogirou and Koutentis[1].
-
Reagent Preparation: Prepare a fresh 1M solution of sodium ethoxide (EtONa) in absolute ethanol (EtOH).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (e.g., 50 mg, 0.256 mmol) in absolute ethanol (1 mL). Protect the mixture from atmospheric moisture with a CaCl₂ drying tube.
-
Nucleophilic Addition: While stirring at room temperature (ca. 20 °C), add the freshly prepared 1M solution of EtONa (0.28 mL, 0.28 mmol, 1.1 equivalents) dropwise to the pyrimidine solution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC) (eluent: 90:10 n-hexane/DCM). The reaction is typically complete within 2 hours.
-
Workup: Once the reaction is complete, add dichloromethane (DCM, 10 mL) to the flask, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an additional 10 mL of DCM.
-
Drying and Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be recrystallized from n-pentane at low temperature (-60 °C) to yield the final product as colorless needles (yield: ~89%)[1].
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential as a multifunctional scaffold. The three different functional groups exhibit distinct reactivities, allowing for a programmed, stepwise elaboration of the pyrimidine core. This versatility is highly sought after in the construction of compound libraries for drug screening.
Drawing parallels from its close analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine[1][7], we can predict the following reactive pathways:
-
Nucleophilic Substitution at C4: The chlorine atom at the C4 position is the most labile group and is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This is a primary pathway for introducing diversity.
-
Oxidation of the Methylthio Group: The sulfur atom at C2 can be readily oxidized to a sulfoxide or sulfone using agents like m-chloroperbenzoic acid (m-CPBA)[7][8]. This transformation alters the electronic properties of the ring and converts the sulfonyl group into an excellent leaving group, enabling subsequent substitution with nucleophiles like cyanide[8].
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at C4 is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with various aryl or heteroaryl boronic acids[1][7].
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a validated pharmacophore present in numerous approved drugs. The ability to rapidly generate analogues from a versatile intermediate like this compound is a core tenet of modern medicinal chemistry. Its derivatives are of interest in several therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding site of the target enzyme. The functional handles on this scaffold allow for the systematic exploration of chemical space to optimize potency and selectivity[7].
-
Antiviral and Anticancer Agents: Substituted pyrimidines are central to the design of agents that interfere with nucleic acid synthesis or other critical cellular pathways. For instance, derivatives of the related 4-chloro-6-methoxy-2-(methylthio)pyrimidine have shown potential as antiviral agents against HIV[7]. The broader class of pyrimidine derivatives has well-established anticancer and antimicrobial applications[2][3].
Conclusion
This compound is more than a simple chemical; it is a multifunctional tool for innovation. Its high-yield, regioselective synthesis under mild conditions makes it readily accessible. The strategic placement of three distinct functional groups—a modifiable methylthio group, a displaceable chloro atom, and a stable ethoxy group—provides a robust platform for the systematic development of novel, complex molecules. For researchers and scientists in drug discovery and materials science, this pyrimidine scaffold represents a valuable starting point for building libraries of compounds with diverse biological and physical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Thio pyrimidine [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
A Spectroscopic Investigation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand as a cornerstone scaffold, renowned for their diverse biological activities and versatile chemical reactivity.[1] Among these, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a particularly valuable intermediate, offering multiple reaction sites for further functionalization.[2][3] Its utility in constructing more complex molecular architectures—from potential therapeutics to functional materials—hinges on the unambiguous confirmation of its structure and purity. This guide provides an in-depth analysis of the core spectroscopic data used to characterize this compound, offering not just the data itself, but the underlying principles and experimental rationale essential for researchers in the field.
This document is structured to provide a holistic understanding of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of each spectrum, present the data in a clear, comparative format, and provide detailed experimental protocols that ensure the reproducibility and integrity of these analytical methods.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a conventional numbering scheme that will be used for signal assignments throughout this guide.
Caption: Molecular structure and numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Data Summary
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1 | 6.37 | Singlet (s) | 1H | - | H-5 |
| 2 | 4.41 | Quartet (q) | 2H | 7.1 | O-CH₂ -CH₃ |
| 3 | 2.52 | Singlet (s) | 3H | - | S-CH₃ |
| 4 | 1.37 | Triplet (t) | 3H | 7.1 | O-CH₂-CH₃ |
Data acquired on a Bruker Avance 500 (500 MHz) spectrometer in deuterated chloroform (CDCl₃).[4]
Interpretation and Field-Proven Insights
-
The Aromatic Singleton (H-5): The singlet at 6.37 ppm, integrating to one proton, is characteristic of the lone proton on the pyrimidine ring (H-5).[4] Its downfield shift is expected due to the deshielding effects of the electronegative nitrogen atoms and the halogen substituent. The absence of splitting (a singlet) confirms it has no adjacent proton neighbors, which is consistent with the substitution pattern.
-
The Ethoxy Group Signature: The ethoxy group presents a classic ethyl pattern. The quartet at 4.41 ppm corresponds to the methylene protons (O-CH₂ ) adjacent to the oxygen atom.[4] The oxygen's electron-withdrawing nature shifts these protons downfield. The signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃ ) appear as a triplet at 1.37 ppm, a more upfield (shielded) position, and are split by the two adjacent methylene protons.[4] The identical coupling constant (J = 7.1 Hz) for both the quartet and the triplet is a definitive confirmation of their mutual coupling and proves the presence of the ethyl fragment.
-
The Methylthio Singleton (S-CH₃): The sharp singlet at 2.52 ppm, integrating to three protons, is assigned to the methyl group attached to the sulfur atom (S-CH₃ ).[4] Its chemical shift is characteristic of a methyl group adjacent to a sulfur, which is less deshielding than an oxygen.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides a direct map of the carbon skeleton, revealing the number of unique carbon environments and offering insights into their hybridization and functional group attachment.
Experimental Data Summary
| Chemical Shift (δ) ppm | Multiplicity (APT) | Assignment |
| 172.7 | Singlet (s) | C-4 |
| 169.4 | Singlet (s) | C-6 |
| 160.2 | Singlet (s) | C-2 |
| 102.4 | Doublet (d) | C-5 |
| 63.3 | Triplet (t) | C H₂-CH₃ |
| 14.3 | Quartet (q) | S-C H₃ |
| 14.2 | Quartet (q) | CH₂-C H₃ |
Data acquired on a Bruker Avance 500 (125 MHz) spectrometer in deuterated chloroform (CDCl₃). Multiplicities were determined by APT (Attached Proton Test) or similar experiments.[4]
Interpretation and Field-Proven Insights
-
Quaternary Carbons of the Ring: The three signals in the most downfield region (160-173 ppm) are assigned to the three quaternary carbons (C-2, C-4, and C-6) of the pyrimidine ring.[4] These carbons are bonded to electronegative atoms (N, Cl, O, S), which deshields them significantly. The specific assignments can be complex without further 2D NMR data, but are based on substituent effects known for similar heterocyclic systems.
-
The Sole C-H Carbon: The signal at 102.4 ppm, which would appear as a doublet in a proton-coupled spectrum (or an "up" signal in a DEPT-135/APT experiment), is unambiguously assigned to C-5, the only carbon in the ring bonded to a hydrogen.[4]
-
Aliphatic Carbons: The upfield region contains the signals for the aliphatic carbons. The peak at 63.3 ppm is assigned to the methylene carbon (O-C H₂) of the ethoxy group, shifted downfield by the attached oxygen.[4] The two methyl carbons (S-C H₃ and OCH₂-C H₃) appear very close together around 14.2-14.3 ppm, a typical range for sp³ hybridized methyl groups.[4]
Part 2: Vibrational Spectroscopy and Mass Spectrometry
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is excellent for identifying the presence of specific functional groups.
Key IR Absorption Bands
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3007 | Weak (w) | Aryl C-H Stretch |
| 2982, 2934, 2888 | Weak (w) | Alkyl C-H Stretch |
| 1500-1600 (approx.) | Medium-Strong | C=C and C=N Ring Stretching |
| 1200-1300 (approx.) | Strong (s) | C-O Stretch (Ether) |
| 814 | Strong (s) | C-Cl Stretch |
Data acquired on a Shimadzu FTIR-NIR Prestige-21 spectrometer with a Pike Miracle Ge ATR accessory.[2]
Interpretation
-
C-H Stretching: The weak band at 3007 cm⁻¹ is characteristic of the C-H stretching vibration of the proton on the aromatic pyrimidine ring (C5-H). The series of weak bands between 2888 and 2982 cm⁻¹ are typical for the sp³ C-H stretching vibrations of the ethoxy and methylthio groups.[4]
-
Ring Vibrations: The complex absorptions in the 1500-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrimidine ring, a hallmark of aromatic and heteroaromatic systems.
-
Ether and Chloroalkane Linkages: A strong band in the C-O stretching region (typically 1200-1300 cm⁻¹) would confirm the presence of the ethoxy group. The strong absorption at 814 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chloro substituent.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental formula. The ionization technique used is critical to the resulting spectrum.
Methodology: MALDI-TOF
For this compound, a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrum was recorded.[2] This is a "soft" ionization technique, which is particularly useful for preventing the fragmentation of the molecule of interest.
Expected Observations
-
Molecular Ion Peak ([M]⁺): The primary expectation in a MALDI spectrum of this compound would be a strong signal for the molecular ion. The molecular weight of this compound (C₇H₉ClN₂OS) is 204.68 g/mol .
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum should show two distinct peaks for the molecular ion:
-
[M]⁺ peak at m/z ≈ 204.7 (corresponding to the molecule with ³⁵Cl)
-
[M+2]⁺ peak at m/z ≈ 206.7 (corresponding to the molecule with ³⁷Cl)
-
The intensity ratio of the [M]⁺ to [M+2]⁺ peak should be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.
-
Part 3: Experimental Protocols and Workflow
Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure that researchers can reliably obtain high-quality spectroscopic data for this compound.
Synthesis and Purification Workflow
The reliable characterization of a compound begins with its pure synthesis. This compound is synthesized via a nucleophilic aromatic substitution.
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Synthesis Protocol [2]
-
Preparation: A solution of sodium ethoxide (1.1 equivalents) is freshly prepared in absolute ethanol.
-
Reaction: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol at approximately 20°C, the sodium ethoxide solution is added dropwise.
-
Monitoring: The reaction is stirred at room temperature under a drying tube and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Workup: Dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are added to the reaction mixture. The layers are separated, and the aqueous layer is extracted again with DCM.
-
Isolation: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product. The product can be further purified by recrystallization from n-pentane.
-
Causality: The use of a slight excess of sodium ethoxide ensures the complete consumption of the starting dichloro-pyrimidine. Running the reaction at room temperature in ethanol provides high regioselectivity for mono-substitution, which is a milder and more environmentally friendly condition than previous methods requiring higher temperatures and harsher solvents.[2]
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of the title compound.
NMR Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution. Ensure the instrument is properly tuned and shimmed to obtain a sharp, symmetrical solvent peak.
-
Acquisition: Record a standard ¹H spectrum. Subsequently, record a ¹³C spectrum with proton decoupling. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating between CH, CH₂, and CH₃ carbons.
-
Trustworthiness: Using CDCl₃ is standard for many organic compounds due to its excellent dissolving power and relatively clean spectral window. A high-field instrument (≥400 MHz) is essential to resolve complex splitting patterns and reduce signal overlap, ensuring more reliable data interpretation.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle: NMR defines the precise carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the elemental composition and molecular weight. The protocols and interpretations provided herein serve as a robust guide for researchers, ensuring both the accurate identification of this versatile building block and the integrity of the downstream science it enables.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Introduction
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctional heterocyclic compound that serves as a valuable scaffold in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom, an ethoxy group, and a methylthio moiety, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. The pyrimidine core is a ubiquitous motif in numerous pharmaceuticals, including anticancer, antiviral, and antimicrobial agents. Understanding the fundamental physicochemical properties of this building block, specifically its solubility and stability, is paramount for researchers in drug development to ensure reproducible experimental outcomes, optimize reaction conditions, and develop robust analytical methods.
This technical guide provides a comprehensive overview of the known characteristics of this compound and presents a detailed framework for the systematic evaluation of its solubility and stability profiles. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂OS | [1] |
| Molecular Weight | 204.68 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 59–60 °C | [1] |
| UV-Vis (in DCM) | λmax 255 nm (log ε 4.06), 276 nm (inflection, log ε 3.78) | [1] |
Solubility Profile: A Predictive and Experimental Approach
Qualitative Solubility Assessment
Based on its synthesis and work-up procedures, a qualitative assessment of its solubility can be inferred[1]:
-
Soluble in: Dichloromethane (DCM), n-pentane (for recrystallization)[1].
-
Likely soluble in: Other common organic solvents such as chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
-
Sparingly soluble to insoluble in: Water and aqueous buffer systems.
Experimental Determination of Solubility
To provide a robust and quantitative understanding of its solubility, a systematic experimental evaluation is necessary. The following protocols outline the determination of both kinetic and thermodynamic solubility, which are crucial parameters in drug discovery and development.
Diagram: Workflow for Solubility Determination
Caption: A streamlined workflow for determining kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
Objective: To rapidly assess the aqueous solubility of the compound from a DMSO stock solution, mimicking early-stage drug discovery screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%. A serial dilution should be performed to test a range of compound concentrations.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle agitation.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
-
UV-Vis Spectroscopy: Alternatively, filter the samples through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a pre-established calibration curve.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the solid compound in various solvents, providing a "gold standard" solubility value.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Analytical Methods section).
Stability Profile: A Comprehensive Evaluation
The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the integrity of biological and analytical data. A forced degradation study is an essential component of drug development, designed to identify potential degradation pathways and to develop stability-indicating analytical methods[2].
Diagram: Forced Degradation Study Design
Caption: A systematic approach to forced degradation studies.
Protocol 3: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions as prescribed by ICH guidelines[3][4][5].
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature.
-
Neutral Hydrolysis: Reflux the solution in water.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6][7][8]. A dark control should be run in parallel.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Analytical Methods section) to determine the percentage of degradation and to detect the formation of any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxy-6-ethoxy-2-(methylthio)pyrimidine. Under acidic conditions, the ethoxy group may also undergo hydrolysis.
-
Oxidation: The methylthio group is prone to oxidation, which could yield the corresponding sulfoxide and sulfone derivatives.
-
Photodegradation: UV light can induce cleavage of the C-Cl bond, potentially leading to radical-mediated degradation pathways.
Analytical Methods for Quantification and Purity Assessment
A robust and validated analytical method is crucial for the accurate determination of solubility and for monitoring stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.
Protocol 4: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products and impurities.
Methodology:
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 255 nm.
-
Column Temperature: 30 °C.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Conclusion
This compound is a key building block with significant potential in medicinal chemistry. While its synthesis and basic characterization are established, a comprehensive understanding of its solubility and stability is essential for its effective application in drug discovery and development. This technical guide has provided a detailed framework of scientifically sound protocols for the systematic evaluation of these critical physicochemical properties. The implementation of these methodologies will enable researchers to generate robust and reliable data, facilitating the optimization of reaction conditions, the development of suitable formulations, and the establishment of appropriate storage and handling procedures. The insights gained from such studies are indispensable for advancing the development of novel therapeutics derived from this versatile pyrimidine scaffold.
References
- 1. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. database.ich.org [database.ich.org]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
Introduction
The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, stands as a "privileged scaffold" in medicinal chemistry.[1] Its presence in the essential biomolecules of life, namely the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental biological importance.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents.[4] Researchers, scientists, and drug development professionals continually explore this chemical space, unearthing novel compounds with a broad spectrum of pharmacological activities.[4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for professionals in drug discovery and development.
The Pyrimidine Core: A Versatile Pharmacophore
The remarkable diversity of biological activities exhibited by pyrimidine derivatives stems from the numerous possibilities for substitution around the core ring. The ability to modify the pyrimidine scaffold at various positions allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[2][6] This structural flexibility is a key reason why the pyrimidine nucleus is a recurring motif in many clinically successful drugs.[7]
Below is a basic representation of the pyrimidine core structure with numbered positions that are amenable to substitution.
Caption: The core structure of pyrimidine with substitution points.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as one of the most important classes of anticancer agents, with several compounds being mainstays in various chemotherapy regimens.[8] Their anticancer effects are exerted through diverse mechanisms, primarily by interfering with nucleic acid synthesis and inhibiting key enzymes involved in cancer cell proliferation and survival.[9]
Mechanisms of Anticancer Action
1. Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell division.[10][11] Pyrimidine derivatives, such as methotrexate, are potent inhibitors of DHFR.[10] By blocking DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.[10]
Caption: Mechanism of DHFR inhibition by pyrimidine derivatives.
2. Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[12] Numerous pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8] For instance, derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant inhibitory effects against various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[12][13] By blocking the activity of these kinases, pyrimidine-based inhibitors can disrupt the signaling pathways that drive tumor growth and progression.[12]
Caption: Inhibition of EGFR signaling by a pyrimidine derivative.
Quantitative Data on Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | PC-3 (Prostate) | 1.54 | [13] |
| Pyrido[2,3-d]pyrimidines | PDGFRβ, EGFR, CDK4/Cyclin D1 | A-549 (Lung) | 3.36 | [13] |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | CDK2 | Various | Sub-micromolar | [14] |
| Pyrrole[2,3-d]pyrimidin-4-one | USP7 | CHP-212 (Neuroblastoma) | Potent inhibition | [14] |
| Furo[2,3-d]pyrimidines | DHFR | - | - | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[1][4]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[1]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][16]
Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. A key target is dihydrofolate reductase (DHFR), an enzyme that is also crucial for microbial survival.[10] Trimethoprim, a well-known antibacterial drug, is a pyrimidine derivative that selectively inhibits bacterial DHFR.[4] The structural differences between bacterial and human DHFR allow for the design of selective inhibitors with minimal toxicity to the host.[10]
Quantitative Data on Antimicrobial Activity
The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis | Significant activity | [4] |
| Indolyl-pyrimidine derivatives | Staphylococcus aureus | Potent activity | [4] |
| Tetrahydro pyrimidine derivatives | Escherichia coli | High in vitro activity | [4] |
| Pyrimidine derivative (Compound 70) | Staphylococcus aureus | Active | [4][17] |
| Pyrimidine derivative (Compound 71) | Klebsiella pneumoniae | Active | [4][17] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper disks impregnated with the test pyrimidine derivative at a known concentration
-
Forceps
-
Incubator
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16][18]
-
Disk Placement: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.[16]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[16]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16][19] The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives, particularly nucleoside analogs, have played a pivotal role in the development of antiviral therapies.[3][20] These compounds are designed to mimic natural nucleosides and interfere with the replication of viral genetic material.[20]
Mechanism of Antiviral Action
Many pyrimidine-based antiviral drugs function as chain terminators in viral DNA or RNA synthesis.[20] These nucleoside analogs are taken up by host cells and are phosphorylated to their active triphosphate form. Viral polymerases then mistakenly incorporate these analogs into the growing viral DNA or RNA strand. Once incorporated, the lack of a 3'-hydroxyl group on the analog prevents the addition of the next nucleotide, thereby terminating the elongation of the nucleic acid chain and halting viral replication.[20][21]
Caption: Mechanism of action of pyrimidine nucleoside analogs as antiviral agents.
Examples of Antiviral Pyrimidine Derivatives
A wide range of pyrimidine derivatives have been developed and are in clinical use for the treatment of various viral infections.[22][23]
| Drug | Virus Targeted | Reference |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | [20] |
| Lamivudine | HIV, Hepatitis B Virus (HBV) | [20][24] |
| Acyclovir | Herpes Simplex Virus (HSV) | [20] |
| Sofosbuvir | Hepatitis C Virus (HCV) | [24] |
| Remdesivir | SARS-CoV-2 | [24] |
Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including rheumatoid arthritis, cardiovascular disease, and cancer.[1] Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating potent activity.[1][15]
Mechanism of Anti-inflammatory Action
A primary mechanism by which pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[25] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[25]
Quantitative Data on Anti-inflammatory Activity
The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine derivative 7 | >100 | - | - | [25] |
| Pyrimidine derivative 8 | >100 | - | - | [25] |
| Pyrimidine derivative 9 | >100 | - | - | [25] |
| Pyrimidine-5-carbonitrile derivatives | - | 1.03–1.71 | 5.71–8.21 | [17] |
| Pyrimidine derivative L1 | High selectivity for COX-2 | - | - | [26] |
| Pyrimidine derivative L2 | High selectivity for COX-2 | - | - | [26] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8)[27]
-
Heme (cofactor)[7]
-
Arachidonic acid (substrate)[7]
-
Test pyrimidine derivative
-
Detection reagent (e.g., TMPD for colorimetric assay or a fluorescent probe)[27]
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to the appropriate wells.[7]
-
Inhibitor Addition: Add the test pyrimidine derivative at various concentrations to the inhibitor wells. Add the vehicle control to the 100% initial activity wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[7]
-
Detection: After a specific incubation time, stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the detection method used (e.g., 590 nm for TMPD).[27]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its remarkable versatility has given rise to a plethora of derivatives with a wide array of biological activities, making significant contributions to the fight against cancer, infectious diseases, and inflammatory conditions. The continued exploration of the chemical space around the pyrimidine nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, promises the development of even more potent and selective therapeutic agents in the future. For researchers and drug development professionals, the pyrimidine derivative landscape remains a rich and rewarding field of investigation with the potential to address some of the most pressing challenges in human health.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. wjarr.com [wjarr.com]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Multifunctional Applications of Pyrimidine Scaffolds in Modern Drug Discovery
Foreword: The Enduring Primacy of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks achieve a "privileged" status. They are not merely common; they are foundational, offering a versatile and chemically tractable starting point for the development of a vast array of therapeutic agents. The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is arguably one of the most significant of these scaffolds.[1][2][3] Its presence at the heart of life's building blocks—the nucleobases uracil, thymine, and cytosine—foreshadows its profound potential for interaction with biological systems.[1][2] This inherent biocompatibility, combined with a modular architecture that supports precise functionalization, has established the pyrimidine core as a cornerstone of modern drug discovery.[4][5]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of derivatives to provide a deeper understanding of the causality behind experimental choices. We will explore the strategic functionalization of the pyrimidine ring and connect these chemical modifications to their potent and diverse biological activities, from targeted cancer therapies to novel antiviral and antimicrobial agents. Every protocol and mechanism described is grounded in established, verifiable science, providing a self-validating system of knowledge for practical application in the laboratory.
The Strategic Logic of Multifunctionalisation
The therapeutic versatility of the pyrimidine scaffold stems from the ability to strategically modify its structure at multiple positions (primarily C2, C4, C5, and C6). Each position offers a vector for introducing new chemical moieties that can modulate the molecule's steric, electronic, and physicochemical properties. This, in turn, dictates its interaction with biological targets, influencing affinity, selectivity, and pharmacokinetic profiles.[1][2][6]
The causality behind this strategy is rooted in structure-activity relationship (SAR) principles. For instance, substitutions at the C2 and C4 positions are frequently used to engage with the hinge region of protein kinases, a critical interaction for achieving potent inhibition.[7] Modifications at the C5 position can be used to extend into solvent-exposed regions of a binding pocket, improving selectivity or solubility. Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine or pyrazole, creates rigid, bicyclic scaffolds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which have proven to be exceptionally effective as kinase inhibitors.[8][9][10]
Below is a generalized workflow illustrating the strategic approach to diversifying the pyrimidine core to generate libraries of compounds for screening.
Caption: General workflow from core synthesis to application-driven functionalization.
Application in Oncology: Precision Targeting of Kinases
Pyrimidine derivatives have revolutionized cancer treatment by providing a scaffold for potent and selective protein kinase inhibitors.[11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[13] Pyrimidine-based drugs often act as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase to block downstream signaling and halt cancer cell proliferation.[12]
Mechanism of Action: EGFR and Aurora Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently overexpressed or mutated in non-small cell lung cancer and other solid tumors.[13] Fused pyrimidine scaffolds, such as the quinazoline and pyrido[2,3-d]pyrimidine cores, mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. This anchors the inhibitor, allowing other parts of the molecule to confer selectivity and potency.[13]
Similarly, Aurora kinases are critical for mitotic progression, and their inhibition represents a powerful therapeutic strategy. Pyrimidine-based Aurora A inhibitors have been designed to stabilize the inactive "DFG-out" conformation of the kinase, offering a path to greater selectivity and potent anti-proliferative effects in cancers driven by oncoproteins like MYC.[7]
Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.
Quantitative Data: Anticancer Activity
The efficacy of pyrimidine derivatives is demonstrated by their potent inhibitory concentrations (IC50) against various cancer cell lines.
| Compound Class | Derivative Example | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 11 | EGFR | PC-3 (Prostate) | 0.123 | [14] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | (Not specified) | A549 (Lung) | <50 | [15] |
| 2,4-Diaminopyrimidine | Compound 3b | (Not specified) | PC-3 (Prostate) | 1.98 | [16] |
| Pyrimidine-Based | Compound 13 | Aurora A | SCLC Cell Lines | <0.200 | [7] |
Representative Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is based on methodologies frequently cited for constructing this potent anticancer scaffold.[9][17]
Objective: Synthesize a 2,4-disubstituted-pyrido[2,3-d]pyrimidine core.
Materials:
-
2,6-diaminopyrimidine-4(3H)-one
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware and reflux apparatus
Methodology:
-
Step 1: Knoevenagel Condensation: In a 100 mL round-bottom flask, dissolve 2,6-diaminopyrimidine-4(3H)-one (10 mmol), the selected aryl aldehyde (10 mmol), and malononitrile (10 mmol) in 30 mL of absolute ethanol.
-
Step 2: Catalysis: Add a catalytic amount of piperidine (5-6 drops) to the reaction mixture. The addition of a base is critical to facilitate the condensation reaction.
-
Step 3: Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier for the multi-step condensation and cyclization process.
-
Step 4: Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Step 5: Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Step 6: Recrystallization: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and dimethylformamide (DMF), to obtain the pure pyrido[2,3-d]pyrimidine derivative.
-
Step 7: Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Virology: Disrupting Viral Replication
The pyrimidine scaffold is central to the development of broad-spectrum antiviral agents.[18] Viruses are heavily dependent on the host cell's machinery and metabolic pools for replication.[19] A highly effective antiviral strategy is to target host cell enzymes that are essential for viral nucleic acid synthesis, thereby depleting the resources necessary for viral propagation.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key cellular enzyme in the de novo pyrimidine biosynthesis pathway.[19] This pathway is crucial for producing the pyrimidine nucleotides required for both DNA and RNA synthesis. Many viruses, particularly RNA viruses, place a high demand on the cell's nucleotide pools to replicate their genomes.[19]
Certain pyrimidine derivatives act as potent inhibitors of DHODH. By blocking this enzyme, they deplete the intracellular pyrimidine supply. While host cells can often compensate using salvage pathways, rapidly replicating viruses cannot, leading to a potent and broad-spectrum antiviral effect.[19] This mechanism has shown efficacy against a range of RNA viruses, including influenza, dengue, and coronaviruses.[13][19]
Application in Bacteriology: Novel Antimicrobial Agents
With the rise of multidrug-resistant bacteria, there is an urgent need for novel antimicrobial agents.[20] Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3][21] Their structural similarity to endogenous nucleobases allows them to potentially interfere with bacterial genetic processes and other essential metabolic pathways.[20]
Structure-Activity Insights
SAR studies have shown that the antimicrobial potential of pyrimidine derivatives is highly dependent on the substituents.[20] For example, the introduction of electron-withdrawing groups can enhance antimicrobial activity.[3] Fusing the pyrimidine core with other heterocyclic rings, such as in pyrido[2,3-d]pyrimidine systems, has also been shown to produce compounds with significant antibacterial and antifungal properties.[22]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) for representative pyrimidine compounds against common bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Thioxopyrimidine | Compound 3c | S. aureus (Gram +) | 6.25 | [22] |
| Thioxopyrimidine | Compound 2a | E. coli (Gram -) | 12.5 | [22] |
| Pyrimidine Derivative | Compound 2 | S. aureus (Gram +) | > Cefadroxil | [3] |
| Pyrimidine Derivative | Compound 5 | E. coli (Gram -) | > Cefadroxil | [3] |
CNS and Receptor Modulation Applications
The versatility of the pyrimidine scaffold extends to the complex realm of the central nervous system (CNS).[23][24] By modifying the scaffold to optimize properties like blood-brain barrier penetration, pyrimidine derivatives have been successfully designed as modulators for various CNS targets, including serotonin, adenosine, and cannabinoid receptors.[23] This has opened avenues for treating a range of neurological and psychiatric disorders.
Furthermore, pyrimidines have been instrumental in developing allosteric modulators for G-protein coupled receptors (GPCRs).[25][26] Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site, subtly changing the receptor's conformation. This can lead to more nuanced and safer therapeutic effects, such as positively or negatively modulating the response to an endogenous ligand.[25] This advanced application highlights the scaffold's potential for fine-tuning complex biological systems.
Future Directions and Challenges
The future of pyrimidine-based drug discovery is bright, with several exciting avenues being explored. The rational design of hybrid molecules, which combine a pyrimidine scaffold with another pharmacophore, is a promising strategy to overcome drug resistance and achieve multi-target engagement.[27][28][29] Additionally, the development of dual-target kinase inhibitors aims to provide more effective and robust anticancer therapies.[11]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchtrend.net [researchtrend.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. ijrpr.com [ijrpr.com]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. pnas.org [pnas.org]
- 20. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Allosteric modulation of purine and pyrimidine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijsat.org [ijsat.org]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
Foreword: The Enduring Legacy of a Privileged Structure
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." These scaffolds possess the inherent ability to interact with a multitude of biological targets, offering a versatile foundation for the design of novel therapeutics. Among these, the simple six-membered aromatic heterocycle, pyrimidine, stands as a titan.[1] Its presence at the heart of DNA and RNA nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in the chemistry of life.[1] This inherent biological relevance has made substituted pyrimidines a fertile ground for the discovery and development of a remarkable array of drugs, tackling a wide spectrum of human diseases. This guide provides an in-depth exploration of the multifaceted role of substituted pyrimidines in medicinal chemistry, delving into their application as anticancer, antiviral, and antibacterial agents. We will dissect the intricate structure-activity relationships (SAR) that govern their efficacy, explore their mechanisms of action, and provide insights into the experimental methodologies that have propelled their journey from laboratory curiosities to life-saving medicines.
I. Targeting Uncontrolled Growth: Pyrimidines in Anticancer Therapy
The deregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases have emerged as critical targets for therapeutic intervention. Substituted pyrimidines have proven to be exceptionally adept at inhibiting these enzymes, particularly in the context of non-small cell lung cancer (NSCLC).
A. The Rise of EGFR Tyrosine Kinase Inhibitors (TKIs)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that drive cell proliferation, survival, and differentiation.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, providing a constant stimulus for tumor growth.[3] The pyrimidine scaffold, often fused with a benzene ring to form a quinazoline core, has been instrumental in the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[4][5] These drugs act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events necessary for signal transduction.[2]
Mechanism of Action: EGFR Inhibition
The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for pyrimidine-based TKIs.
Caption: EGFR signaling and inhibition by pyrimidine-based TKIs.
Structure-Activity Relationship of EGFR TKIs
The development of EGFR TKIs has been a journey of iterative refinement, with each generation of drugs designed to overcome the limitations of its predecessors.
-
First-Generation TKIs: Gefitinib and Erlotinib
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation, reversible EGFR TKIs.[6] Their core structure is a 4-anilinoquinazoline.[4][7] The quinazoline ring system mimics the adenine portion of ATP, while the anilino group occupies a hydrophobic pocket in the kinase domain.
| Drug | Key Substituents and Their Role |
| Gefitinib | The 3-chloro-4-fluoroaniline group enhances binding affinity. The morpholino-propoxy side chain at position 6 improves solubility and pharmacokinetic properties.[2] |
| Erlotinib | The 3-ethynylphenylamino group at position 4 is crucial for its inhibitory activity.[7] |
Despite their initial success, resistance to first-generation TKIs often develops, most commonly through a "gatekeeper" mutation, T790M, in the EGFR kinase domain.[8]
-
Third-Generation TKIs: Osimertinib
Osimertinib (Tagrisso™) is a third-generation, irreversible EGFR TKI designed specifically to target both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[9] This selectivity is achieved through a unique molecular design.
| Drug | Key Substituents and Their Role |
| Osimertinib | The core pyrimidine ring is maintained. An indole moiety is attached at the 2-position of the pyrimidine. Crucially, an acrylamide group is incorporated, which forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site of EGFR. This irreversible binding overcomes the increased ATP affinity conferred by the T790M mutation.[10] |
The clinical success of Osimertinib, which has demonstrated improved overall survival compared to first-generation TKIs, highlights the power of structure-based drug design in overcoming drug resistance.[3]
Experimental Protocol: In Vitro EGFR Kinase Assay
A common method to assess the potency of EGFR inhibitors is a biochemical kinase assay.
-
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (spiked with [γ-³²P]ATP), the pyrimidine-based inhibitor, and a phosphocellulose membrane.
-
Assay Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the EGFR enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the mixture is spotted onto a phosphocellulose membrane.
-
The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
II. Combating Viral Infections: Pyrimidines as Antiviral Agents
The pyrimidine scaffold is also a cornerstone in the development of antiviral drugs, particularly those targeting viral polymerases.
A. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are a class of antiviral drugs that are analogs of natural deoxynucleosides. They are used to treat retroviral infections, most notably HIV.
Mechanism of Action: Chain Termination
NRTIs are prodrugs that are phosphorylated by host cell kinases to their active triphosphate form.[11] This active form is then incorporated into the growing viral DNA chain by the viral reverse transcriptase. However, these analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA synthesis.[12]
Caption: Mechanism of action of pyrimidine NRTIs.
Key Pyrimidine-Based NRTIs
-
Zidovudine (AZT): The first drug approved for the treatment of HIV, Zidovudine is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group.[13] This substitution prevents the formation of a phosphodiester bond, thereby terminating DNA chain elongation.[14]
-
Lamivudine (3TC): A cytosine analog, Lamivudine is a potent inhibitor of both HIV reverse transcriptase and hepatitis B virus (HBV) polymerase.[1][15]
-
Sofosbuvir: This is a nucleotide analog prodrug used to treat hepatitis C.[16] It is metabolized in the liver to its active triphosphate form, which is then incorporated into the growing HCV RNA chain by the NS5B polymerase, causing chain termination.[17] The prodrug technology, known as "Protide" technology, enhances the delivery of the monophosphate form of the nucleoside into the liver.[18]
B. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are another class of antiretroviral drugs that target HIV reverse transcriptase. Unlike NRTIs, they are not nucleoside analogs and do not require intracellular phosphorylation to become active. They bind to an allosteric site on the reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity.[19] Diarylpyrimidine (DAPY) derivatives have emerged as a successful class of NNRTIs.[20]
III. Fighting Bacterial Infections: Pyrimidines in Antibacterial Therapy
Substituted pyrimidines also play a crucial role in the fight against bacterial infections, primarily by targeting essential metabolic pathways.
A. Dihydrofolate Reductase (DHFR) Inhibitors
Folic acid is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[21] While humans obtain folic acid from their diet, bacteria must synthesize it de novo. This metabolic difference provides a selective target for antibacterial drugs.
Mechanism of Action: Folate Synthesis Inhibition
Trimethoprim, a diaminopyrimidine derivative, is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[21] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway.[22] By inhibiting DHFR, trimethoprim depletes the bacterial cell of tetrahydrofolate, thereby halting DNA synthesis and preventing cell growth.[23]
Caption: Bacterial folate synthesis pathway and points of inhibition.
Synergistic Combination: Trimethoprim-Sulfamethoxazole
Trimethoprim is often used in combination with sulfamethoxazole, a sulfonamide antibiotic.[21] Sulfonamides inhibit an earlier step in the folate synthesis pathway by competing with para-aminobenzoic acid (PABA).[24] This sequential blockade of the same metabolic pathway results in a synergistic antibacterial effect, making the combination more potent than either drug alone.[25]
IV. An Unexpected Application: Minoxidil and Hair Growth
The versatility of the pyrimidine scaffold is further exemplified by minoxidil, a pyrimidine derivative initially developed as an oral medication for severe hypertension.[26] A serendipitous discovery of its side effect, hypertrichosis (excessive hair growth), led to its repurposing as a topical treatment for androgenetic alopecia (pattern baldness).[27]
Minoxidil's mechanism of action in promoting hair growth is not fully understood but is thought to involve the opening of ATP-sensitive potassium channels in hair follicles, leading to increased blood flow and stimulation of hair follicle cells.[28]
V. Conclusion: The Ever-Evolving Role of a Privileged Scaffold
From the fundamental building blocks of life to a diverse arsenal of life-saving drugs, the pyrimidine ring has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. Its ability to be readily substituted and to interact with a wide range of biological targets has enabled the development of groundbreaking therapies for cancer, viral infections, and bacterial diseases. The continued exploration of novel pyrimidine derivatives, guided by an ever-deeper understanding of disease biology and advanced drug design strategies, ensures that this privileged structure will remain at the forefront of pharmaceutical innovation for years to come.
References
- 1. Lamivudine | aidsmap [aidsmap.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 4. Iressa (gefitinib) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 12. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Zidovudine - Wikipedia [en.wikipedia.org]
- 14. ClinPGx [clinpgx.org]
- 15. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Trimethoprim - Wikipedia [en.wikipedia.org]
- 24. Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part I: Comparison of the antibacterial effect of sulphonamides alone and in combination with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New therapy from old drugs: synergistic bactericidal activity of sulfadiazine with colistin against colistin-resistant bacteria, including plasmid-mediated colistin-resistant mcr-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. researchgate.net [researchgate.net]
- 28. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Using 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in Suzuki-Miyaura coupling reactions
An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Introduction: The Pyrimidine Core in Modern Chemistry
Substituted pyrimidine scaffolds are cornerstones in medicinal and agricultural chemistry, forming the structural basis for a vast array of biologically active compounds, including antiviral and anti-cancer agents.[1][2][3] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[4]
This guide focuses on This compound , a trifunctionalized heterocyclic building block. Its unique substitution pattern—a reactive chlorine atom at the C4 position, flanked by an ethoxy group at C6 and a methylthio group at C2—makes it an exceptionally valuable substrate for targeted molecular elaboration. We will explore the mechanistic nuances, provide optimized protocols, and discuss the critical parameters for successfully employing this reagent in Suzuki-Miyaura coupling reactions.
Understanding the Substrate: Reactivity and Synthesis
The utility of this compound stems from the differential reactivity of its substituents. The chlorine atom at the C4 position is the primary leaving group for palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a well-documented characteristic of halogenated pyrimidines, where the C4 position is generally favored for the initial oxidative addition of palladium over the C2 or C6 positions.[5][6] This regioselectivity is attributed to the electronic influence of the ring nitrogen atoms, which makes the C4-Cl bond more susceptible to cleavage by the Pd(0) catalyst.
The title compound is readily synthesized from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. A selective nucleophilic aromatic substitution with sodium ethoxide displaces one of the chlorine atoms, affording the target molecule in high yield.[1][3][7]
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The process consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the pyrimidyl chloride, inserting itself into the carbon-chlorine bond. This forms a new Palladium(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[8]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Palladium(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Palladium(0) catalyst to re-enter the cycle.[4][8]
Application Notes: Optimizing the Coupling Reaction
Achieving high yields and purity requires careful selection of the catalyst, base, and solvent system. The electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond necessitate robust catalytic systems.[9]
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, PdCl₂(dppf) | For challenging substrates like heteroaryl chlorides, pre-formed catalysts like Pd(PPh₃)₄ are reliable.[10][11] Alternatively, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands allows for greater flexibility and often enhanced reactivity. |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | While PPh₃ is a standard choice, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can significantly accelerate the rate-limiting oxidative addition step and improve catalyst stability, leading to higher yields.[9][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential for activating the boronic acid to form the boronate complex required for transmetalation.[8] K₃PO₄ is often a good starting point, providing a balance of reactivity and cost-effectiveness.[10][11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the pyrimidine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[6][10] |
| Boronic Acid | Aryl and Heteroaryl Boronic Acids/Esters | The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner. Both electron-rich and electron-poor arylboronic acids are typically effective coupling partners.[10][13] |
| Temperature | 80 - 110 °C | Elevated temperatures are usually required to drive the reaction to completion, particularly to facilitate the oxidative addition to the C-Cl bond. Reaction progress should be monitored to avoid decomposition. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
Triphenylphosphine [PPh₃] (0.04 - 0.10 eq) or other suitable ligand
-
Potassium Phosphate [K₃PO₄] (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and the phosphine ligand to the reaction mixture.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting pyrimidine has been consumed (typically 2-18 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly effective and regioselective substrate for Suzuki-Miyaura cross-coupling reactions. The preferential reactivity of the C4-chloro position allows for the precise introduction of diverse aryl and heteroaryl moieties, making it an invaluable tool for building molecular complexity. By understanding the core reaction mechanism and carefully optimizing the catalyst system, base, and solvent, researchers can reliably leverage this building block to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
In the competitive landscape of agrochemical discovery and development, the efficiency and versatility of synthetic intermediates are paramount. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine stands out as a pivotal building block, particularly in the creation of high-potency, selective herbicides. Its trifunctional nature—a reactive chlorine atom, an ethoxy group, and a methylthio moiety—offers a rich platform for molecular elaboration. The chlorine at the C4 position is the primary site for nucleophilic substitution, a key step in the synthesis of a major class of modern herbicides: the sulfonylureas. This guide provides an in-depth exploration of the application of this intermediate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
The strategic value of this compound lies in its ability to be selectively transformed into more complex structures. The electron-withdrawing nature of the pyrimidine ring, further modulated by the ethoxy and methylthio substituents, activates the C4 chlorine for displacement by amines. This amination step is the gateway to forming the crucial heterocyclic amine component of sulfonylurea herbicides.
Core Application: Synthesis of Sulfonylurea Herbicides
The primary and most significant application of this compound is as a precursor to sulfonylurea herbicides. These compounds are renowned for their high efficacy at low application rates, favorable toxicological profiles, and broad-spectrum weed control. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals, conferring a high degree of safety to mammals.[1]
The general synthetic pathway involves a two-step sequence starting from this compound:
-
Amination: Nucleophilic aromatic substitution of the C4 chlorine with ammonia or an amine to yield the corresponding 4-amino-6-ethoxy-2-(methylthio)pyrimidine.
-
Coupling: Reaction of the resulting aminopyrimidine with a substituted sulfonyl isocyanate or a sulfonyl carbamate to form the characteristic sulfonylurea bridge.
This modular approach allows for the generation of a diverse library of sulfonylurea candidates by varying the substituents on both the pyrimidine and the aryl sulfonyl moieties.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative sulfonylurea herbicide, starting from the synthesis of the key intermediate, this compound.
Protocol 1: Synthesis of this compound
This protocol details the regioselective mono-ethoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. The use of ethanol as both a solvent and a reagent source for the ethoxide, under mild conditions, favors the desired mono-substitution.
-
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Ethanol (absolute)
-
Sodium metal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and a calcium chloride drying tube.
-
-
Procedure:
-
Prepare a fresh solution of sodium ethoxide (EtONa) by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol.
-
To the stirred solution of the dichloropyrimidine at approximately 20°C, add the freshly prepared sodium ethoxide solution dropwise.[2]
-
Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add dichloromethane to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from n-pentane at low temperature to afford this compound as colorless needles.
-
-
Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 89% | [2][3][4] |
| Melting Point | 59-60 °C | [2] |
| Appearance | Colorless needles | [2] |
Protocol 2: Synthesis of 4-Amino-6-ethoxy-2-(methylthio)pyrimidine
This step involves the nucleophilic displacement of the activated chlorine atom by ammonia. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the solution.
-
Materials:
-
This compound
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Autoclave or a sealed pressure vessel
-
-
Procedure:
-
Place this compound and a mixture of concentrated aqueous ammonia and ethanol into a pressure vessel.
-
Seal the vessel and heat the reaction mixture to a temperature of 100-120°C for several hours. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield 4-Amino-6-ethoxy-2-(methylthio)pyrimidine.
-
Protocol 3: Synthesis of a Representative Sulfonylurea Herbicide
This protocol outlines the final coupling step to form the sulfonylurea bridge. The reaction of the aminopyrimidine with a sulfonyl isocyanate is a common and efficient method. This is a generalized procedure, and the specific sulfonyl isocyanate used will determine the final herbicide.
-
Materials:
-
4-Amino-6-ethoxy-2-(methylthio)pyrimidine
-
A substituted aryl sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 4-Amino-6-ethoxy-2-(methylthio)pyrimidine (1.0 equivalent) in an anhydrous aprotic solvent.
-
Add the substituted aryl sulfonyl isocyanate (1.0-1.1 equivalents), dissolved in the same solvent, dropwise to the pyrimidine solution at room temperature with constant stirring.
-
The reaction is typically exothermic and is allowed to proceed at room temperature for a few hours until completion, as monitored by TLC.
-
The resulting sulfonylurea herbicide often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
-
Data Summary for a Representative Sulfonylurea Synthesis:
| Parameter | Value Range | Reference |
| Typical Yield | 95-99% | [5][6] |
| Purity | >96% | [5] |
| Reaction Solvent | Toluene, Acetonitrile | [5] |
| Reaction Temperature | 80-90 °C | [5] |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a sulfonylurea herbicide.
Scientific Integrity & Logic: Causality Behind Experimental Choices
The selection of reagents and reaction conditions in the synthesis of sulfonylurea herbicides from this compound is guided by fundamental principles of organic chemistry to ensure high yields, purity, and process efficiency.
-
Regioselective Ethoxylation: The initial reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide proceeds with high regioselectivity. The C4 and C6 positions are electronically similar, but the mono-substitution is readily achieved under controlled conditions. Using a slight excess of sodium ethoxide at room temperature favors the displacement of only one chlorine atom.[2] The use of ethanol as a solvent is advantageous as it is non-toxic and serves as the source of the nucleophile.
-
Amination under Pressure: The conversion of the 4-chloro intermediate to the 4-amino derivative requires elevated temperatures to overcome the activation energy for nucleophilic aromatic substitution with ammonia, which is a weaker nucleophile than ethoxide. The use of a sealed pressure vessel is crucial to maintain a high concentration of ammonia in the reaction mixture, thereby driving the reaction to completion.
-
Anhydrous Conditions for Coupling: The final coupling reaction between the aminopyrimidine and the sulfonyl isocyanate must be conducted under strictly anhydrous conditions. Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to the corresponding sulfonamide, a significant side product that reduces the yield of the desired sulfonylurea. The choice of an aprotic solvent like acetonitrile or dichloromethane prevents this side reaction and facilitates the desired nucleophilic addition of the amine to the isocyanate.
Mechanism of Action: A Molecular Perspective
The herbicidal activity of sulfonylureas is a direct consequence of their ability to inhibit the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] The sulfonylurea molecule fits into the active site of the plant ALS, preventing the natural substrate from binding and effectively halting the production of these essential amino acids. This leads to the cessation of cell division and plant growth, ultimately resulting in the death of the weed. The absence of the ALS enzyme in animals is the basis for the high margin of safety of these herbicides for mammals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound | Semantic Scholar [semanticscholar.org]
- 5. CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 6. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine as a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its synthesis, key reactions, and its potential applications in constructing libraries of bioactive molecules, particularly focusing on kinase inhibitors. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the experimental choices.
Introduction: The Significance of the Pyrimidine Core
Pyrimidines are nitrogen-containing heterocyclic compounds that are fundamental to life, forming the basic structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound is a trifunctionalized intermediate that offers medicinal chemists a powerful tool for generating molecular diversity. Its three distinct functional handles—the reactive C4-chloro group, the modulating C6-ethoxy group, and the modifiable C2-methylthio group—can be selectively manipulated to explore a vast chemical space.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₉ClN₂OS | [4] |
| Molecular Weight | 204.68 g/mol | |
| Appearance | Colorless needles | [1][4] |
| Melting Point | 59–60 °C | [1][4] |
| Solubility | Soluble in dichloromethane (DCM), ethanol (EtOH), and other common organic solvents. | [1] |
| Chemical Stability | Stable under standard laboratory conditions. The chloro group is susceptible to nucleophilic attack. |
Synthesis of the Intermediate: A High-Yield Protocol
The regioselective synthesis of this compound from the readily available 4,6-dichloro-2-(methylthio)pyrimidine is a key first step. The following protocol is an optimized, high-yield procedure that proceeds under mild conditions.[1]
Underlying Principle: Regioselective Nucleophilic Aromatic Substitution (SNA)
The two chlorine atoms on the 4,6-dichloro-2-(methylthio)pyrimidine ring are electronically distinct. The presence of the electron-donating methylthio group at the C2 position and the nitrogen atoms within the ring influences the electron density at the C4 and C6 positions. This electronic differentiation allows for a regioselective monosubstitution with sodium ethoxide, favoring displacement of one chlorine atom over the other under controlled conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Ethanol (EtOH), absolute
-
Sodium metal (Na)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium chloride (CaCl₂) drying tube
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried flask under an inert atmosphere, carefully add small pieces of sodium metal to absolute ethanol at room temperature. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide (EtONa) in ethanol.
-
Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in ethanol at approximately 20 °C.
-
Addition of Nucleophile: To the stirred solution of the dichloropyrimidine, add the freshly prepared sodium ethoxide solution dropwise.
-
Reaction Monitoring: Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).[1]
-
Work-up:
-
Once the reaction is complete, add DCM to the reaction mixture.
-
Add a saturated aqueous solution of NaHCO₃ and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting solid can be purified by recrystallization from n-pentane to afford this compound as colorless needles with a reported yield of 89%.[1]
Diagram: Synthesis Workflow
References
Application Notes and Protocols for the Analytical Characterization of Pyrimidine Derivatives
Introduction
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs. The precise structural elucidation and purity assessment of these synthesized compounds are paramount to ensuring their safety, efficacy, and quality. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for the characterization of pyrimidine derivatives. It offers not only step-by-step protocols but also the underlying scientific principles, empowering the user to make informed decisions in their analytical workflows.
The characterization of a novel or synthesized pyrimidine derivative is a multi-faceted process that typically involves a combination of spectroscopic and chromatographic techniques. This approach provides orthogonal information, leading to an unambiguous confirmation of the chemical structure, molecular weight, purity, and impurity profile.
dot graph TD { A[Newly Synthesized Pyrimidine Derivative] --> B{Initial Purity Assessment}; B --> C[High-Performance Liquid Chromatography (HPLC)]; C --> D{Structural Elucidation}; D --> E[Nuclear Magnetic Resonance (NMR) Spectroscopy]; D --> F[Mass Spectrometry (MS)]; D --> G[Infrared (IR) Spectroscopy]; D --> H[UV-Vis Spectroscopy]; E --> I[Definitive Structure & Stereochemistry]; F --> J[Molecular Weight & Fragmentation]; G --> K[Functional Group Identification]; H --> L[Electronic Transitions]; I --> M{Comprehensive Characterization}; J --> M; K --> M; L --> M; M --> N[Final Report];
} Figure 1: A typical workflow for the comprehensive characterization of a newly synthesized pyrimidine derivative.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for determining the purity of pyrimidine derivatives and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique due to its high resolution and sensitivity for non-volatile and thermally labile compounds. Gas Chromatography (GC) can be employed for volatile derivatives or impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases is critical for achieving optimal separation. For many pyrimidine derivatives, reversed-phase HPLC is the method of choice.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a versatile starting point, offering good retention for a wide range of pyrimidine derivatives. The hydrophobicity of the analyte will dictate whether a shorter (e.g., C8) or longer chain alkyl phase is more appropriate.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is typically used. The organic modifier is adjusted to achieve the desired retention time and resolution. A buffer (e.g., phosphate or acetate) is often included to control the ionization state of acidic or basic pyrimidine derivatives, which is crucial for reproducible chromatography.
-
Detection: UV-Vis detection is commonly used as the pyrimidine ring is a strong chromophore. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity.
Protocol: Purity Determination of a Pyrimidine Derivative by Reversed-Phase HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the λmax of the pyrimidine derivative (typically 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized pyrimidine derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Interpretation:
-
The purity of the sample is calculated based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
-
Quantify any impurities using the calibration curve of the main compound or a specific impurity standard if available.
-
Method Validation Parameters for HPLC:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | Ensures that the signal being measured is solely from the compound of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery of a spiked analyte. | Confirms the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (intra-day): ≤ 2.0%; Intermediate (inter-day): ≤ 2.5%. | Measures the degree of agreement between multiple measurements of the same sample. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1. | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural characterization of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For organic molecules, ¹H and ¹³C NMR are the most informative.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure.
Protocol: ¹H and ¹³C NMR Analysis of a Pyrimidine Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons on the pyrimidine ring typically appear in the aromatic region (δ 7-9 ppm).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): The position of the signals indicates the type of carbon (e.g., sp², sp³). Carbons in the pyrimidine ring have characteristic chemical shifts.
-
-
Correlate the ¹H and ¹³C data with the proposed structure.
-
Typical ¹H and ¹³C NMR Chemical Shifts for the Pyrimidine Ring:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~8.7 | ~157 |
| C4-H | ~8.7 | ~157 |
| C5-H | ~7.3 | ~121 |
| C6-H | ~8.7 | ~157 |
Note: These are approximate values and can vary significantly depending on the substituents on the pyrimidine ring.
Mass Spectrometry (MS)
Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and non-volatile pyrimidine derivatives. Electron impact (EI) can be used for more volatile compounds and provides more extensive fragmentation information.
-
Mass Analyzer: Quadrupole and time-of-flight (TOF) analyzers are commonly used. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion.
Protocol: ESI-MS Analysis of a Pyrimidine Derivative
-
Sample Preparation:
-
Prepare a dilute solution of the purified pyrimidine derivative (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of the pyrimidine ring and its substituents can provide valuable clues about the molecule's structure.
-
dot graph TD { A[Molecular Ion] --> B{Loss of Substituents}; A --> C{Ring Cleavage}; B --> D[Fragment Ions]; C --> E[Characteristic Ring Fragments]; D --> F[Further Fragmentation]; E --> F;
} Figure 2: Generalized mass spectral fragmentation pathways for pyrimidine derivatives.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Protocol: FTIR Analysis of a Pyrimidine Derivative
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Characteristic IR Absorption Frequencies for Pyrimidine Derivatives:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amines) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (carbonyls) | 1650-1750 |
| C=N stretch (ring) | 1550-1650 |
| C=C stretch (ring) | 1400-1600 |
| C-N stretch | 1200-1350 |
X-ray Crystallography for Definitive Structure Determination
For crystalline pyrimidine derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the absolute configuration of chiral centers.
Conclusion
The comprehensive characterization of pyrimidine derivatives relies on the synergistic application of multiple analytical techniques. Chromatographic methods, primarily HPLC, are essential for assessing purity, while a combination of spectroscopic techniques, including NMR, MS, and IR, is required for unambiguous structural elucidation. By understanding the principles behind these techniques and following validated protocols, researchers can ensure the quality and integrity of their synthesized pyrimidine compounds, a critical step in the journey of drug discovery and development.
Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Ring at the C5 Position
Introduction: The Strategic Importance of C5-Functionalized Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] Its significance is fundamentally linked to its presence in the nucleobases uracil, cytosine, and thymine, the building blocks of nucleic acids.[2] Modifications to this privileged heterocycle can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Among the various positions on the pyrimidine ring, the C5 position offers a particularly strategic vector for chemical modification. Functionalization at this site allows for the introduction of diverse substituents that can engage in new binding interactions with biological targets, modulate electronic properties, and enhance potency and selectivity.
C5-substituted pyrimidines are integral components of a wide range of approved drugs, including the pioneering anticancer agent 5-Fluorouracil (5-FU) and a host of modern targeted therapies.[2][3] The introduction of aryl, alkyl, alkenyl, alkynyl, and other functional groups at the C5 position has led to the development of potent kinase inhibitors, antiviral agents, and other therapeutics.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal synthetic methodologies for achieving selective C5 functionalization of the pyrimidine ring. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to aid in the rational selection of the optimal synthetic strategy.
I. Halogenation: The Gateway to C5 Functionalization
The introduction of a halogen atom, typically bromine or iodine, at the C5 position is arguably the most common and versatile entry point for further derivatization. C5-halopyrimidines are stable, readily prepared, and serve as excellent precursors for a multitude of cross-coupling reactions.
Mechanistic Rationale
The C5 position of the pyrimidine ring is electronically analogous to the para-position of nitrobenzene, making it susceptible to electrophilic aromatic substitution. The reaction proceeds via a classic electrophilic addition-elimination mechanism. A key consideration is the choice of the halogenating agent and reaction conditions to ensure high regioselectivity and compatibility with other functional groups present on the pyrimidine ring or its substituents (e.g., a protected ribose moiety in nucleosides).
Common Halogenating Agents and Conditions
A variety of reagents can be employed for the C5-halogenation of pyrimidines, each with its own advantages in terms of reactivity, selectivity, and ease of handling. Commonly used reagents include:
-
N-Halosuccinimides (NBS, NCS, NIS): These are crystalline, easy-to-handle reagents that provide a source of electrophilic halogen. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
-
Elemental Halogens (Br₂, I₂): While effective, their use can sometimes lead to side reactions and requires careful handling due to their corrosive and toxic nature.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that serves as a convenient and efficient source of electrophilic bromine.[5]
The choice of solvent and the presence of additives like Lewis acids can significantly impact the reaction rate and yield. For instance, the addition of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can enhance the efficiency of bromination with DBDMH.[5]
Experimental Protocol: C5-Bromination of 2',3',5'-Tri-O-acetyluridine using DBDMH
This protocol describes the efficient bromination of a protected uridine derivative, a common substrate in nucleoside chemistry.
Materials:
-
2',3',5'-Tri-O-acetyluridine
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2',3',5'-tri-O-acetyluridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere, add DBDMH (0.55 equiv).
-
Add TMSOTf (0.55 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-bromo-2',3',5'-tri-O-acetyluridine.[5]
II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the C5-functionalization of pyrimidines. These methods allow for the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The general prerequisite is a C5-halopyrimidine, which undergoes reaction with a suitable coupling partner.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for forming a bond between a C5-halopyrimidine and an aryl or vinyl boronic acid or ester.[6] This reaction is widely used in the synthesis of biaryl and vinyl-substituted pyrimidines.
Mechanistic Overview:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C5-halogen bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[7]
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Iodouridine with Phenylboronic Acid
Materials:
-
5-Iodouridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 5-iodouridine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a solution of Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv) in 1,4-dioxane.
-
Add water to the mixture (dioxane/water ratio typically 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5-phenyluridine.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups at the C5 position, creating a C(sp²)-C(sp) bond.[8] This reaction is particularly valuable for synthesizing precursors for "click" chemistry and for creating rigid linkers in drug design.
Mechanistic Overview:
The Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[9]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the C5-halopyrimidine to a Pd(0) species.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
-
Reductive Elimination: The C5-alkynylpyrimidine product is formed, and the Pd(0) catalyst is regenerated.[10]
Experimental Protocol: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine with Propargylamine
Materials:
-
5-Iodo-2'-deoxyuridine
-
Propargylamine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine (1.0 equiv) in anhydrous DMF in a Schlenk flask.
-
Add CuI (0.2 equiv) and Pd(PPh₃)₄ (0.1 equiv).
-
Add triethylamine (3.0 equiv) followed by propargylamine (1.5 equiv).
-
Degas the mixture and place it under a nitrogen atmosphere.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 5-(3-aminoprop-1-yn-1-yl)-2'-deoxyuridine.[8]
C. Heck Coupling: Forming C5-Alkenyl Derivatives
The Heck reaction facilitates the coupling of a C5-halopyrimidine with an alkene to form a C5-alkenylpyrimidine.[11] This reaction is stereoselective, typically affording the E-isomer.
Mechanistic Overview:
The Heck reaction proceeds through the following key steps:
-
Oxidative Addition: A Pd(0) catalyst reacts with the C5-halopyrimidine.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product.
-
Reductive Elimination: The resulting palladium hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.[12][13]
III. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and "green" alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring.[14] These methods involve the direct activation of a C5-H bond and subsequent coupling with a suitable partner.
Palladium-Catalyzed C-H Arylation/Olefination
Palladium catalysts can mediate the direct coupling of C5-H bonds with aryl halides or alkenes.[15] These reactions often require a directing group on the pyrimidine ring to achieve high regioselectivity, although methods for non-directed C-H activation are also being developed. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyrimidine and facilitates the cleavage of the C-H bond.[16]
Caption: General Workflow for Direct C-H Functionalization.
Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and efficient method for the C-H functionalization of pyrimidines.[5] In a typical process, a photocatalyst, upon excitation by light, generates a radical species from a coupling partner (e.g., an aryl diazonium salt). This radical then adds to the pyrimidine ring, and subsequent oxidation and deprotonation yield the C5-functionalized product.[17][18] This approach avoids the use of high temperatures and strong bases often required in traditional methods.
IV. Lithiation and Trapping with Electrophiles
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[19] In the context of pyrimidines, a directing group (e.g., an alkoxy or acylamino group) at the C2 or C4 position can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C5 position.[20][21] The resulting C5-lithiated pyrimidine is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install diverse functional groups.[22]
Experimental Protocol: Directed Lithiation of 2,4-Dimethoxypyrimidine and Trapping with Benzaldehyde
Materials:
-
2,4-Dimethoxypyrimidine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dimethoxypyrimidine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add LDA (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to afford (2,4-dimethoxypyrimidin-5-yl)(phenyl)methanol.
V. Comparative Analysis of C5-Functionalization Methods
The selection of an appropriate method for C5 functionalization depends on several factors, including the desired substituent, the nature of the starting material, functional group tolerance, and scalability.
| Method | Precursor | Key Reagents | Advantages | Limitations |
| Halogenation | Pyrimidine | NBS, DBDMH, Br₂, I₂ | High yields, reliable, versatile precursor | Use of corrosive/toxic reagents, additional synthetic step |
| Suzuki-Miyaura Coupling | C5-Halopyrimidine | Pd catalyst, boronic acid/ester, base | Broad substrate scope, high functional group tolerance | Boronic acids can be unstable, potential for side reactions |
| Sonogashira Coupling | C5-Halopyrimidine | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | Mild conditions, direct installation of alkynes | Sensitivity to oxygen, potential for homocoupling of alkynes |
| Heck Coupling | C5-Halopyrimidine | Pd catalyst, alkene, base | Good for vinyl group installation, stereoselective | Limited to alkenes, can require high temperatures |
| Direct C-H Functionalization | Pyrimidine (C5-H) | Pd catalyst, oxidant, coupling partner | Atom-economical, avoids pre-functionalization | Often requires directing groups, can have regioselectivity issues |
| Directed Lithiation | Substituted Pyrimidine | Strong base (e.g., LDA), electrophile | Access to a wide range of functional groups | Requires cryogenic temperatures, sensitive to moisture and air |
Conclusion
The functionalization of the pyrimidine ring at the C5 position is a critical strategy in the design and synthesis of novel therapeutic agents. The methodologies outlined in this guide, from the foundational halogenation reactions to modern palladium-catalyzed cross-couplings and direct C-H activations, provide a robust toolkit for the medicinal chemist. A thorough understanding of the mechanistic principles, experimental nuances, and comparative advantages of each method is essential for the efficient and successful synthesis of C5-functionalized pyrimidines. By leveraging these powerful synthetic tools, researchers can continue to explore new chemical space and develop the next generation of innovative medicines.
References
- 1. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. baranlab.org [baranlab.org]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Polycyclic Systems from Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core - A Privileged Scaffold for Polycyclic Architecture
The pyrimidine ring system is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its unique electronic properties and ability to participate in a multitude of chemical transformations, makes it an exceptionally "privileged" scaffold for the construction of complex polycyclic systems.[1][4] These resulting polycyclic molecules often exhibit remarkable biological activities, finding applications as kinase inhibitors, anticancer agents, and antiviral compounds.[1][2][5][6] Furthermore, the planarity and electron-deficient nature of the pyrimidine ring make it an attractive building block for novel organic electronic materials.
This guide provides an in-depth exploration of modern synthetic strategies for constructing polycyclic systems from pyrimidine precursors. We will move beyond simple procedural lists to delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design. The protocols provided are designed to be robust and reproducible, forming a solid foundation for further research and development.
I. Intramolecular Cyclization Strategies: Forging Rings from Within
One of the most direct and atom-economical approaches to polycyclic pyrimidines involves the intramolecular cyclization of suitably functionalized pyrimidine derivatives. These reactions often leverage the inherent reactivity of the pyrimidine ring or appended functional groups to form new rings.
A. Palladium-Catalyzed Intramolecular C-H Arylation
The direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis. In the context of pyrimidine chemistry, intramolecular C-H arylation allows for the construction of fused ring systems without the need for pre-functionalization (e.g., halogenation or boronation) of the cyclization sites.
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of a palladium(0) catalyst to an aryl halide tethered to the pyrimidine core. The resulting Pd(II) species then undergoes an intramolecular C-H activation/arylation step at a proximal C-H bond on the pyrimidine ring, forming a palladacycle intermediate. Reductive elimination then furnishes the desired polycyclic product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for facilitating the C-H activation step and promoting catalyst turnover.
Protocol: Synthesis of a Fused Dihydropyrido[2,3-d]pyrimidin-7(8H)-one
This protocol describes the synthesis of a tricyclic system via an intramolecular Pd-catalyzed C-H arylation.
Step 1: Substrate Synthesis
-
To a solution of 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add 2-bromobenzoyl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere (N2 or Ar).
-
Add triethylamine (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(2-chloropyrimidin-4-yl)-2-bromobenzamide precursor.
Step 2: Intramolecular C-H Arylation
-
To a sealed tube, add the N-(2-chloropyrimidin-4-yl)-2-bromobenzamide precursor (1.0 eq), Pd(OAc)2 (0.1 eq), P(o-tolyl)3 (0.2 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.
-
Add anhydrous dimethylacetamide (DMA, 0.1 M).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired dihydropyrido[2,3-d]pyrimidin-7(8H)-one.
Data Summary Table:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)2 | P(o-tolyl)3 | K2CO3 | DMA | 120 | 24 |
| PdCl2(dppf) | - | Cs2CO3 | Toluene | 110 | 18 |
Workflow Diagram:
Caption: Workflow for the synthesis of a fused pyrimidine system.
II. Cycloaddition Reactions: Building Rings Through Concerted Processes
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and stereocontrolled method for constructing six-membered rings onto a pyrimidine scaffold.[7][8][9] In this context, a suitably functionalized pyrimidine can act as either the diene or the dienophile.
A. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The electron-deficient nature of the pyrimidine ring makes it an excellent diene partner in IEDDA reactions with electron-rich dienophiles.[10] This approach is highly effective for the synthesis of various fused pyridopyrimidines and related heterocycles.[10][11]
Mechanistic Rationale: The IEDDA reaction is a concerted, pericyclic reaction where the highest occupied molecular orbital (HOMO) of the dienophile interacts with the lowest unoccupied molecular orbital (LUMO) of the pyrimidine (the diene). The reaction is often promoted by thermal or Lewis acid catalysis. The initial cycloadduct can then undergo a retro-Diels-Alder reaction or other rearomatization processes to yield the final stable polycyclic system.[8][10]
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine via IEDDA
This protocol details the synthesis of a pyrido[2,3-d]pyrimidine from a 5-nitropyrimidine and an enamine.
Step 1: Enamine Formation (if not commercially available)
-
In a round-bottom flask equipped with a Dean-Stark trap, combine the ketone (1.0 eq), a secondary amine (e.g., pyrrolidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene (0.3 M).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine is often used directly in the next step without further purification.
Step 2: IEDDA Reaction and Aromatization
-
To a solution of the crude enamine (1.2 eq) in anhydrous acetonitrile (0.2 M), add 2-chloro-5-nitropyrimidine (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC for the consumption of the starting pyrimidine.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired pyrido[2,3-d]pyrimidine. The aromatization often occurs spontaneously via elimination of the secondary amine and nitrous acid.
Data Summary Table:
| Pyrimidine | Dienophile | Solvent | Temp (°C) | Time (h) |
| 2-chloro-5-nitropyrimidine | 1-pyrrolidino-1-cyclohexene | Acetonitrile | 82 | 16 |
| 2,4-dichloro-5-nitropyrimidine | 1-morpholino-1-cyclopentene | Dioxane | 100 | 12 |
Reaction Mechanism Diagram:
Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder reaction.
III. Transition-Metal-Catalyzed Cross-Coupling and Annulation Cascades
The convergence of transition-metal-catalyzed cross-coupling reactions with subsequent cyclization events provides a highly versatile and modular approach for the synthesis of complex polycyclic pyrimidines.[12][13][14] These "cascade" or "domino" reactions allow for the formation of multiple bonds in a single synthetic operation, leading to a significant increase in molecular complexity.
A. Suzuki Coupling followed by Intramolecular Annulation
This strategy involves an initial Suzuki-Miyaura cross-coupling to introduce a functionalized side chain onto the pyrimidine ring, which then undergoes a subsequent intramolecular cyclization to form a new fused ring.
Mechanistic Rationale: The process begins with a standard Suzuki-Miyaura cross-coupling catalytic cycle (oxidative addition, transmetalation, reductive elimination) to form a C-C bond between a halopyrimidine and an organoboron reagent. The newly introduced substituent is designed to contain a reactive group (e.g., an ester, a nitrile, or a ketone) that can then participate in an intramolecular cyclization, often promoted by a change in reaction conditions (e.g., addition of a base or acid).
Protocol: Synthesis of a Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
This protocol describes a one-pot Suzuki coupling and annulation sequence.
Step 1: One-Pot Suzuki Coupling and Annulation
-
To a microwave vial, add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), 2-acetylphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 M aqueous solution, 3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water (0.15 M).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, add concentrated HCl (5.0 eq) to the reaction mixture.
-
Reseal the vial and heat again in the microwave reactor to 140 °C for 45 minutes to effect both demethylation and cyclization.
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the solid by filtration, wash with water and then with cold diethyl ether.
-
Dry the solid under vacuum to obtain the pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione.
Data Summary Table:
| Pyrimidine Substrate | Boronic Acid | Catalyst | Conditions |
| 5-bromo-2,4-dimethoxypyrimidine | 2-acetylphenylboronic acid | Pd(PPh3)4 | 1. Dioxane/H2O, 120°C, 30min; 2. HCl, 140°C, 45min |
| 5-bromo-2,4-dichloropyrimidine | 2-formylphenylboronic acid | Pd(dppf)Cl2 | 1. Toluene/EtOH/H2O, 90°C, 2h; 2. H2SO4, 100°C, 1h |
Logical Relationship Diagram:
Caption: Logical flow of a Suzuki coupling-annulation cascade.
IV. Conclusion and Future Outlook
The synthesis of polycyclic systems from pyrimidine scaffolds is a dynamic and evolving field. The strategies outlined in this guide—intramolecular C-H activation, cycloaddition reactions, and transition-metal-catalyzed cascades—represent a powerful toolkit for the modern synthetic chemist. The choice of a particular strategy will depend on the desired target structure, available starting materials, and the need for specific substitution patterns.
Future developments in this area will likely focus on the discovery of more efficient and selective catalytic systems, the development of novel cascade reactions to build complexity rapidly, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. wjarr.com [wjarr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 13. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.ucsf.edu [search.library.ucsf.edu]
Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with Pyrimidine Intermediates
Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[3][4] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.
Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus stands out as a "privileged scaffold."[5][6] This heterocyclic moiety is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[5][6] Its ability to act as a bioisostere of the adenine ring of ATP allows it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif across the kinome.[3][7][8] This foundational interaction provides a robust anchor point for developing potent and, with careful chemical modification, selective inhibitors. To date, numerous FDA-approved kinase inhibitors, including imatinib and dasatinib, incorporate a pyrimidine core, underscoring its therapeutic significance.[8][9][10][11]
This guide provides a comprehensive overview of the key stages in the development of pyrimidine-based kinase inhibitors, from the synthesis of core intermediates to their biochemical and cellular evaluation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to harness the power of this versatile scaffold.
Section 1: The Chemistry of Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine scaffold stems from its synthetic tractability. The ring can be substituted at multiple positions (typically the 2, 4, and 5-positions) to modulate potency, selectivity, and pharmacokinetic properties.[9] Modifications at the 2- and 4-positions often influence hinge binding and interactions within the ATP pocket, while substitutions at the 5-position can be directed towards the solvent-exposed region or near the "gatekeeper" residue, a critical determinant of inhibitor selectivity.[9]
General Synthetic Strategy: Building the 2,4-Disubstituted Pyrimidine Core
A common and effective strategy for synthesizing a library of potential kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine starting material. This allows for the systematic introduction of diverse chemical moieties at key positions.
Caption: General workflow for synthesizing 2,4-disubstituted pyrimidine inhibitors.
Protocol 1.1: Synthesis of a 2,4-Diaminopyrimidine Library
This protocol describes a representative two-step synthesis for creating a library of 2,4-diaminopyrimidine derivatives, a common core for many kinase inhibitors.[9][12]
Objective: To synthesize a diverse set of potential kinase inhibitors by varying the amine nucleophiles in a sequential SNAr reaction.
Materials:
-
2,4,6-trichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine
-
A library of primary/secondary amines (Amine 1 and Amine 2)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvents: Ethanol, 1-Butanol, Dioxane
-
Dioxane·HCl
-
Standard glassware for organic synthesis, inert atmosphere setup (N2 or Argon)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Step A: Synthesis of the 4-Chloro Intermediate [9][13]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Add DIPEA (1.5 eq) followed by the dropwise addition of your first desired amine (Amine 1, 1.1 eq).
-
Rationale: The C4 position of trichloropyrimidine is generally more reactive than the C2 or C6 positions, allowing for regioselective substitution. The base (DIPEA) is required to neutralize the HCl generated during the reaction. Low temperature helps control the reaction selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the C-4 substituted pyrimidine intermediate.
Step B: Synthesis of the Final 2,4-Diaminopyrimidine Product [9][13]
-
Reaction Setup: Dissolve the isolated 4-chloro intermediate (1.0 eq) in 1-butanol.
-
Reagent Addition: Add your second desired amine (Amine 2, 1.2 eq) and a catalytic amount of an acid source like dioxane·HCl.
-
Rationale: The second substitution at the C2 position often requires more forcing conditions (higher temperature). The acid catalyst can protonate the pyrimidine ring, further activating it towards nucleophilic attack.
-
-
Reaction and Monitoring: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. A precipitate of the final product may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the final compound via flash column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (1H, 13C) and mass spectrometry.
Section 2: In Vitro Biochemical Evaluation
The first critical step after synthesis is to determine if the new compounds inhibit the target kinase and to assess their potency and selectivity. This is typically done using in vitro biochemical assays.[1]
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[14][15] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15]
Objective: To determine the IC50 value of pyrimidine derivatives against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates (low volume)
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point dose-response curve.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in kinase assay buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.[14]
-
Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal time may vary depending on the kinase's activity.
-
ADP Detection (Part 1): Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[15] Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase back into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[15] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Data Presentation and Interpretation
Clear presentation of structure-activity relationship (SAR) data is crucial for lead optimization.[16]
Table 1: Hypothetical SAR Data for a Pyrimidine Inhibitor Series Against Kinase X
| Compound ID | R¹ Group (C4-Position) | R² Group (C2-Position) | Kinase X IC₅₀ (nM) |
| PYR-001 | Phenyl | Cyclopropylamine | 850 |
| PYR-002 | 3-Chlorophenyl | Cyclopropylamine | 120 |
| PYR-003 | 3-Chlorophenyl | (S)-3-aminopyrrolidine | 15 |
| PYR-004 | 3,5-Dimethoxyphenyl | (S)-3-aminopyrrolidine | 450 |
-
Interpretation: The data suggests that a 3-chlorophenyl group at R¹ (PYR-002 vs. PYR-001) is beneficial for potency. Furthermore, changing the R² group from cyclopropylamine to (S)-3-aminopyrrolidine significantly improves potency (PYR-003 vs. PYR-002), indicating a key interaction in that region of the binding pocket. The loss of potency with the 3,5-dimethoxyphenyl group (PYR-004) suggests that electronic or steric properties at the R¹ position are finely tuned.[17]
Assessing Kinome-Wide Selectivity
While the pyrimidine scaffold is an excellent hinge-binder, this property is shared by many kinases, which can lead to poor selectivity.[9][11] Assessing a compound's activity against a broad panel of kinases (kinome scanning) is essential to identify potential off-target effects and to guide the design of more selective inhibitors.[8] Services like DiscoverX's KINOMEscan™ or Eurofins' kinase panel screening are commonly used for this purpose.[8][9] The goal is to find compounds that potently inhibit the target of interest while minimally affecting other kinases.
Section 3: Cellular Activity and Target Validation
A potent biochemical inhibitor does not always translate to an effective cellular agent.[18] It is crucial to confirm that the compound can enter cells, engage its intended target at physiological ATP concentrations (which are much higher than in biochemical assays), and exert a desired functional effect.[1][18]
Caption: Workflow for cellular validation of a kinase inhibitor.
Protocol 3.1: Western Blot for Cellular Target Inhibition
This protocol is used to confirm that the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate.[14]
Objective: To determine if the pyrimidine inhibitor reduces the phosphorylation of a target kinase's substrate in a dose-dependent manner.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Primary antibodies: anti-phospho-substrate (specific to the phosphorylated site), anti-total-substrate, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Step-by-Step Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the protein lysates, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE, then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading and that the inhibitor is not causing protein degradation, the membrane can be stripped and re-probed with antibodies for the total substrate and a loading control like GAPDH.
-
Analysis: A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control confirms on-target cellular activity.
Protocol 3.2: Cellular Proliferation Assay (MTS)
This assay assesses the functional consequence of kinase inhibition, typically the reduction of cancer cell growth or viability.
Objective: To determine the IC50 of the pyrimidine inhibitor for cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Absorbance plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Rationale: Living, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product. The amount of color is proportional to the number of viable cells.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation.
Section 4: Lead Optimization and Pharmacokinetic Considerations
Once a lead compound with potent biochemical and cellular activity is identified, the focus shifts to optimizing its drug-like properties. This involves fine-tuning the structure to improve metabolic stability, solubility, oral bioavailability, and other pharmacokinetic (PK) parameters.[10][17]
For pyrimidine-based inhibitors, this can involve:
-
Modifying Solvent-Exposed Groups: Adding polar groups can improve solubility.
-
Blocking Metabolic Hotspots: Identifying sites of metabolic degradation (e.g., by cytochrome P450 enzymes) and modifying the structure to prevent it, for instance, by adding fluorine atoms.[10]
-
Prodrug Strategies: For compounds with poor solubility or bioavailability, a prodrug approach can be used. This involves chemically modifying the lead compound with a promoiety that is cleaved in vivo to release the active drug.[13][19] For example, N-acyl derivatives have been successfully used to improve the oral bioavailability of pyrimidine-based Aurora kinase inhibitors.[13][19]
Conclusion
The pyrimidine scaffold is a powerful and proven starting point for the development of novel kinase inhibitors. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, and its inherent ability to bind the kinase hinge region provides a solid foundation for achieving high potency. The successful development of a clinical candidate, however, requires a multi-faceted approach that integrates medicinal chemistry with rigorous biochemical and cellular evaluation. By systematically applying the protocols and principles outlined in this guide—from targeted synthesis and IC50 determination to cellular target validation and pharmacokinetic optimization—researchers can effectively navigate the complex but rewarding path of kinase inhibitor drug discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in the Synthesis of Novel Antiviral Agents
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone of modern antiviral drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] This document provides a detailed technical guide on the application of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine as a versatile and strategic intermediate in the synthesis of potent antiviral compounds. We will elucidate the synthesis of this key building block and subsequently detail its application in the construction of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds that have demonstrated significant antiviral activity, notably against human coronaviruses. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Primacy of Pyrimidines in Antiviral Chemistries
The quest for novel antiviral agents is a perpetual challenge in medicinal chemistry, driven by the emergence of new viral threats and the development of drug resistance.[1] Pyrimidine derivatives have consistently proven to be a fertile ground for the development of effective antiviral therapies. Their intrinsic ability to mimic endogenous nucleobases allows them to interfere with viral replication processes, such as viral DNA or RNA synthesis, by inhibiting key viral enzymes.[2] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of designing next-generation antiviral drugs.
This compound is a trifunctionalized building block that offers medicinal chemists a powerful tool for the elaboration of complex pyrimidine-based antivirals. The differential reactivity of its substituents—a labile chlorine atom at the 4-position, a stable ethoxy group at the 6-position, and an oxidizable methylthio group at the 2-position—allows for a stepwise and controlled introduction of various pharmacophoric elements. This application note will focus on a practical and efficient synthesis of this intermediate and its subsequent elaboration into a class of fused pyrimidines with demonstrated antiviral potential.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is efficiently achieved from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The protocol described is based on a regioselective nucleophilic aromatic substitution, which leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Ethanol (absolute)
-
Sodium metal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium chloride (CaCl₂) drying tube
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add freshly cut sodium metal to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide. The concentration should be determined prior to use (typically around 1 M).
-
Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in ethanol at approximately 20 °C, add a freshly prepared solution of sodium ethoxide (1.1 equivalents) dropwise. Protect the reaction mixture with a CaCl₂ drying tube.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 2 hours).
-
Work-up: Upon completion, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.
-
Isolation and Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from n-pentane at low temperature (-60 °C) to afford this compound as colorless needles.
Expected Yield and Characterization:
| Compound | Yield | Melting Point |
| This compound | 89% | 59–60 °C |
Spectral data should be consistent with the literature values.
Application in the Synthesis of Pyrimido[4,5-d]pyrimidine Antiviral Agents
The true utility of this compound lies in its potential as a precursor for more complex, biologically active molecules. One such class of compounds are the pyrimido[4,5-d]pyrimidines, which have shown promise as antiviral agents, particularly against human coronaviruses.[3] The following section outlines a synthetic strategy to access this scaffold, leveraging the reactivity of the core intermediate.
Synthetic Strategy Overview
The conversion of this compound to a pyrimido[4,5-d]pyrimidine core involves a series of strategic transformations. A plausible synthetic route is depicted below. This pathway is a logical extension based on established pyrimidine chemistry, including nucleophilic substitution and cyclization reactions.
Caption: Proposed synthetic workflow for antiviral pyrimido[4,5-d]pyrimidines.
Protocol 1: Synthesis of 4-Amino-6-ethoxy-2-(methylthio)pyrimidine-5-carbonitrile
This protocol describes the conversion of the chloro group to an amino group and the introduction of a cyano group at the 5-position, a common precursor for fused pyrimidines.
Materials:
-
This compound
-
Ammonia (in a suitable solvent like methanol or as a gas)
-
A suitable cyanating agent (e.g., N-cyaniminodithiocarbonate)
-
Appropriate solvent (e.g., DMF, DMSO)
-
Base (e.g., potassium carbonate)
Procedure:
-
Amination: In a pressure vessel, dissolve this compound in a solution of ammonia in methanol. Seal the vessel and heat to an appropriate temperature (e.g., 80-100 °C). Monitor the reaction by TLC until the starting material is consumed. After cooling, evaporate the solvent to obtain the crude 4-amino-6-ethoxy-2-(methylthio)pyrimidine.
-
Cyanation: Dissolve the crude amino-pyrimidine in a suitable solvent like DMF. Add a base such as potassium carbonate, followed by the cyanating agent. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Oxidation of the Methylthio Group
The methylthio group can be oxidized to a more reactive methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
4-Amino-6-ethoxy-2-(methylthio)pyrimidine-5-carbonitrile
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Suspend 4-Amino-6-ethoxy-2-(methylthio)pyrimidine-5-carbonitrile in dry DCM. Cool the mixture in an ice bath.
-
Addition of Oxidant: Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.
-
Work-up and Isolation: Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the methylsulfonyl derivative.
Protocol 3: Nucleophilic Substitution and Cyclization to form the Pyrimido[4,5-d]pyrimidine Core
The introduction of a diverse range of substituents at the 2-position can be achieved through nucleophilic substitution of the methylsulfonyl group. Subsequent cyclization leads to the final antiviral compounds.
Materials:
-
4-Amino-6-ethoxy-2-(methylsulfonyl)pyrimidine-5-carbonitrile
-
Desired amine (e.g., cyclopropylamine, aminoindane)
-
A suitable solvent (e.g., THF, DMF)
-
Formamide or other cyclizing agent
Procedure:
-
Nucleophilic Substitution: Dissolve the methylsulfonylpyrimidine in a suitable dry solvent such as THF. Add the desired amine and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Isolation of the Intermediate: Once the reaction is complete, evaporate the solvent and purify the resulting 2-substituted aminopyrimidine derivative by column chromatography.
-
Cyclization: Heat the purified intermediate in formamide at reflux for several hours. This will effect the cyclization to the pyrimido[4,5-d]pyrimidine core.
-
Final Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final antiviral compound.
Antiviral Activity Data
The following table summarizes representative antiviral activity data for pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E (HCoV-229E), demonstrating the potential of this class of compounds.[3]
| Compound | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7a | HCoV-229E | 1.8 | >100 | >55.6 |
| 7b | HCoV-229E | 2.5 | >100 | >40 |
| 7f | HCoV-229E | 3.1 | >100 | >32.3 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel antiviral agents. Its strategic trifunctionalization allows for a range of chemical manipulations, providing access to complex heterocyclic systems such as the pyrimido[4,5-d]pyrimidines. The protocols detailed in this application note provide a robust framework for researchers to synthesize this key building block and explore its utility in the development of new antiviral therapies. The demonstrated activity of the resulting compounds against human coronaviruses underscores the potential of this synthetic approach in addressing current and future viral challenges.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Regioselectivity Issues in Palladium Coupling Reactions of Pyrimidines
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in these critical synthetic transformations. Pyrimidine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making their precise functionalization a key challenge in modern organic synthesis.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve your desired regiochemical outcomes.
Introduction: The Challenge of Pyrimidine Regioselectivity
The pyrimidine ring, an electron-deficient heteroaromatic system, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions.[3] The presence of two nitrogen atoms significantly influences the electronic properties of the ring, leading to differential reactivity at the C2, C4, C5, and C6 positions. For polyhalogenated pyrimidines, the general order of reactivity is typically C4 > C2 > C5.[4] This inherent reactivity profile often dictates the regiochemical outcome, but it can be modulated—and even inverted—through careful selection of reaction parameters.[5][6]
This guide will delve into the mechanistic underpinnings of regioselectivity and provide actionable strategies to control the site of C-C and C-N bond formation.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you might encounter in the lab, offering explanations for the observed outcomes and providing step-by-step protocols to steer the reaction toward the desired regioisomer.
Issue 1: My Suzuki-Miyaura coupling of a 2,4-dichloropyrimidine yields the C4-arylated product, but I need the C2 isomer.
This is a classic challenge, as the C4 position is inherently more reactive towards oxidative addition with palladium(0) catalysts under standard conditions.[3][7]
Underlying Cause: The higher reactivity of the C4 position is attributed to a combination of electronic and steric factors. Computational studies have shown that the C4-Cl bond has a lower bond dissociation energy (BDE) compared to the C2-Cl bond, making it more susceptible to oxidative addition.[4]
Solutions & Protocols:
1. Ligand-Controlled Selectivity Inversion:
The choice of ligand is paramount in overriding the innate C4 selectivity. While traditional phosphine ligands like PPh₃ often favor C4 arylation, more specialized ligands can promote reaction at C2.
-
Protocol for C2-Selective Suzuki Coupling: While less common, specific conditions can favor C2 coupling. For instance, in some substituted pyrimidines, steric hindrance at the C5 position can direct the reaction to C2.[7] It has been noted that in 2,4-dibromopyrimidine, the use of Pd(PPh₃)₄ with NaHCO₃ in DME can lead to the C2 substituted product.[8]
2. Inverting Conventional Selectivity for C-S Coupling:
Recent research has demonstrated that unconventional C2-selectivity can be achieved in C-S coupling reactions of 2,4-dichloropyrimidines, which can be a strategic advantage in a multi-step synthesis.[7]
-
Protocol for C2-Selective Thiolation: Under optimized conditions, C2-selective thiolation can be achieved with various primary alkane thiols.[7] A typical setup involves a specific palladium precatalyst and base combination that deviates from standard Suzuki conditions. The reaction is less selective with secondary alkane thiols and favors the C4 product with tertiary thiols.[7]
Table 1: Ligand and Condition Effects on Regioselectivity of 2,4-Dihalopyrimidines
| Coupling Type | Target Position | Recommended Ligand/Conditions | Typical Selectivity (C4:C2) | Reference |
| Suzuki-Miyaura | C4 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (Microwave) | High to excellent for C4 | [3] |
| Suzuki-Miyaura | C4 | Pd/IPr catalytic system for organozinc/magnesium | Good C4 selectivity | [5] |
| C-S Coupling | C2 | Optimized Pd-catalyst conditions | Inverted to favor C2 | [7] |
| Amination | C4 | LiHMDS, Pd catalyst (for aliphatic amines) | Strong C4 preference | [9] |
| Amination | C2 | Dialkylbiarylphosphine-Pd catalyst (for aryl/heteroarylamines) | High C2 selectivity | [9][10] |
Diagram 1: Decision Workflow for Suzuki Coupling of 2,4-Dichloropyrimidine
Caption: Workflow for selecting conditions for C4 vs. C2 arylation.
Issue 2: My Buchwald-Hartwig amination of a dichloropyrimidine is non-selective.
Achieving high regioselectivity in the amination of dichloropyrimidines is a common challenge, but one that can be overcome with the right catalytic system.[11]
Underlying Cause: Both the C2 and C4 positions are activated towards nucleophilic attack and oxidative addition. The outcome is highly dependent on the interplay between the electronic nature of the pyrimidine, the nucleophilicity of the amine, and the steric and electronic properties of the palladium catalyst.
Solutions & Protocols:
1. Catalyst Control for C2-Selective Amination:
For the coupling of aryl- and heteroarylamines, specific dialkylbiarylphosphine-derived palladium catalysts are highly effective in directing the reaction to the C2 position.[9][12]
-
Protocol for C2-Selective Amination of Arylamines:
-
To an oven-dried vial, add the substituted dichloropyrimidine (1.0 equiv.), the aryl or heteroarylamine (1.2 equiv.), and a strong base like NaOtBu or K₃PO₄ (1.5 equiv.).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable dialkylbiarylphosphine ligand (e.g., SPhos, RuPhos, 4 mol%).
-
Degas the vial and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., toluene or dioxane) and heat the reaction to the optimized temperature (typically 80-110 °C), monitoring by TLC or LC-MS.
-
2. Non-Catalyzed SNAr for C2-Selective Amination with Aliphatic Amines:
Interestingly, for more nucleophilic dialkylamines, a palladium catalyst may not be necessary, and the reaction can proceed via a nucleophilic aromatic substitution (SNAr) mechanism with high C2 selectivity.[10][12]
-
Protocol for Catalyst-Free C2-Selective Amination of Dialkylamines:
-
In a reaction vial, combine the dichloropyrimidine (1.0 equiv.) and the dialkylamine (1.5-2.0 equiv.).
-
Add a suitable solvent (e.g., THF, DMF, or NMP).
-
Heat the reaction, monitoring for the consumption of starting material. The reaction temperature will depend on the reactivity of the specific substrates.
-
Issue 3: I am observing significant hydrodehalogenation in my pyrimidine coupling reaction.
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired coupled product.
Underlying Cause: This side reaction often occurs when the reductive elimination step of the catalytic cycle is slow, allowing for competing pathways such as β-hydride elimination from an alkyl-palladium intermediate or reaction with trace amounts of water or other proton sources.[13]
Solutions & Protocols:
1. Ensure Strictly Anhydrous Conditions: Moisture is a common culprit in hydrodehalogenation.
-
Best Practices:
-
Thoroughly dry all glassware in an oven.
-
Use anhydrous solvents, preferably from a solvent purification system.
-
Ensure all reagents, including the base, are anhydrous. Some sources of NaOtBu may contain residual moisture.[13]
-
2. Optimize Ligand and Base: The choice of ligand and base can significantly influence the rate of reductive elimination versus side reactions.
-
Recommendations:
-
Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) that are known to accelerate reductive elimination.
-
Use a non-coordinating, strong base. The purity of the base is critical.[13]
-
3. Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired C-N bond formation.[13]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in palladium-catalyzed pyrimidine couplings?
For different halogens at the same position, the reactivity order follows the trend: I > Br > Cl. This is due to the decreasing bond strength of the C-X bond, which facilitates the rate-limiting oxidative addition step.
Q2: How do substituents on the pyrimidine ring affect regioselectivity?
Substituents can have a profound impact on regioselectivity through both steric and electronic effects.[8][14]
-
Electron-withdrawing groups can further activate the positions ortho and para to them, potentially altering the inherent reactivity pattern.
-
Electron-donating groups can deactivate these positions.
-
Sterically bulky substituents can hinder reaction at an adjacent position, directing the coupling to a less sterically encumbered site. For example, a bulky group at C5 can favor reaction at C2 over C4 in a 2,4-dichloropyrimidine.[7]
Q3: Can I achieve C5-selective coupling on a pyrimidine ring?
C5-selective coupling is challenging due to the lower reactivity of this position compared to C2 and C4.[4] However, recent advances have shown that under specific ligand-free "Jeffery" conditions, C5-selective Suzuki coupling of 2,5-dichloropyrimidine is possible.[5][6]
Q4: Are there computational tools to predict regioselectivity in pyrimidine couplings?
Yes, Density Functional Theory (DFT) calculations have become increasingly valuable for predicting and rationalizing regioselectivity.[15][16][17] These computational studies can model the energies of reaction intermediates and transition states for different pathways, providing insights into the factors that control the reaction outcome.[4]
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion
Controlling regioselectivity in palladium-catalyzed cross-coupling reactions of pyrimidines is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, catalyst properties, and reaction conditions. By leveraging the strategies outlined in this guide—from judicious ligand selection to the application of unconventional reaction conditions—researchers can gain precise control over the functionalization of the pyrimidine core. As the demand for novel, complex pyrimidine-containing molecules continues to grow, the ability to predictably install substituents at specific positions will remain a critical enabling technology in chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. datapdf.com [datapdf.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
- 17. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nucleophilic Substitution on the Pyrimidine Core
Welcome to the technical support center for nucleophilic substitution on the pyrimidine core. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrimidine functionalization. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Core Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in medicinal chemistry for synthesizing a vast array of functionalized heterocycles.[1][2] However, successful and selective substitution requires a nuanced understanding of the reaction mechanism and the interplay of various parameters.
The SNAr reaction on a pyrimidine typically proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom (usually C2, C4, or C6) bearing a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is restored in the second step by the expulsion of the leaving group. The stability of the Meisenheimer complex is critical and is the primary factor governing the reaction's feasibility and regioselectivity.[3]
Caption: The general mechanism of the SNAr reaction on a pyrimidine core.
Key Reaction Parameters: A Deeper Dive
Optimizing an SNAr reaction involves balancing several interdependent variables. Understanding their individual and collective impact is crucial for success.
-
The Nucleophile (Nu⁻): The nucleophile's strength and steric profile are paramount. Weaker nucleophiles may require harsher conditions or activation (e.g., deprotonation of an alcohol to a more reactive alkoxide).[4] Highly basic nucleophiles can cause side reactions, so a balance between nucleophilicity and basicity is often necessary.[5]
-
The Leaving Group (L): The nature of the leaving group is a critical determinant of reactivity. For SNAr reactions, the bond to the leaving group is broken after the rate-determining nucleophilic attack. Therefore, the group's ability to activate the ring towards attack (via electronegativity) is often more important than its stability as an anion. The general reactivity order for halogens is F > Cl > Br > I.[4][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[4]
-
Solvent: The solvent choice can dramatically influence reaction rates. Polar aprotic solvents such as DMF, DMSO, acetonitrile, and THF are generally preferred.[7][8] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophilic anion itself through hydrogen bonding, thereby preserving its reactivity.[9] In some cases, particularly with aniline nucleophiles, water can be a highly effective and green solvent.[10]
-
Base: When using nucleophiles like primary or secondary amines, a base is required to neutralize the acid (e.g., HCl) generated during the reaction. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal as they do not compete with the primary nucleophile.[7][11]
-
Temperature: Temperature is a powerful tool for controlling both reaction rate and selectivity. While higher temperatures can accelerate sluggish reactions, they often lead to a decrease in selectivity, particularly promoting di-substitution over desired mono-substitution.[7] Careful temperature control, especially during the addition of the nucleophile, is a key strategy for achieving high selectivity.[7]
Regioselectivity: The C4 vs. C2 Challenge
For pyrimidines with identical leaving groups at the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack generally occurs preferentially at the C4 position.[12][13] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon C4 attack, where the negative charge can be delocalized over both ring nitrogen atoms more effectively.[3][14] However, this selectivity is not absolute and can be highly sensitive to the electronic and steric properties of other substituents on the pyrimidine ring and the nature of the nucleophile itself.[13] For instance, the use of tertiary amine nucleophiles has been shown to reverse this trend, leading to excellent C2 selectivity.[15]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the nucleophilic substitution on pyrimidines in a practical question-and-answer format.
Caption: A decision workflow for troubleshooting common SNAr reaction issues.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: This is a common issue that can typically be traced back to one of four factors:
-
Insufficiently Reactive Nucleophile: The chosen nucleophile may not be potent enough to attack the electron-deficient pyrimidine ring.
-
Solution: If using an alcohol or thiol, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide or thiolate. For amines, ensure the reaction conditions do not fully protonate the amine, rendering it non-nucleophilic.[7]
-
-
Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.
-
Solution: After the initial controlled addition of the nucleophile, try gradually increasing the reaction temperature and monitoring the progress by TLC or LC-MS. For many systems, warming to room temperature or gentle heating may be required.[7]
-
-
Inappropriate Solvent: The solvent may not be adequately solvating the reactants or stabilizing the transition state.
-
Ineffective Base: If a base is used, it may not be strong enough or may be interfering with the reaction.
-
Solution: For amine substitutions, ensure a sufficient excess (e.g., 1.5 equivalents) of a non-nucleophilic base like DIPEA or TEA is used to scavenge the generated acid.[7]
-
Q2: I'm trying to make a mono-substituted product, but I'm getting a significant amount of the di-substituted byproduct. How can I improve selectivity?
A2: Formation of di-substituted products is a classic selectivity challenge, especially with highly reactive dihalopyrimidines. The key is to control the relative concentrations and reactivity.
-
Excess Nucleophile: Using a large excess of the nucleophile statistically increases the chance of a second substitution event.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.[7] This ensures there isn't a large concentration of unreacted nucleophile available after the first substitution is complete.
-
-
High Reaction Temperature: Elevated temperatures increase the rate of both substitution reactions, often reducing the kinetic preference for the first substitution.
-
Solution: Maintain a low reaction temperature, particularly during the addition of the nucleophile. A range of 0-10°C is a good starting point.[7]
-
-
Rapid Addition of Nucleophile: Adding the nucleophile too quickly can create localized areas of high concentration, promoting di-substitution before the mono-substituted product can diffuse away.
-
Solution: Add the nucleophile solution slowly and in a controlled manner (dropwise) over a period of 1-2 hours. This maintains a consistently low concentration of the nucleophile in the reaction flask, maximizing selectivity for the mono-substituted product.[7]
-
Data Summary: Effect of Reaction Parameters on Selectivity
The following table summarizes the typical effects of key parameters on the ratio of mono- to di-substituted products, based on a representative reaction of 2-ethoxy-4,6-difluoropyrimidine.[7]
| Parameter | Condition | Mono-substitution Yield (Approx.) | Di-substitution Yield (Approx.) | Rationale |
| Temperature | 0°C | >90% | <5% | Optimal selectivity, lower reaction rate. |
| 25°C | ~85% | ~10% | Good balance of rate and selectivity. | |
| 50°C | <70% | >25% | Higher temperature significantly reduces selectivity. | |
| Nucleophile Stoichiometry | 1.05 eq. | >90% | <5% | Ideal for maximizing mono-substitution. |
| 2.0 eq. | ~60% | ~35% | Significant formation of di-substituted product. | |
| Rate of Addition (at 0°C) | Slow Dropwise (2h) | >90% | <5% | Maintains low nucleophile concentration, maximizing selectivity. |
| Rapid Addition (5 min) | ~75% | ~20% | High local concentrations reduce selectivity. |
Q3: My reaction is producing an unexpected isomer or a mixture of regioisomers. What governs the site of substitution?
A3: Regioselectivity is a complex issue governed by a combination of electronic and steric factors.
-
Electronic Effects: As a general rule, substitution is favored at the C4 position over the C2 position in 2,4-dihalopyrimidines.[13][14] This is due to the superior electronic stabilization of the Meisenheimer intermediate. However, strong electron-donating or electron-withdrawing groups at the C5 or C6 positions can alter the electron distribution of the ring and change this preference.[13]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially favoring attack at the less hindered C2 position. Similarly, a very bulky nucleophile may have difficulty accessing a more sterically crowded site.[4]
-
Nucleophile Identity: The nature of the nucleophile itself can be directing. For example, a switch from secondary to tertiary amine nucleophiles has been shown to dramatically shift selectivity from C4 to C2 for 5-substituted-2,4-dichloropyrimidines.[15]
-
Solution: If you are getting an undesired regioisomer, consider the electronic and steric profile of your substrate. It may be necessary to redesign the synthetic route, perhaps by introducing a blocking group or by changing the order of substitutions. In some cases, a change in solvent or temperature can influence the kinetic vs. thermodynamic product ratio, altering the isomeric mixture.[5]
-
Section 3: Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for optimization.
Protocol 1: General Procedure for Selective Mono-Amination of a Dichloropyrimidine
This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.
Materials:
-
Dichloropyrimidine substrate (1.0 eq.)
-
Amine nucleophile (1.05-1.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., THF, Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Purge the system with inert gas.
-
Initial Charge: To the reaction flask, add the dichloropyrimidine substrate (1.0 eq.) and the non-nucleophilic base (1.5 eq.). Dissolve them in the anhydrous solvent.
-
Cooling: Cool the stirred reaction mixture to 0-5°C using an ice-water bath.
-
Nucleophile Preparation: In the dropping funnel, dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the anhydrous solvent.
-
Controlled Addition: Add the nucleophile solution dropwise from the dropping funnel to the stirred reaction mixture over 1-2 hours. Critically, ensure the internal temperature does not rise above 10°C.[7]
-
Reaction: After the addition is complete, continue to stir the reaction at 0-5°C for an additional 2-6 hours. The reaction progress should be monitored by TLC or LC-MS for the consumption of the starting material. If the reaction is sluggish, it can be allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: Once the reaction is complete, quench by pouring it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure mono-substituted pyrimidine.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Challenges and solutions for the C5 chlorination of pyrimidine derivatives
Technical Support Center: C5 Chlorination of Pyrimidine Derivatives
Welcome to the technical support center for the C5 chlorination of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions and overcome synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the C5 chlorination of pyrimidines, providing concise answers and directing you to more detailed sections where appropriate.
Q1: What are the most common reagents for the C5 chlorination of pyrimidine derivatives?
A1: The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired reaction conditions. Commonly used reagents include:
-
N-Chlorosuccinimide (NCS): A versatile and easy-to-handle solid reagent, often used for electrophilic chlorination of electron-rich pyrimidines.[1][2]
-
Phosphorus Oxychloride (POCl₃): A powerful reagent typically used for converting hydroxypyrimidines (uracil derivatives) to their chloro counterparts. It often requires high temperatures.[3][4][5]
-
POCl₃/PCl₅ Mixture: The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of POCl₃, particularly for less reactive substrates.[3]
-
Sulfuryl Chloride (SO₂Cl₂): Can be an effective chlorinating agent, though its reactivity can sometimes lead to side reactions if not properly controlled.[6]
-
m-Chloroperbenzoic Acid (MCPBA) in the presence of HCl: This system can be used for the chlorination of certain pyrimidine nucleosides.[7]
Q2: Why is the C5 position of pyrimidines preferentially chlorinated in many cases?
A2: From both a kinetic and thermodynamic standpoint, the C5 position of many pyrimidine derivatives, particularly uracil and thymine, is the most reactive site for electrophilic attack.[8] This is due to the electron-donating effects of the nitrogen atoms and the carbonyl groups, which increase the electron density at the C5 position, making it more nucleophilic. Computational studies have confirmed that the C5 position is often the most susceptible to attack by an electrophilic chlorine source (Cl⁺).[8]
Q3: My C5 chlorination reaction is not working or giving a very low yield. What are the first things I should check?
A3: Low or no conversion in a C5 chlorination reaction can stem from several factors. Here's a quick checklist to start your troubleshooting:
-
Reagent Purity and Activity: Ensure your chlorinating agent is not degraded. NCS, for instance, should be a white crystalline solid.
-
Anhydrous Conditions: Many chlorination reactions, especially those using POCl₃, are sensitive to moisture. Ensure your glassware is oven-dried and your solvents are anhydrous.
-
Reaction Temperature: Some reactions, particularly with less reactive substrates or milder reagents, may require elevated temperatures to proceed at a reasonable rate. Conversely, excessive heat can cause degradation.
-
Catalyst: For electrophilic chlorinations with reagents like NCS, an acid catalyst may be necessary to activate the chlorinating agent, especially for less electron-rich pyrimidines.[2][9]
For a more detailed breakdown of troubleshooting low-yield reactions, please refer to the Troubleshooting Guide: Low Reaction Conversion .
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guidance for common issues encountered during the C5 chlorination of pyrimidine derivatives.
Troubleshooting Guide: Poor Regioselectivity and Side Reactions
Problem: My reaction is producing a mixture of chlorinated products (e.g., C6-chloro, dichlorinated) or other unexpected byproducts.
Underlying Causes and Solutions:
The pyrimidine ring has multiple potential reaction sites, and controlling the regioselectivity of chlorination is a common challenge.[8] Side reactions can also arise from the reactivity of the chlorinating agent with other functional groups on the substrate or from subsequent reactions of the desired product.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Mitigation Strategies:
-
1. Re-evaluate the Chlorinating Agent:
-
2. Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. For instance, using ionic liquids has been shown to be an efficient medium for C5-halogenation with N-halosuccinimides, sometimes without the need for a catalyst.[11] Aprotic solvents like DMF or CH₃CN are also commonly used.[12]
-
Catalyst: For NCS chlorinations, the addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can enhance the electrophilicity of the chlorine atom, potentially improving the rate of the desired C5 chlorination over side reactions.[12]
-
-
3. Substrate Modification (Protecting Groups):
-
Insight: If your pyrimidine derivative has other reactive sites (e.g., hydroxyl or amino groups), they may compete for the chlorinating agent.
-
Action: Consider protecting these functional groups before the chlorination step. For nucleosides, protecting the hydroxyl groups of the sugar moiety is a common strategy.[12]
-
Troubleshooting Guide: Low Reaction Conversion
Problem: The reaction has stalled, or the conversion to the desired 5-chloropyrimidine is unacceptably low.
Underlying Causes and Solutions:
Low conversion can be due to insufficient reactivity of the substrate, deactivation of the chlorinating agent, or suboptimal reaction conditions.
Decision Tree for Addressing Low Conversion:
Caption: Decision tree for troubleshooting low reaction conversion.
Detailed Mitigation Strategies:
-
1. Verify Reagent Stoichiometry and Purity:
-
Insight: An insufficient amount of the chlorinating agent or the use of a degraded reagent is a common cause of incomplete reactions.
-
Action: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. Ensure that the reagent is of high purity and has been stored correctly.
-
-
2. Increase Reaction Temperature:
-
Insight: The activation energy for the chlorination of less electron-rich pyrimidines can be high.
-
Action: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For POCl₃ chlorinations, reflux temperatures are often necessary.[3]
-
-
3. Employ a Catalyst:
-
Insight: Catalysts can activate the chlorinating agent, making it more electrophilic.
-
Action: For NCS chlorinations, add a catalytic amount of acetic acid or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enhance the reaction rate.[12] For POCl₃ reactions with hydroxypyrimidines, the addition of a base like pyridine or N,N-dimethylaniline can be beneficial.[3][13]
-
-
4. Switch to a More Potent Chlorinating System:
-
Insight: If your substrate is particularly electron-deficient, a mild reagent like NCS alone may not be sufficient.
-
Action: Consider using a more powerful chlorinating agent such as POCl₃ (for hydroxyl-pyrimidines) or SO₂Cl₂.[4][6] Be aware that harsher conditions may require re-optimization to maintain selectivity.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common C5 chlorination procedures.
Protocol 1: C5-Chlorination of Uracil using N-Chlorosuccinimide (NCS) in Acetic Acid
This protocol is suitable for the chlorination of electron-rich pyrimidines like uracil.
Materials:
-
Uracil
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend uracil (1.0 eq) in glacial acetic acid.
-
Add N-Chlorosuccinimide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chlorouracil.
Protocol 2: Conversion of 2,4-Dihydroxypyrimidine to 2,4-Dichloropyrimidine using Phosphorus Oxychloride (POCl₃)
This protocol is a common method for converting uracil and its derivatives into dichloropyrimidines, which can then be used in further functionalization reactions.
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Heating mantle
-
Ice bath
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a round-bottom flask, add 2,4-dihydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 4-5 eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can also be added.[13]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[13]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic process.
-
Adjust the pH of the aqueous solution to 8-9 with a saturated solution of sodium carbonate or bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine.
-
The product can be further purified by distillation or column chromatography.[4]
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Mechanism of Electrophilic Chlorination with NCS
The chlorination of an activated pyrimidine ring with NCS typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.
References
- 1. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, focusing on practical strategies to minimize byproduct formation and enhance reaction efficiency. Drawing from established literature and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Introduction: The Challenge of Purity in Pyrimidine Synthesis
The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development, with these heterocycles forming the core of numerous therapeutic agents.[1] However, the seemingly straightforward construction of the pyrimidine ring is often complicated by the formation of undesired byproducts. These impurities not only reduce the yield of the target molecule but also introduce significant challenges in purification, potentially impacting downstream applications and the overall efficiency of a synthetic campaign.
This guide will focus on two of the most widely employed methods for pyrimidine synthesis: the Biginelli reaction and the Pinner synthesis . For each method, we will delve into the mechanistic origins of common byproducts and provide evidence-based strategies and detailed protocols to mitigate their formation.
Section 1: The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) is a powerful tool for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Despite its utility, the classical Biginelli protocol is often plagued by low yields and the formation of persistent byproducts.
Mechanism of the Biginelli Reaction (Kappe Mechanism)
The currently accepted mechanism, proposed by Kappe, proceeds through an N-acyliminium ion intermediate. Understanding this pathway is crucial for diagnosing and preventing side reactions.[1]
Caption: Kappe mechanism of the Biginelli reaction.
Frequently Asked Questions (FAQs) & Troubleshooting the Biginelli Reaction
Q1: My Biginelli reaction has a low yield, and I observe a significant amount of a byproduct that lacks the urea moiety. What is this byproduct and how can I prevent its formation?
A1: This is a classic case of the Knoevenagel condensation outcompeting the Biginelli reaction. The Knoevenagel adduct is formed from the reaction between the aldehyde and the β-ketoester.
-
Causality: The formation of the Knoevenagel product is favored under conditions that promote the condensation of the aldehyde and β-ketoester over the formation of the N-acyliminium ion intermediate from the aldehyde and urea. This can be influenced by the catalyst, solvent, and temperature.
-
Mitigation Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While traditional Brønsted acids like HCl can be effective, they can also promote the Knoevenagel condensation. Lewis acids are often superior in promoting the Biginelli pathway.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can shift the equilibrium towards the desired DHPM.
-
The Atwal Modification: This strategy involves pre-forming the enone intermediate (the Knoevenagel adduct) and then reacting it with a protected urea. This two-step approach often provides higher yields and is particularly effective for less reactive aliphatic aldehydes.[2]
-
Caption: Formation of the Knoevenagel condensation byproduct.
Q2: My crude product is difficult to purify due to a persistent impurity that appears to contain both the ketoester and urea components, but is not the final cyclized product. What is this and how do I deal with it?
A2: You are likely observing an open-chain ureide intermediate . This occurs when the final cyclization and dehydration step is slow or incomplete.
-
Causality: Insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen can lead to the accumulation of this intermediate. This can be due to steric hindrance or suboptimal reaction conditions (temperature, catalyst concentration).
-
Mitigation Strategies:
-
Increase Catalyst Concentration/Strength: A higher loading of the acid catalyst or switching to a stronger acid can facilitate the final cyclization-dehydration step.
-
Increase Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can overcome the activation barrier for ring closure.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting materials are consumed but the product spot is faint and an intermediate spot is prominent, extending the reaction time may be necessary.
-
Data-Driven Optimization of the Biginelli Reaction
The choice of catalyst has a profound impact on the yield of the Biginelli reaction. The following table summarizes the catalytic activity of various catalysts in a model reaction.
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| None | 240 | 70 | [3] |
| Uranyl Acetate (UA) | 150 | 98 | [3] |
| Succinimide Sulfonic Acid (SuSA) | 60 | 98 | [3] |
| CuCl / conc. H₂SO₄ | 960 | 90.5 | [4] |
| FeCl₃·6H₂O | 960 | >90 | [4] |
| InBr₃ | 420 | 45 (DHPM) | [5][6] |
Data compiled from various literature sources for representative Biginelli reactions.
Experimental Protocol: The Atwal Modification of the Biginelli Reaction
This two-step protocol is particularly useful for substrates that give low yields in the traditional one-pot Biginelli reaction.[2]
Step 1: Synthesis of the Enone Intermediate
-
To a solution of the aldehyde (10 mmol) and β-ketoester (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL), add a catalytic amount of a base (e.g., piperidine, 0.5 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude enone can often be used in the next step without further purification.
Step 2: Cyclization with a Protected Urea
-
Dissolve the crude enone intermediate (10 mmol) and a protected urea (e.g., N-benzyl-N'-methylurea, 11 mmol) in a suitable solvent (e.g., anhydrous THF, 30 mL).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.5 mmol).
-
Reflux the reaction mixture and monitor by TLC until the reaction is complete.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the protected DHPM.
-
Deprotection (if necessary) can be achieved under appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group) to yield the final DHPM.
Section 2: The Pinner Synthesis of Pyrimidines
The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine. While powerful, this reaction is highly sensitive to reaction conditions, and byproduct formation can be a significant issue.
Mechanism of the Pinner Pyrimidine Synthesis
The reaction proceeds through the nucleophilic attack of the enol or enolate of the 1,3-dicarbonyl compound on the protonated amidine, followed by cyclization and dehydration.
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting the Pinner Synthesis
Q1: My Pinner synthesis results in a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the likely side reactions?
A1: The Pinner synthesis is prone to several side reactions that can consume starting materials and complicate purification.
-
Causality and Common Byproducts:
-
Hydrolysis of Intermediates: The Pinner reaction is highly sensitive to water. The presence of moisture can lead to the hydrolysis of the amidine starting material or key intermediates, preventing the formation of the pyrimidine ring.[7]
-
Self-Condensation of Reactants: Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation reactions, especially under strongly basic or high-temperature conditions.
-
Formation of Esters: In the presence of an alcohol solvent and under acidic conditions, the nitrile precursor to the amidine (if used in situ) can undergo the classical Pinner reaction to form an ester byproduct.[7]
-
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is the most critical parameter to control. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions. A gradual increase in temperature while monitoring the reaction is advisable.
-
Purity of Reagents: Use high-purity, dry reagents. Amidines, in particular, can be hygroscopic and should be handled accordingly.
-
Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl compounds in the Pinner synthesis.
-
Causality: The two carbonyl groups of the unsymmetrical dicarbonyl have different electrophilicities, and the amidine can react at either site, leading to a mixture of products.
-
Mitigation Strategies:
-
pH Control: The pH of the reaction can influence the site of initial attack. Careful optimization of the acid or base catalyst may favor the formation of one regioisomer over the other.
-
Protecting Groups: A strategy of protecting one of the carbonyl groups, performing the condensation, and then deprotecting can provide a single regioisomer. However, this adds extra steps to the synthesis.
-
Alternative Synthetic Routes: If high regioselectivity is crucial and cannot be achieved through optimization, a different synthetic strategy that builds the pyrimidine ring in a more controlled, stepwise manner may be necessary.
-
Troubleshooting Workflow for Pyrimidine Synthesis
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Experimental Protocol: General Procedure for Pinner Pyrimidine Synthesis
This protocol provides a general guideline and requires optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (10 mmol) in an anhydrous solvent (e.g., ethanol, 30 mL), add the amidine hydrochloride (11 mmol) and a base (e.g., sodium ethoxide, 11 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrates).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction with an acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Biginelli Reaction [sigmaaldrich.com]
- 4. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. This multifunctional pyrimidine scaffold is a valuable intermediate in medicinal chemistry, and its efficient production is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges that may arise during laboratory and pilot-plant scale production.
Process Overview: Synthesis Pathway
The most common and efficient laboratory-scale synthesis of this compound (5) involves the regioselective nucleophilic aromatic substitution of a chlorine atom on 4,6-dichloro-2-(methylthio)pyrimidine (3) with sodium ethoxide (EtONa).[1][3] The reaction is typically performed in ethanol at ambient temperature, offering a high yield and selectivity.[1][2]
Caption: Synthesis pathway from Thiobarbituric Acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Reaction & Yield Issues
Question: My reaction yield is significantly lower than the reported ~89%. What are the likely causes?
Answer: Low yields can stem from several factors, especially during scale-up. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion. While lab-scale reactions are often complete within 2 hours at 20°C, larger volumes may require extended reaction times due to mass and heat transfer limitations.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is fully consumed.
-
-
Reagent Quality and Stoichiometry:
-
Sodium Ethoxide (EtONa): Sodium ethoxide is highly moisture-sensitive. Exposure to atmospheric moisture will convert it to sodium hydroxide, which can lead to the formation of undesired hydroxy-pyrimidine byproducts.
-
Recommendation: Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure a slight excess (e.g., 1.1 equivalents) of EtONa is used to drive the reaction to completion.[1]
-
Starting Material Purity: Impurities in the starting 4,6-dichloro-2-(methylthio)pyrimidine can interfere with the reaction.
-
Recommendation: Ensure the starting material is of high purity. If preparing it in-house from thiobarbituric acid, ensure complete removal of the chlorinating agent (e.g., POCl₃) as residual acid can neutralize the sodium ethoxide.[4][5]
-
-
Sub-optimal Temperature: While the reaction proceeds smoothly at room temperature, significant deviations can affect the rate and selectivity.
-
Recommendation: Maintain the reaction temperature around 20-25°C. Lower temperatures will slow the reaction rate, while significantly higher temperatures could increase the formation of the disubstituted byproduct, 4,6-diethoxy-2-(methylthio)pyrimidine.
-
Question: I am observing a significant amount of a second, less polar spot on my TLC plate. What is this byproduct and how can I avoid it?
Answer: The most likely byproduct is the disubstituted 4,6-diethoxy-2-(methylthio)pyrimidine. This occurs when a second molecule of sodium ethoxide displaces the remaining chloro group at the C4 position.
-
Causality: This is more likely to happen if there is a large excess of sodium ethoxide or if the reaction is run at elevated temperatures for an extended period. The first substitution of a chloro group is rapid, while the second is slower. However, forcing conditions can promote the second substitution.
-
Prevention:
-
Control Stoichiometry: Use a carefully measured amount of sodium ethoxide, typically in the range of 1.05 to 1.1 equivalents.
-
Temperature Management: Avoid high reaction temperatures. The established protocol at ~20°C is effective in ensuring mono-substitution.[1]
-
Controlled Addition: On a larger scale, consider the dropwise addition of the sodium ethoxide solution to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Work-up & Purification Challenges
Question: During the aqueous work-up, I'm forming an emulsion that is difficult to separate. How can I resolve this?
Answer: Emulsion formation is a common issue during the scale-up of extraction processes.
-
Cause: This can be caused by vigorous agitation, the presence of fine solid byproducts, or similarities in the densities of the aqueous and organic layers.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.
-
Filtration: If fine solids are suspected, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help.
-
Solvent Change: While dichloromethane (DCM) is effective, you could consider a less dense solvent like ethyl acetate, which might have different emulsion-forming tendencies.
-
Question: The final product has a low melting point and appears oily or off-white instead of the expected colorless needles. What could be the cause?
Answer: This indicates the presence of impurities.
-
Residual Solvent: The most common cause is residual solvent from the extraction (e.g., DCM) or recrystallization (e.g., n-pentane).
-
Recommendation: Dry the product thoroughly under a high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all traces of solvent.
-
-
Byproduct Contamination: The presence of the di-ethoxy byproduct or unreacted starting material will lower and broaden the melting point.
-
Recommendation: If the impurity level is high, re-purification is necessary. Column chromatography is an option for smaller scales. For larger scales, a carefully optimized recrystallization is preferred. Try dissolving the crude product in a minimal amount of a hot solvent (like hexane or a hexane/ethyl acetate mixture) and allowing it to cool slowly.
-
-
Thermal Decomposition: Although the product is relatively stable, prolonged exposure to high temperatures during solvent evaporation can lead to degradation.
-
Recommendation: Use a rotary evaporator with a water bath temperature not exceeding 40-50°C.
-
Scale-Up and Safety Considerations
Question: I am scaling the reaction from 50 mg to 500 g. What are the primary safety and process considerations?
Answer: Scaling up by a factor of 10,000 introduces significant challenges in heat management, material handling, and process control.
-
Heat Management: The reaction is exothermic. While not violently so on a small scale, the heat generated in a large batch can accumulate if not dissipated effectively, leading to a temperature increase that can promote byproduct formation.
-
Recommendation: Use a jacketed reactor with controlled cooling. Implement a slow, controlled addition of the sodium ethoxide solution to manage the rate of heat generation. Monitor the internal temperature continuously.
-
-
Reagent Handling:
-
Sodium Ethoxide: Handling large quantities of sodium ethoxide solution requires stringent safety measures due to its flammability and corrosivity.
-
4,6-dichloro-2-(methylthio)pyrimidine: This is a corrosive solid.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[7][8]
-
-
Work-up Quenching: Adding the reaction mixture to a saturated aqueous solution of NaHCO₃ is a quenching step.[1] On a large scale, this can generate significant gas (CO₂) if there is any residual acidity.
-
Recommendation: Perform the quench with slow addition and vigorous stirring in a vessel with adequate headspace to accommodate any gas evolution. Ensure the vessel is well-ventilated.
-
-
Solvent Handling: Large volumes of flammable solvents like ethanol, DCM, and n-pentane present fire hazards.
-
Recommendation: Use equipment rated for flammable solvents. Ensure proper grounding to prevent static discharge.[9] Work in a well-ventilated area or under an inert atmosphere.
-
Caption: Troubleshooting workflow for low yield or purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor for this reaction?
A1: The key CPPs are:
-
Temperature: To control reaction rate and selectivity.
-
Reagent Stoichiometry: Specifically, the molar ratio of sodium ethoxide to the dichloropyrimidine.
-
Reaction Time: To ensure complete conversion without promoting side reactions.
-
Water Content: The reaction should be run under anhydrous conditions to prevent hydrolysis of the sodium ethoxide and potential side reactions. A drying tube is recommended for lab scale.[1]
Q2: What analytical techniques are recommended for process monitoring and final product QC?
A2:
-
In-Process Control (IPC): Thin Layer Chromatography (TLC) is effective for monitoring the disappearance of the starting material.[1] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Final Product Quality Control (QC):
Q3: Are there greener or more sustainable solvent alternatives to Dichloromethane (DCM) for the extraction?
A3: Yes, while DCM is effective, other solvents can be considered. Ethyl acetate or Methyl tert-butyl ether (MTBE) are common, less hazardous alternatives for extraction. The choice will depend on the solubility of the product and impurities and may require some optimization of the extraction protocol.
Q4: The synthesis of the starting material, 4,6-dichloro-2-(methylthio)pyrimidine, uses phosphorus oxychloride (POCl₃). What are the main hazards associated with this step?
A4: The chlorination of the corresponding dihydroxy-pyrimidine with POCl₃ is a high-hazard operation.[5]
-
POCl₃ Reactivity: Phosphorus oxychloride is highly corrosive and reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas.[10][11]
-
Reaction Exotherms: The chlorination reaction itself can be highly exothermic and requires careful temperature control. Uncontrolled addition of reagents can lead to a dangerous thermal runaway.[12]
-
Quenching: Quenching the excess POCl₃ after the reaction is particularly dangerous. The reaction mixture must be added slowly to ice-cold water or a basic solution with efficient cooling and stirring.[13][14]
-
Toxicity: POCl₃ is toxic and its vapors are highly irritating to the respiratory system.[11] All manipulations must be performed in a well-ventilated fume hood.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound (5)
This protocol is adapted from the literature procedure reported by Kalogirou and Koutentis (2017).[1]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (1 eq) | Moles | Notes |
| 4,6-dichloro-2-(methylthio)pyrimidine (3) | 195.07 | 10.0 g | 51.3 mmol | Starting material |
| Sodium Ethoxide (EtONa) | 68.05 | 3.82 g | 56.4 mmol | 1.1 equivalents, freshly prepared or commercial |
| Ethanol (EtOH), Anhydrous | 46.07 | 100 mL | - | Reaction Solvent |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | 100 mL | - | Quenching/Wash |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | As needed | - | Drying Agent |
| n-Pentane | 72.15 | As needed | - | Recrystallization Solvent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a CaCl₂ drying tube, add 4,6-dichloro-2-(methylthio)pyrimidine (10.0 g, 51.3 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature (ca. 20-25°C) to dissolve the solid.
-
Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide (3.82 g, 56.4 mmol) in anhydrous ethanol or use a corresponding volume of a commercial solution. Add the sodium ethoxide solution dropwise to the stirred pyrimidine solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using n-hexane/DCM 90:10 as eluent), checking for the disappearance of the starting material spot (Rf ≈ 0.4-0.5) and the appearance of the product spot (Rf ≈ 0.16).[1] The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, add dichloromethane (100 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (100 mL).
-
Extraction: Separate the layers and extract the aqueous phase with an additional portion of DCM (100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot n-pentane, then allow it to cool slowly, first to room temperature and then to -20°C, to induce crystallization.
-
Isolation: Collect the colorless needles by filtration, wash with a small amount of cold n-pentane, and dry under a high vacuum to yield the final product. (Expected yield: ~9.5 g, 89%).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bellrockchem.com [bellrockchem.com]
- 11. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chembk.com [chembk.com]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the stability of pyrimidine derivatives under various conditions
Technical Support Center: Stability of Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for the stability challenges encountered during the lifecycle of your research and development. Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of nucleic acids and a multitude of therapeutic agents.[1] However, their inherent chemical properties can also present significant stability hurdles. Understanding and mitigating these instabilities is paramount for ensuring data integrity, therapeutic efficacy, and safety.[1][2]
This center is structured to address your needs in a direct, question-and-answer format, moving from foundational knowledge to specific, hands-on troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the stability of pyrimidine derivatives.
Q1: What are the most common degradation pathways for pyrimidine derivatives?
Answer: The stability of a pyrimidine derivative is intrinsically linked to its structure and the surrounding environment. The primary degradation pathways you are likely to encounter are:
-
Hydrolysis: The pyrimidine ring is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions.[3][4] Electrophilic substitution is difficult on the unactivated ring, but positions 2, 4, and 6 are electron-deficient and susceptible to nucleophilic attack.[5][6] For nucleoside analogues, the N-glycosidic bond connecting the pyrimidine base to the sugar moiety is a common point of hydrolytic cleavage, especially in acidic pH.
-
Oxidation: Reactive oxygen species (ROS) can lead to the oxidative degradation of the pyrimidine ring.[7] This is a critical consideration for compounds exposed to atmospheric oxygen, peroxides, or certain metal ions.[8] While some pyrimidine derivatives are designed as antioxidants[9][10][11], many are susceptible to oxidative damage, which can alter their biological activity.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[4][12] While direct absorption and degradation are most common with short-wavelength UVC, the presence of endogenous photosensitizers like riboflavin can cause significant degradation even under UVA and UVB light.[13] Common photoreactions include the formation of cyclobutane pyrimidine dimers (CPDs) and other photoproducts.[14]
Q2: How do pH and temperature critically influence the stability of my compound?
Answer: Both pH and temperature are critical stress factors that can dramatically affect the shelf-life and reliability of your pyrimidine derivative.
-
pH: The rate of hydrolysis is often pH-dependent. For example, UV-induced cytosine hydrates, a form of DNA damage, exhibit different decomposition pathways and rates depending on the pH.[15] At acidic pH, the deamination of cytosine hydrate to uracil hydrate is favored.[15] It is crucial to determine the pH-stability profile of your compound early in development to identify the pH of maximum stability, which is essential for formulation and buffer selection in biological assays.[2]
-
Temperature: As with most chemical reactions, degradation rates typically increase with temperature.[16] Thermal degradation studies, often conducted at temperatures between 40-80°C, are a core component of forced degradation testing.[17] The Arrhenius equation can be used to model the temperature dependence of degradation and help predict stability at different storage conditions.[15]
Q3: What are "forced degradation studies" and why are they necessary?
Answer: Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, high-intensity light, oxidation).[4][12][18]
The core purposes of these studies, as outlined in ICH guidelines (Q1A/Q1B), are:[3][12]
-
To Identify Degradation Products: Stress testing helps to identify the likely degradation products that could form under normal storage conditions.[4]
-
To Understand Degradation Pathways: It provides insight into the chemical breakdown mechanisms of the molecule.[3][4]
-
To Develop and Validate Stability-Indicating Methods: A crucial outcome is to prove that your analytical method (e.g., HPLC) can accurately separate and quantify the intact drug from its degradation products.[3][4][19] This ensures that you can trust your stability data.
Typically, the goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the sample.[3][17]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter in the lab.
Guide 1: Investigating Unexpected Degradation in Aqueous Solutions
Issue: "My pyrimidine derivative shows significant degradation in my aqueous assay buffer or formulation prototype. I suspect hydrolysis, but I'm not sure how to confirm it or stop it."
Causality: Unbuffered or inappropriately buffered aqueous solutions can expose your compound to pH extremes that catalyze hydrolytic degradation. The first step is to systematically determine the compound's sensitivity to pH.
This protocol will help you determine the pH at which your compound is most stable.
Step 1: Preparation of Buffers
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).
Step 2: Sample Preparation
-
Prepare a stock solution of your pyrimidine derivative in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Spike a known concentration of the stock solution into each buffer. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on stability.
Step 3: Incubation and Sampling
-
Incubate the buffered solutions at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20°C) until analysis.
Step 4: Analysis
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.[20][21]
-
Calculate the percentage of the parent compound remaining at each time point for each pH.
Step 5: Data Interpretation
-
Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give you the apparent first-order degradation rate constant (k).
-
Plot the log(k) versus pH. The resulting graph is the pH-rate profile, which will visually indicate the pH of maximum stability (the lowest point on the curve).
Caption: A systematic workflow for determining the pH-rate profile of a pyrimidine derivative.
Guide 2: Troubleshooting Photostability Failures
Issue: "My compound is showing significant degradation and color change after being left on the lab bench. How do I properly assess and mitigate photostability issues?"
Causality: Many heterocyclic compounds, including pyrimidines, absorb UV-Vis light, making them susceptible to photodegradation. This can be exacerbated by the presence of photosensitizers in the formulation or media.[13] A systematic evaluation according to ICH Q1B guidelines is the standard approach.[12]
Step 1: Sample Preparation
-
Prepare samples of your drug substance (as a solid powder) and in solution (e.g., dissolved in water or a relevant solvent).
-
For comparison, prepare "dark" control samples by wrapping identical sample containers completely in aluminum foil.
Step 2: Exposure
-
Place the test samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-UV light.
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UVA light.[4][17]
Step 3: Analysis
-
After exposure, visually inspect all samples for changes in appearance (e.g., color change, precipitation).
-
Analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
Step 4: Data Interpretation
-
Compare the chromatograms of the light-exposed samples to the dark controls. The appearance of new peaks or a significant decrease in the parent peak area in the exposed sample indicates photosensitivity.
-
If significant degradation occurs, this confirms a photostability issue.
-
Packaging: Use amber vials or other UV-protective packaging for storage and handling.[16]
-
Formulation: Investigate the addition of light-absorbing excipients or antioxidants to the formulation.
-
Structural Modification: In early discovery, if photolability is a major issue, medicinal chemists may consider structural modifications to the chromophore to reduce light absorption or reactivity.
Caption: A logical decision tree for assessing and addressing photostability issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Preventing Pyrimidine Decomposition During Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the intricacies of pyrimidine synthesis. A recurring and critical challenge is preventing the degradation of the pyrimidine ring, a core scaffold in numerous pharmaceuticals and biologically active molecules. This guide is designed to provide you with a comprehensive understanding of the common decomposition pathways and, more importantly, actionable strategies to ensure the integrity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and workup of pyrimidine compounds. The question-and-answer format is designed for quick reference and problem-solving.
Q1: My reaction mixture is turning dark, and I'm seeing multiple unexpected spots on my TLC, suggesting decomposition. What are the likely causes?
A1: The darkening of a reaction mixture and the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate are classic indicators of decomposition. Several factors could be at play, often in combination.
-
pH Instability: The pyrimidine ring's stability is highly dependent on the pH of the reaction medium. Both strongly acidic and strongly basic conditions can promote hydrolysis and ring-opening.[1] The specific susceptibility to pH-induced degradation varies with the substituents on the ring.[1]
-
Elevated Temperatures: Many pyrimidine derivatives are thermally labile.[1] High reaction temperatures or prolonged heating during workup can accelerate decomposition pathways.[1] For instance, in the Biginelli reaction, higher temperatures can favor the formation of a Hantzsch-type 1,4-dihydropyridine byproduct.[2]
-
Oxidation: Pyrimidine compounds can be susceptible to oxidation, particularly in the presence of air and certain metal ions.[1] This is a significant concern during extended reaction times or workup procedures.
-
Catalyst-Induced Decomposition: While catalysts are essential for many syntheses, they can also promote side reactions or decomposition if not chosen or used correctly. For example, some Lewis acids might favor undesired pathways.[2]
Q2: I suspect my pyrimidine compound is degrading during silica gel column chromatography. What are my options?
A2: This is a very common issue. Standard silica gel is acidic and can cause the degradation of acid-sensitive pyrimidine derivatives.[1]
Here are several strategies to mitigate this problem:
-
Neutralize the Silica Gel: Before packing the column, you can create a slurry of the silica gel with a non-polar solvent (e.g., hexane) containing a small amount of a basic additive like triethylamine (TEA) (typically 1-2%). This will help to neutralize the acidic sites on the silica.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina and Florisil® are excellent alternatives for purifying acid-sensitive compounds.[1]
-
Minimize Residence Time: The longer your compound is in contact with the stationary phase, the greater the chance of decomposition. Running the column as quickly as possible while maintaining good separation can be beneficial.[1]
-
Dry Loading: Instead of loading your sample in a liquid, consider adsorbing it onto an inert support like Celite® or a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This can sometimes reduce streaking and decomposition.[1]
Q3: My final product shows signs of photodecomposition after purification and storage. How can I prevent this?
A3: Many heterocyclic compounds, including pyrimidines, are photosensitive. Exposure to UV or even ambient light can lead to degradation.[1][3]
Here are some essential preventative measures:
-
Protect from Light: During the reaction, workup, and storage, always protect your compound from light. Use amber-colored glassware or wrap your flasks and vials in aluminum foil.
-
Inert Atmosphere: Store your final compound under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative degradation.
-
Low Temperature Storage: Storing your compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of photochemical decomposition.
Frequently Asked Questions (FAQs)
What are the primary decomposition pathways for pyrimidines?
The degradation of pyrimidines can occur through several mechanisms:
-
Hydrolytic Cleavage: This is a common pathway where the pyrimidine ring is opened by the addition of water. This can be catalyzed by acid or base. For example, the N3-C4 bond can be cleaved hydrolytically.[4]
-
Oxidative Degradation: The pyrimidine ring can be oxidized, leading to ring-opened products. This can be initiated by various oxidizing agents or even atmospheric oxygen.[4]
-
Reductive Degradation: In some biological and chemical systems, the pyrimidine ring can be reduced, which often precedes ring cleavage.[4][5]
-
Photochemical Decomposition: UV light can induce various reactions, including the formation of photohydrates and ring cleavage.[6][7] Pyrimidine can photolytically decompose into uracil under ultraviolet light.[3]
How does pH affect the stability of pyrimidine compounds?
The effect of pH on pyrimidine stability is significant and can be complex.
-
Acidic Conditions: At low pH, protonation of the ring nitrogens can make the pyrimidine ring more susceptible to nucleophilic attack by water, leading to hydrolysis.[8] For example, the deamination of cytosine hydrate to uracil hydrate is maximal at acidic pH.[8]
-
Basic Conditions: In strongly basic solutions, deprotonation of certain substituents or the ring itself can initiate decomposition pathways. Hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct, for instance, occurs under strong basic conditions, breaking the N3–C4 bond.[9]
-
Neutral pH: While many pyrimidines are most stable around neutral pH, some can still be unstable, especially at elevated temperatures.[10]
The optimal pH for stability is highly dependent on the specific structure of the pyrimidine derivative. It is often necessary to determine the optimal pH range for your compound empirically.
What is the role of protecting groups in preventing decomposition?
Protecting groups are invaluable tools in multistep synthesis to prevent unwanted side reactions and decomposition. For pyrimidine synthesis, they can be used to:
-
Mask Reactive Functional Groups: Protecting exocyclic amino or hydroxyl groups can prevent them from participating in undesired reactions.
-
Increase Stability: By temporarily modifying the electronic properties of the pyrimidine ring, protecting groups can enhance its stability under certain reaction conditions.
-
Improve Solubility and Handling: Some protecting groups can improve the solubility of the pyrimidine derivative in organic solvents, facilitating purification.
The choice of protecting group is critical and depends on the specific reaction conditions you plan to use. It is essential to select a protecting group that is stable under the reaction conditions and can be removed selectively without affecting the rest of the molecule.
Are there any general guidelines for the purification of pyrimidine compounds?
Yes, here are some general best practices:
-
Minimize Heat: Use rotary evaporation at the lowest possible temperature to remove solvents. If your compound is particularly heat-sensitive, consider using a high-vacuum pump and a room temperature water bath.
-
Work Quickly: Plan your purification steps to minimize the time your compound is exposed to potentially degrading conditions.
-
Use an Inert Atmosphere: If your compound is sensitive to oxidation, perform your workup and purification under an inert atmosphere of nitrogen or argon.
-
Choose the Right Chromatography Method: As discussed earlier, consider the acidity of your stationary phase. Reverse-phase chromatography (C18) can be a good alternative to normal-phase silica gel for some pyrimidine derivatives.
Data and Protocols
Table 1: General Stability of Pyrimidine Derivatives Under Various Conditions
| Condition | General Stability | Key Considerations |
| Strongly Acidic (pH < 2) | Generally Unstable | Risk of hydrolysis and ring cleavage.[8] |
| Mildly Acidic (pH 4-6) | Moderately Stable | Stability is structure-dependent.[10] |
| Neutral (pH 6-8) | Generally Stable | Optimal for many derivatives.[10] |
| Mildly Basic (pH 8-10) | Moderately Stable | Risk of decomposition for some derivatives. |
| Strongly Basic (pH > 12) | Generally Unstable | Risk of hydrolysis and ring-opening.[9] |
| Elevated Temperature (> 50 °C) | Often Unstable | Increased rate of decomposition.[1] |
| UV Light Exposure | Potentially Unstable | Risk of photodecomposition.[1][3] |
Protocol: Neutralization of Silica Gel for Column Chromatography
-
Prepare the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker.
-
Add the Solvent System: Add a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) to the silica gel to create a slurry.
-
Add Triethylamine (TEA): Add 1-2% (v/v) of triethylamine to the slurry. For example, for every 100 mL of solvent, add 1-2 mL of TEA.
-
Mix Thoroughly: Stir the slurry gently for a few minutes to ensure the TEA is evenly distributed.
-
Pack the Column: Pack your chromatography column with the neutralized silica gel slurry as you normally would.
-
Equilibrate the Column: Before loading your sample, run a few column volumes of your eluent (containing 1-2% TEA) through the column to ensure it is fully equilibrated.
Visualizing Decomposition and Prevention
Diagram 1: Key Factors Leading to Pyrimidine Decomposition
Caption: Factors and pathways leading to pyrimidine decomposition.
Diagram 2: Workflow for Preventing Pyrimidine Decomposition
Caption: A preventative workflow for pyrimidine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent and temperature for reactions involving pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing reactions involving pyrimidines. This guide, structured in a question-and-answer format, is designed to provide you, a senior application scientist, with in-depth technical insights and field-proven troubleshooting strategies. Here, we will delve into the critical roles of solvent and temperature, explaining the causality behind experimental choices to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for my pyrimidine synthesis?
The choice of solvent is paramount as it influences reactant solubility, reaction rate, and even the reaction pathway. Pyrimidine and its derivatives exhibit varied solubility depending on their structure and the solvent's properties.[1][2]
Key Considerations for Solvent Selection:
-
Solubility of Reactants: Ensure all starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for low yields. For instance, while ethanol is a common solvent for the Biginelli reaction, exploring other options like acetonitrile or even solvent-free conditions can sometimes improve outcomes.[3][4]
-
Solvent Polarity: The polarity of the solvent, often indicated by its dielectric constant (ε), can significantly impact the reaction.[5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond and are often used in reactions that involve charged intermediates, such as in some cyclization steps. However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2 reactions.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents are generally favored for SN2 reactions on the pyrimidine ring as they dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it more reactive.[6][8] For certain pyrimidine derivatives, the solubility order has been found to be DMF > methanol > CCl4.[2][9][10]
-
-
Reaction Mechanism: Consider the mechanism of your reaction.
A general guideline is to start with a solvent in which all reactants are soluble and then optimize based on the reaction outcome.
Q2: What is the general effect of temperature on reactions involving pyrimidines?
Temperature is a double-edged sword in pyrimidine synthesis. While increasing the temperature generally increases the reaction rate, it can also lead to undesired side products or degradation.[12]
General Effects of Temperature:
-
Increased Reaction Rate: Higher temperatures provide the necessary activation energy for reactions to proceed faster.[12] For instance, in the Pinner synthesis, heating to reflux is often required to drive the cyclization.[13]
-
Enhanced Solubility: The solubility of most pyrimidine derivatives increases with temperature, which can be beneficial for reactions with poorly soluble starting materials.[1][2][14]
-
Side Reactions: Elevated temperatures can promote competing reaction pathways. A classic example is in the Biginelli reaction, where higher temperatures can favor the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts due to the decomposition of urea into ammonia.[3]
-
Compound Stability: Pyrimidine derivatives can be susceptible to degradation at high temperatures.[15] It is crucial to monitor the reaction progress (e.g., by TLC) to avoid product decomposition.[16] The stability of pyrimidine hydrates, for example, is known to be temperature and pH-dependent.[17][18]
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and degradation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Pyrimidine Product
Potential Cause: Poor solubility of starting materials. Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC.[3]
-
Change Solvent: Switch to a solvent with a higher dissolving power for your specific reactants. For example, if your reactants have low solubility in ethanol, consider trying DMF.[2][9] A study on pyrimidine derivatives showed the solubility order to be DMF > methanol > CCl4.[10]
-
Solvent Mixtures: Experiment with a co-solvent system to improve solubility.
Potential Cause: Incomplete reaction. Troubleshooting Steps:
-
Increase Reaction Time: Some reactions are inherently slow and may require longer reaction times to reach completion. Monitor the reaction progress over an extended period.[3]
-
Increase Temperature: As mentioned, a moderate increase in temperature can accelerate the reaction.[3]
-
Catalyst Issues: Ensure your catalyst is active and used in the appropriate concentration. For acid-catalyzed reactions, the strength and concentration of the acid are critical.[4]
Issue 2: Formation of Unexpected Side Products
Potential Cause: Competing reaction pathways favored at the current temperature. Troubleshooting Steps:
-
Lower the Reaction Temperature: This is a key strategy to disfavor the formation of thermally promoted side products like Hantzsch dihydropyridines in the Biginelli reaction.[3]
-
Optimize Catalyst: The choice of catalyst can influence selectivity. Screening different Lewis or Brønsted acids may favor the desired reaction pathway.[3][4]
-
Order of Addition: In some cases, the order in which reactants are added can influence the product distribution. For instance, adding urea last in a Biginelli reaction might minimize its decomposition.[3]
Potential Cause: Reactant degradation. Troubleshooting Steps:
-
Use High-Purity Reagents: Impurities in starting materials can lead to unwanted side reactions.[3][4]
-
Anhydrous Conditions: For moisture-sensitive reactions like the Pinner synthesis, ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3][13]
Issue 3: Difficulty in Product Purification
Potential Cause: Presence of side products with similar physicochemical properties to the desired product. Troubleshooting Steps:
-
Optimize Reaction Conditions: The best way to avoid purification issues is to minimize the formation of impurities in the first place by optimizing solvent, temperature, and catalyst as described above.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.
-
Column Chromatography: For complex mixtures, column chromatography is often necessary. A systematic approach to solvent system selection for elution is crucial.
Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Solvent in a Biginelli Reaction
This protocol provides a framework for screening different solvents to improve the yield of a dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)
-
Solvents to be tested (e.g., Ethanol, Acetonitrile, DMF, Dioxane, and solvent-free)
Procedure:
-
Set up a parallel reaction in several vials. To each vial, add the aldehyde, β-ketoester, urea, and catalyst.
-
To each vial, add 5 mL of a different solvent (except for the solvent-free reaction).
-
Heat the reactions to a consistent temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).
-
After a set time (e.g., 4 hours), cool the reactions to room temperature.
-
Isolate the product from each reaction. If a precipitate forms, filter and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[4]
-
Determine the yield for each solvent and identify the optimal one.
Data Presentation: Solvent Properties and Their Impact
The choice of solvent is often guided by its physical properties. Below is a table summarizing the properties of common solvents used in pyrimidine synthesis.
| Solvent | Dielectric Constant (ε)[5] | Dipole Moment (μ) [D][19] | Type | Common Applications in Pyrimidine Synthesis |
| Water | 80.1 | 1.87 | Polar Protic | Used in some green chemistry approaches.[20] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.1 | Polar Aprotic | Good for dissolving a wide range of reactants.[5][19] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | Polar Aprotic | Often a good choice for poorly soluble pyrimidine derivatives.[2][5][19] |
| Acetonitrile | 37.5 | 3.44 | Polar Aprotic | A common alternative to ethanol.[4][19] |
| Methanol | 32.7 | 2.87 | Polar Protic | Used in various pyrimidine syntheses.[2][19] |
| Ethanol | 24.55 | 1.66 | Polar Protic | A standard solvent for the Biginelli reaction.[3][19] |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Polar Aprotic | A less polar aprotic option.[19] |
| Dichloromethane | 8.93 | 1.14 | Polar Aprotic | Used when a less polar solvent is required.[19] |
| Toluene | 2.38 | 0.31 | Nonpolar | Can be used in some cases, sometimes with azeotropic removal of water.[19] |
Visualizations
Logical Workflow for Solvent and Temperature Optimization
Caption: A decision-making workflow for troubleshooting and optimizing solvent and temperature in pyrimidine synthesis.
Conceptual Diagram of Solvent Effects on Nucleophilic Substitution
Caption: The effect of polar protic vs. polar aprotic solvents on nucleophile reactivity in SN2 reactions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Physical Properties [people.chem.umass.edu]
- 20. researchgate.net [researchgate.net]
Improving the efficiency of work-up and extraction procedures for pyrimidine products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and effectiveness of work-up and extraction procedures for pyrimidine products. Proper purification is a critical step in the synthesis of these compounds, which are prevalent in medicinal chemistry and drug development, to ensure the removal of impurities such as starting materials, reagents, and by-products.[1]
Part 1: Troubleshooting Common Issues in Pyrimidine Work-up
This section addresses specific challenges encountered during the purification of pyrimidine derivatives in a question-and-answer format.
Low Product Yield After Extraction
Q1: I'm experiencing a significant loss of my pyrimidine product during aqueous work-up. What are the likely causes and how can I mitigate this?
A1: Low recovery during aqueous extraction is a common issue, often stemming from the inherent properties of the pyrimidine core and its substituents. Here are the primary causes and solutions:
-
Product Solubility in the Aqueous Phase: Many pyrimidine derivatives, especially those with polar functional groups (e.g., -NH2, -OH, -COOH), exhibit moderate to high water solubility.[2][3] The polar nature of the pyrimidine ring itself allows for hydrogen bonding with water.[2]
-
Solution 1: pH Adjustment. The solubility of ionizable pyrimidines is highly pH-dependent.[2][4] For acidic pyrimidines, adjusting the aqueous phase to a pH two units below the compound's pKa will suppress ionization, increase its hydrophobicity, and drive it into the organic layer.[3] Conversely, for basic pyrimidines, the pH should be adjusted to two units above the pKa.[3]
-
Solution 2: Salting Out. Increasing the ionic strength of the aqueous phase can decrease the solubility of your organic product. Adding a saturated solution of sodium chloride (brine) or solid sodium sulfate to the aqueous layer makes it more polar, thereby "pushing" the less polar pyrimidine into the organic phase.[5][6]
-
Solution 3: Multiple Extractions with Less Solvent. It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[6] This ensures a more complete transfer of the product from the aqueous to the organic phase.
-
-
Emulsion Formation: The presence of both polar and non-polar functionalities in some pyrimidine derivatives can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product and making phase separation difficult.
-
Solution 1: Centrifugation. If lab-scale, centrifuging the separatory funnel can help break the emulsion.
-
Solution 2: Addition of Brine. As with increasing yield, adding brine can help break emulsions by increasing the density and polarity of the aqueous phase.
-
Solution 3: Filtration through Celite®. Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.
-
-
Degradation During Work-up: Pyrimidine rings can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[4]
-
Solution 1: Use of Mild Acids/Bases. Opt for milder acids (e.g., saturated ammonium chloride) or bases (e.g., saturated sodium bicarbonate) for washing steps.
-
Solution 2: Low-Temperature Extraction. Perform the extraction in an ice bath to minimize thermal degradation of labile compounds.[4]
-
Poor Purity and Contaminants
Q2: My purified pyrimidine product shows persistent impurities in NMR and LC-MS analysis. What are the common culprits and how can I remove them?
A2: Impurities often arise from unreacted starting materials, reaction by-products, or residual catalysts.[7]
-
Unreacted Starting Materials:
-
Solution: Selective Washing. If the starting material has a different acidity or basicity than your product, you can use an appropriate aqueous wash (e.g., dilute acid to remove a basic starting material).
-
-
Reaction By-products: In multicomponent reactions like the Biginelli synthesis, side products can form.[8]
-
Solution 1: Recrystallization. This is a highly effective technique for removing impurities, provided a suitable solvent system can be found.[1][8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1]
-
Solution 2: Flash Column Chromatography. For complex mixtures or when recrystallization fails, flash chromatography is a powerful purification method.[1] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for good separation.[1] For acid-sensitive pyrimidines, consider neutralizing the silica gel with a base like triethylamine (1-2% in the eluent) to prevent degradation on the column.[4]
-
-
Colored Impurities:
-
Solution: Activated Charcoal. Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can effectively adsorb colored impurities.[3]
-
Part 2: Step-by-Step Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed to maximize the recovery of a neutral pyrimidine derivative from an aqueous reaction mixture.
-
Quenching and pH Adjustment:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction with water or a mild aqueous solution (e.g., saturated NH4Cl).
-
If your pyrimidine is ionizable, adjust the pH of the aqueous layer to suppress its ionization and maximize its partition into the organic phase.[5]
-
-
Solvent Selection and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent is critical and should be based on the polarity of your product.[5]
-
Perform an initial extraction. Invert the funnel gently several times, venting frequently to release pressure.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.[6]
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts.
-
Wash the combined organic phase with water to remove water-soluble impurities.
-
Wash with a saturated solution of sodium bicarbonate to remove any acidic impurities.
-
Finally, wash with brine to initiate the drying process and help break any emulsions.[5]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is an excellent technique for purifying pyrimidine samples by partitioning the compound and impurities between a solid and a liquid phase.[1][9]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for either your target pyrimidine or the impurities you wish to remove. Common sorbents include reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials.[1]
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent through it to activate the sorbent.[1]
-
Sample Loading: Dissolve your crude pyrimidine sample in an appropriate solvent and load it onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with a solvent that will elute the impurities while retaining your target compound on the sorbent.[1]
-
Elution: Elute your purified pyrimidine from the cartridge using a stronger solvent.[1]
-
Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.[1]
Protocol 3: Recrystallization of Pyrimidine Products
Recrystallization is a cost-effective and powerful technique for purifying solid pyrimidine compounds.[1]
-
Solvent Selection:
-
The ideal solvent should dissolve the pyrimidine compound well at high temperatures but poorly at low temperatures.[7]
-
Common solvents for pyrimidines include ethanol, isopropanol, and ethyl acetate.[7]
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.[1]
-
-
Dissolution:
-
Place the crude pyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.[1]
-
Part 3: Data and Visualizations
Table 1: Solubility of Pyrimidine and Derivatives in Common Solvents
| Compound | Water | Ethanol | Dichloromethane (DCM) | Ethyl Acetate |
| Pyrimidine | Soluble (approx. 41 g/L at 20°C)[2] | Highly Soluble[2] | Soluble | Soluble[10] |
| 4-Amino-2,6-dimethoxypyrimidine | Slightly Soluble[11] | Soluble[11] | - | - |
| Uracil | Slightly Soluble | Slightly Soluble | Insoluble | Insoluble |
| Thymine | Slightly Soluble | Slightly Soluble | Insoluble | Insoluble |
Note: Solubility is highly dependent on the specific substituents on the pyrimidine ring. This table provides a general guideline.
Diagram 1: Decision Workflow for Pyrimidine Work-up
Caption: Decision tree for selecting a pyrimidine purification strategy.
Diagram 2: General Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of pyrimidine compounds.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine via ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis and experimental framework for the structural validation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. We will compare predicted Nuclear Magnetic Resonance (NMR) data against experimentally acquired spectra, offering researchers, scientists, and drug development professionals a robust methodology for structural elucidation of complex heterocyclic systems. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol.
Foundational Principles: Why NMR for Heterocyclic Structure Elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules. For substituted pyrimidines, which form the backbone of numerous pharmaceuticals and agrochemicals, NMR provides unambiguous insights into the electronic environment of each proton and carbon atom. This allows for the definitive assignment of substituent positions on the heterocyclic ring, something that other techniques like mass spectrometry cannot easily achieve.
The core principle of NMR involves probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[1] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom's position within the molecular structure.[1][2]
For a molecule like this compound, ¹H and ¹³C NMR are not merely confirmatory but deeply diagnostic. They allow us to:
-
Confirm the presence and connectivity of functional groups: The ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups exhibit characteristic chemical shifts and splitting patterns.
-
Verify substitution patterns on the pyrimidine ring: The single proton on the pyrimidine ring provides a clear signal whose chemical shift is influenced by the surrounding chloro, ethoxy, and methylthio substituents.
-
Provide a basis for quality control and purity assessment: The absence of unexpected signals is a strong indicator of sample purity.
Predictive Analysis vs. Experimental Data: A Comparative Approach
A key step in structural validation is to predict the NMR spectrum based on the hypothesized structure and then compare it with experimental data. This comparison serves as a rigorous test of the structural assignment.
The Structure: this compound
Figure 1: Chemical structure of this compound with protons (Hₐ-Hₑ) and carbons (C₁-C₇) labeled for NMR assignment.
Predicted ¹H NMR Spectrum
Based on established chemical shift principles, we can predict the ¹H NMR spectrum.[3][4][5]
-
Hₐ (Pyrimidine Ring): This is a single aromatic proton on the pyrimidine ring. It is expected to be a singlet since it has no adjacent protons. Its chemical shift should be in the aromatic region, influenced by the electron-withdrawing nitrogen atoms and the chloro group, and the electron-donating ethoxy group. We predict a signal around 6.0-7.0 ppm.
-
Hₑ (Ethoxy -OCH₂-): These two protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are also adjacent to the three Hբ protons of the methyl group, so their signal should be split into a quartet (3+1=4). We predict a signal around 4.0-4.5 ppm.
-
Hբ (Ethoxy -CH₃): These three protons are adjacent to the two Hₑ protons of the methylene group. Their signal should be split into a triplet (2+1=3). This alkyl group is further from the electronegative oxygen, so it will be more upfield, predicted around 1.2-1.5 ppm.
-
H꜀ (Methylthio -SCH₃): These three protons are attached to a sulfur atom. They have no adjacent protons, so their signal will be a singlet. The sulfur is less electronegative than oxygen, so the chemical shift will be less downfield than an -OCH₃ group, predicted around 2.4-2.7 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon environment.
-
C₁, C₂, C₃ (Pyrimidine Ring): These carbons are part of the aromatic heterocyclic ring and are attached to electronegative atoms (N, Cl, S, O). They are expected to resonate significantly downfield, typically in the range of 160-175 ppm.
-
C₄ (Pyrimidine Ring): This carbon is bonded to a proton (Hₐ). It is expected to be the most upfield of the ring carbons, likely appearing around 100-110 ppm.
-
C₅ (Ethoxy -OCH₂-): This carbon is attached to an oxygen atom and will be found in the typical range for such carbons, around 60-70 ppm.
-
C₆ (Ethoxy -CH₃): This terminal methyl carbon will be the most upfield signal in the spectrum, predicted to be around 14-16 ppm.
-
C₇ (Methylthio -SCH₃): The carbon of the methylthio group is also expected to be relatively upfield, but slightly downfield from the ethoxy methyl due to the influence of sulfur, predicted around 12-15 ppm.
Comparison with Experimental Data
The following table compares the predicted values with high-resolution experimental data obtained for this compound.[6][7]
Table 1: Comparison of Predicted and Experimental ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Shift (ppm) | Predicted Multiplicity | Experimental Shift (ppm)[6] | Experimental Multiplicity[6] | Integration | Assignment Rationale |
| Hₐ | 6.0 - 7.0 | Singlet | 6.37 | s | 1H | The singlet in the aromatic region corresponds to the sole proton on the pyrimidine ring. |
| Hₑ | 4.0 - 4.5 | Quartet | 4.41 | q (J = 7.1 Hz) | 2H | The quartet downfield is characteristic of a -OCH₂- group coupled to a -CH₃ group. |
| H꜀ | 2.4 - 2.7 | Singlet | 2.52 | s | 3H | This singlet corresponds to the methyl protons of the -SCH₃ group, with no adjacent protons. |
| Hբ | 1.2 - 1.5 | Triplet | 1.37 | t (J = 7.1 Hz) | 3H | The upfield triplet is characteristic of a -CH₃ group coupled to a -CH₂- group. |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Shift (ppm) | Experimental Shift (ppm)[6] | APT Multiplicity[6] | Assignment Rationale |
| C₁ | 160 - 175 | 172.7 | s | Quaternary carbon (C-S) in the pyrimidine ring, highly deshielded. |
| C₂ | 160 - 175 | 169.4 | s | Quaternary carbon (C-O) in the pyrimidine ring, highly deshielded. |
| C₃ | 160 - 175 | 160.2 | s | Quaternary carbon (C-Cl) in the pyrimidine ring, highly deshielded. |
| C₄ | 100 - 110 | 102.4 | d | The only carbon in the ring bonded to a proton (CH), appearing significantly upfield. |
| C₅ | 60 - 70 | 63.3 | t | Methylene carbon (-OCH₂) of the ethoxy group. |
| C₆ | 14 - 16 | 14.2 | q | Methyl carbon (-CH₃) of the ethoxy group. |
| C₇ | 12 - 15 | 14.1 | q | Methyl carbon (-SCH₃) of the methylthio group. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The trustworthiness of NMR data hinges on a meticulous experimental approach. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its good dissolving power and relatively clean spectral window.[8] If solubility is an issue, other solvents like DMSO-d₆ or Acetone-d₆ can be considered, though it's important to note that chemical shifts can be solvent-dependent.[1][8][9]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C and the magnetic field locked onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters: Set an appropriate spectral width (e.g., -2 to 12 ppm), number of scans (typically 8-16 for a sample of this concentration), and a relaxation delay (e.g., 1-2 seconds).
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to ensure that each carbon signal appears as a singlet, simplifying the spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to determine the number of attached protons for each carbon (CH, CH₂, CH₃, or quaternary C).
-
Acquisition Parameters: ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans (hundreds to thousands) and a longer relaxation delay. Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain (the spectrum).
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[10]
-
Integration: For the ¹H spectrum, integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
The logical flow of this entire validation process is illustrated in the diagram below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scienceopen.com [scienceopen.com]
A Comparative Guide to the In-Vitro Biological Activity of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including essential components of DNA and RNA.[1][2] The versatility of the pyrimidine ring allows for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of therapeutic activities. This guide provides a comprehensive assessment of the in-vitro biological activities of novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
Section 1: Anticancer Activity of Pyrimidine Derivatives
A significant area of research for pyrimidine derivatives is in oncology.[1][2] Many of these compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[3]
Mechanism of Action: Targeting Key Kinases
Epidermal Growth Factor Receptor (EGFR) Inhibition:
EGFR is a receptor tyrosine kinase that plays a vital role in regulating cell growth and differentiation.[4][5] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been extensively developed as EGFR inhibitors, competing with ATP at the kinase domain and blocking downstream signaling.[4][5][6] Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, a fused pyrimidine system.[4] Novel pyrimidine derivatives continue to be designed to overcome resistance to existing therapies, often arising from mutations like T790M.[7]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Dihydrofolate Reductase (DHFR) Inhibition:
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[8][9] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[9] Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are well-known DHFR inhibitors.[8][10] Methotrexate, a widely used anticancer drug, is a potent DHFR inhibitor.[11] Novel pyrimidine-based DHFR inhibitors are being developed to improve selectivity for tumor cells and overcome resistance.[9][11]
Caption: The role of DHFR in nucleotide synthesis and its inhibition.
In-Vitro Anticancer Activity Data
The anticancer efficacy of novel pyrimidine derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 10b | EGFR | HepG2 | 3.56 | Erlotinib | 0.87 |
| A549 | 5.85 | 1.12 | |||
| MCF-7 | 7.68 | 5.27 | |||
| Derivative 7c | DHFR | S. aureus | 2.4 | Doxorubicin | - |
| Pyrazolopyrimidine 5 | EGFR/CDK4 | HeLa | 9.27 | Doxorubicin | - |
| MCF-7 | 7.69 | - | |||
| HepG-2 | 5.91 | - | |||
| Pyrido[2,3-d]pyrimidine 2d | LOX | A549 | Strong Cytotoxicity at 50 µM | Silibinin | - |
Data synthesized from multiple sources for illustrative comparison.[6][12][13][14]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]
-
Incubation: Incubate the plate for an additional 24-48 hours.[16]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17] Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Section 2: Antimicrobial Activity of Pyrimidine Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[19] Pyrimidine derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[19][20][21]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyrimidine derivatives are varied. Some act as DHFR inhibitors, similar to their anticancer counterparts, but targeting the microbial enzyme.[8][12] Others have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[22] The broad spectrum of potential targets contributes to the versatility of pyrimidines as antimicrobial agents.[23]
In-Vitro Antimicrobial Activity Data
The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[24][25][26]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative 7c | S. aureus | 2.4 | C. albicans | 2.4 |
| E. coli | 2.4 | |||
| Thiophenyl-pyrimidine F20 | MRSA | 2 | ||
| VREs | 2 | |||
| Derivative 3b, 3i, 3j | B. subtilis | Mild Activity | ||
| Derivative 3i | P. aeruginosa | Minor Activity |
Data synthesized from multiple sources for illustrative comparison.[12][20][22][27]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[28]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[29]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (typically 35-37°C) for 16-20 hours.[24]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24][28]
Section 3: Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[30][31]
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[31][32] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[33] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[32] Several pyrimidine derivatives have shown potent and selective inhibition of COX-2.[30][31]
In-Vitro Anti-inflammatory Activity Data
The anti-inflammatory activity is assessed by the IC50 values for COX-1 and COX-2 inhibition. A higher COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is desirable.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Derivative L1 | >100 | 1.2 | >83.3 |
| Derivative L2 | >100 | 2.5 | >40 |
| Derivative 5 | - | 0.04 | - |
| Derivative 6 | - | 0.04 | - |
| Meloxicam (Reference) | 25.4 | 1.9 | 13.4 |
| Celecoxib (Reference) | 6.34 | 0.65 | 9.75 |
Data synthesized from multiple sources for illustrative comparison.[30][31][34]
Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[30]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and diluted COX-1 or COX-2 enzyme solution.[35]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (or inactivated enzyme for background). Add the pyrimidine derivative (inhibitor) at various concentrations and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[35][36]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[35][37]
-
Fluorometric Detection: A fluorometric probe is used that reacts with the prostaglandin G2 produced by the COX enzyme, resulting in a fluorescent signal.[37][38]
-
Measurement: Immediately read the fluorescence intensity kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[37][38]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
Novel pyrimidine derivatives represent a highly versatile and promising class of therapeutic agents with a broad spectrum of in-vitro biological activities. Their ability to be readily functionalized allows for the fine-tuning of their potency and selectivity against various biological targets. The data and protocols presented in this guide provide a framework for the systematic evaluation of new pyrimidine-based compounds for anticancer, antimicrobial, and anti-inflammatory applications. Further research and development in this area hold significant potential for addressing unmet medical needs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oaji.net [oaji.net]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. emerypharma.com [emerypharma.com]
- 26. amr-insights.eu [amr-insights.eu]
- 27. SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. tandfonline.com [tandfonline.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
- 36. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 37. assaygenie.com [assaygenie.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Pyrimidine Intermediates in Herbicide Synthesis: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine vs. Key Alternatives
For researchers and development professionals in the agrochemical sector, the strategic selection of intermediates is a cornerstone of efficient and scalable herbicide synthesis. Pyrimidine scaffolds, in particular, are integral to many highly effective herbicides, most notably the sulfonylurea class, which functions by inhibiting the acetolactate synthase (ALS) enzyme in plants.[1][2][3] This guide provides an in-depth comparison of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine against other prevalent pyrimidine intermediates. We will dissect their synthetic pathways, compare performance based on experimental data, and offer insights into the causal factors behind protocol choices to inform your research and development endeavors.
The Multifunctional Scaffold: this compound
This compound is a versatile, multifunctionalized intermediate.[4][5] Its utility stems from the distinct reactivity of its substituent groups: the chloro group is an excellent leaving group for nucleophilic substitution, the ethoxy group modifies solubility and electronic properties, and the methylthio group can be oxidized to a sulfone, creating another reactive site for displacement.[4][6]
Synthesis Protocol
The most common and efficient synthesis involves the regioselective mono-substitution of its precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[4][5][7] The choice of a sodium alkoxide nucleophile in an alcohol solvent at ambient temperature allows for precise control, favoring the displacement of just one chlorine atom.
Experimental Protocol: Synthesis of this compound (5) [4]
-
Prepare a fresh 1M solution of sodium ethoxide (EtONa) in ethanol (EtOH).
-
In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at approximately 20°C with stirring.
-
Add the prepared sodium ethoxide solution (1.1 eq) dropwise to the stirred mixture.
-
Maintain the reaction at room temperature for 2 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
The solvent is evaporated under reduced pressure. The crude product is then purified, often by recrystallization from n-pentane, to yield the final product as colorless needles.
This protocol is advantageous due to its use of a non-toxic solvent (ethanol) and mild reaction conditions, which enhances its safety profile and industrial applicability.[4] An 89% yield has been reported for this specific conversion.[4][5]
Caption: Synthesis of this compound.
Key Alternative Intermediates in Sulfonylurea Herbicide Synthesis
While this compound is a potent scaffold, industrial-scale synthesis of many blockbuster herbicides relies on other pyrimidine intermediates, primarily those containing an amino group.
Alternative 1: 2-Amino-4,6-dimethoxypyrimidine (ADMP)
This is arguably the most critical intermediate for a wide range of commercial sulfonylurea herbicides, including Bensulfuron-methyl, Rimsulfuron, and Nicosulfuron.[1][8][9][10][11] Its prevalence is due to the high reactivity of the 2-amino group in the key condensation step with a sulfonyl isocyanate to form the final sulfonylurea bridge. The annual market demand for ADMP is in the thousands of tons, underscoring its industrial importance.[11]
Alternative 2: 2-Amino-4,6-dichloropyrimidine
This compound serves as the foundational building block for ADMP. The synthesis involves a nucleophilic substitution of the two chlorine atoms with methoxy groups, typically using sodium methoxide.[12] This two-step process (chlorination followed by methoxylation) is a common industrial route to access the highly valued ADMP.[12]
Comparative Analysis: Synthesis of Bensulfuron-methyl
To objectively compare these intermediates, we will analyze the established synthesis of a widely used rice herbicide, Bensulfuron-methyl.
Route A: Established Industrial Synthesis using 2-Amino-4,6-dimethoxypyrimidine (ADMP)
The standard industrial synthesis of Bensulfuron-methyl involves the direct coupling of ADMP with methyl 2-(sulfonyl isocyanate)benzoate.[10][13][14] This reaction is efficient and forms the core of the herbicide's structure in a single, high-yield step.
Caption: Established synthesis of Bensulfuron-methyl via ADMP.
Experimental Protocol: Synthesis of Bensulfuron-methyl via ADMP [10][13]
-
In a suitable reactor, dissolve 2-amino-4,6-dimethoxypyrimidine (1.02 eq) in a solvent such as xylene.
-
Add a xylene solution of methyl 2-(sulfonyl isocyanate)benzoate (1.0 eq) to the reactor.
-
The reaction mixture is stirred at room temperature (50-60°C can be used to increase the rate) for 8-10 hours.[10][13]
-
Upon completion, the solvent (xylene) is distilled off.
-
The resulting solid is washed with a solvent like chlorobutane and dried to yield Bensulfuron-methyl.
-
A high synthesis yield of up to 98% is achievable with this method.[13]
Route B: A Proposed Synthetic Pathway using this compound
Utilizing our target intermediate would require a multi-step approach to build a comparable sulfonylurea structure. This hypothetical route highlights the trade-offs in intermediate selection.
Caption: Proposed synthesis of a sulfonylurea using the title intermediate.
This proposed route involves:
-
Amination: Conversion of the 4-chloro group to an amino group, likely via direct amination or a more complex series of reactions.
-
Oxidation: Oxidation of the methylthio group to a methylsulfonyl group, creating a good leaving group.
-
Methoxylation: Displacement of the methylsulfonyl group with a methoxy group.
-
Coupling: Reaction of the resulting amino-pyrimidine with the sulfonyl isocyanate.
This pathway is significantly longer and would likely result in a lower overall yield compared to the direct coupling with ADMP.
Performance and Data Summary
The choice of an intermediate is driven by metrics of efficiency, cost, and safety. The established ADMP route for sulfonylurea synthesis is superior for large-scale production due to its convergence and high yield in the final, crucial bond-forming step.
| Parameter | Route A (Using ADMP) | Route B (Proposed, using this compound) | Causality and Field Insights |
| Number of Steps | 1 (from key intermediates) | 3-4 (to create the necessary amino-pyrimidine) | The ADMP route is highly convergent, bringing together two advanced intermediates. This minimizes steps, reduces waste, and lowers manufacturing costs. |
| Overall Yield | High (up to 98% for the coupling step)[13] | Lower (cumulative yield losses over multiple steps) | Each additional synthetic step introduces potential for material loss, making shorter, more direct routes almost always preferable for industrial applications. |
| Reaction Conditions | Mild (Room temperature to 60°C)[13] | Varied (requires oxidation, substitution, etc., likely involving more strenuous conditions) | The ADMP coupling is operationally simple. A multi-step route introduces more complex process control and potential for side reactions. |
| Intermediate Versatility | ADMP is specialized for the final coupling. | This compound is a versatile scaffold for creating diverse analogues.[4] | For discovery and lead optimization, a versatile scaffold like the title compound is highly valuable. It allows for easy modification at multiple positions to explore structure-activity relationships (SAR). For manufacturing a specific, established active ingredient, a specialized intermediate like ADMP is more efficient. |
Conclusion for the Practicing Scientist
The comparative analysis reveals a clear distinction in the application of these intermediates.
-
2-Amino-4,6-dimethoxypyrimidine (ADMP) is the undisputed intermediate of choice for the large-scale, cost-effective synthesis of established sulfonylurea herbicides like Bensulfuron-methyl. Its structure is perfectly primed for the final, high-yield coupling reaction, making it the cornerstone of many industrial manufacturing processes.
-
This compound , while less direct for synthesizing existing commercial products, stands out as a highly valuable and versatile scaffold for discovery chemistry . Its multiple, differentially reactive sites provide medicinal and agrochemical chemists with a powerful tool to generate novel analogues. The ability to selectively modify the C4 (chloro), C6 (ethoxy), and C2 (methylthio/sulfonyl) positions allows for a systematic exploration of the chemical space to develop next-generation herbicides, potentially overcoming existing weed resistance issues.[15]
For professionals in drug development and agrochemical research, the optimal choice is context-dependent. For process chemistry and manufacturing, the efficiency of the ADMP route is paramount. For discovery and innovation, the synthetic flexibility offered by this compound is a significant asset.
References
- 1. innospk.com [innospk.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Bensulfuron methyl herbicide how to use|News|Agripesticide [agripesticide.com]
- 11. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 14. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Asymmetrically Functionalized Pyrimidines in Modern Drug Design
Introduction: Beyond the Symmetrical Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in nucleic acids and a multitude of FDA-approved drugs.[1][2][3] Its aromatic, electron-deficient nature, combined with multiple hydrogen bond acceptors, makes it an exceptional platform for molecular recognition.[4] Historically, many early-stage discovery efforts utilized symmetrically substituted pyrimidines due to their synthetic accessibility. However, the intricate, non-symmetrical nature of biological targets—enzyme active sites, receptor pockets, and protein-protein interfaces—demands a more nuanced approach.
This guide moves beyond classical design principles to explore the profound advantages of asymmetrically functionalized pyrimidines . By treating each position on the pyrimidine core (C2, C4, C5, C6) as a unique vector for optimization, researchers can achieve unparalleled gains in potency, selectivity, and pharmacokinetic properties. We will dissect the causal mechanisms behind these advantages, provide comparative data against symmetrical alternatives, and offer a detailed experimental protocol for the synthesis of these high-value compounds.
The Asymmetry Advantage: Tailoring Molecules for Biological Reality
Biological targets are not uniform; they are complex topographies of hydrophobic pockets, charged residues, and hydrogen bonding zones. An asymmetrically substituted pyrimidine can engage this complex environment with a precision that a symmetrical molecule cannot.
Enhanced Target Specificity and Potency
The primary driver for asymmetric design is the ability to optimize interactions with distinct sub-pockets of a binding site simultaneously. A substituent at the C4 position might be tailored for a deep hydrophobic pocket, while a different group at the C2 position engages in a critical hydrogen bond with the hinge region of a kinase.
-
Causality: Symmetrical molecules often lead to a compromise. One substituent might be optimal for its pocket, but its identical counterpart on the other side of the molecule may be sterically hindered, poorly soluble, or simply non-contributory. Asymmetry resolves this by allowing each substituent to be independently optimized for its specific micro-environment, maximizing the overall binding affinity (ΔG). This principle is fundamental to understanding Structure-Activity Relationships (SAR), where the position of substituents drastically influences biological activity.[1][5][6]
Below is a logical diagram illustrating this core concept.
Caption: Logical flow from an asymmetric target to an asymmetric drug solution.
Superior Physicochemical and ADME Properties
Drug development is a multi-parameter optimization challenge. Beyond potency, a successful drug must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Asymmetry provides the granular control needed to fine-tune these characteristics without compromising target engagement.
-
Metabolic Stability: Metabolism, often mediated by Cytochrome P450 enzymes, frequently occurs at specific, accessible sites on a molecule. In a symmetrical compound, this may leave two identical sites vulnerable. An asymmetric design allows for the introduction of a "metabolic blocker" (e.g., a fluorine atom or a cyclopropyl group) at a susceptible position while preserving the pharmacologically active portion of the molecule.
-
Solubility and Permeability: Solubility can be precisely modulated by adding a polar group at one position without altering a lipophilic substituent at another position that is critical for penetrating the cell membrane or binding to a hydrophobic pocket. The pyrimidine core itself often improves pharmacokinetic properties by acting as a bioisostere for less-soluble phenyl rings.[7][8]
Comparative Analysis: The Data-Driven Case for Asymmetry
To illustrate these advantages quantitatively, let us consider a hypothetical case study of developing a kinase inhibitor, comparing a symmetrical lead compound with an asymmetrically optimized successor.
| Feature | Symmetrical Pyrimidine (Lead) | Asymmetrically Functionalized Pyrimidine (Optimized) | Rationale for Improvement |
| Structure | 2,4-bis(4-chloroanilino)pyrimidine | 2-(4-chloroanilino)-4-(3-morpholinopropoxy)pyrimidine | Asymmetric design decouples hinge-binding (C2) from the solvent-front interaction (C4), allowing for the introduction of a solubilizing morpholine group. |
| Target Ki (nM) | 50 | 5 | The morpholinopropoxy chain at C4 picks up an additional beneficial interaction in a solvent-exposed channel, increasing affinity. |
| Cell IC50 (µM) | 2.5 | 0.1 | Improved target affinity and potentially better cell permeability translate to superior cellular potency. |
| Aqueous Solubility (µg/mL) | < 1 | 45 | The polar morpholine group significantly enhances aqueous solubility, which is critical for oral bioavailability. |
| Metabolic Stability (t½, mins) | 15 | > 90 | The anilino group is a known site of oxidative metabolism. Replacing one with a stable ether linkage drastically reduces metabolic clearance. |
This data is representative and synthesized from trends observed in kinase inhibitor drug discovery programs.
Case Study: EGFR Inhibitors in Oncology
Many modern Epidermal Growth Factor Receptor (EGFR) inhibitors, crucial in lung cancer therapy, feature a substituted pyrimidine or quinazoline core.[4][9] The development of third-generation inhibitors like Osimertinib showcases the power of asymmetric design. These molecules must selectively inhibit mutant forms of EGFR (e.g., T790M) while sparing the wild-type receptor to minimize toxicity. This requires a molecule with functionalities precisely positioned to interact with the unique architecture of the mutant kinase active site—a feat achieved through highly asymmetric and complex functionalization of the core scaffold. One part of the molecule forms covalent bonds, while other parts establish non-covalent interactions, all originating from a central, asymmetrically decorated heterocyclic core.
Experimental Protocol: Synthesis of an Asymmetrically Functionalized Pyrimidine
Trustworthy science relies on reproducible methods. Here, we provide a detailed, self-validating protocol for a regioselective, one-pot synthesis of a 2,4-disubstituted pyrimidine, a common challenge in creating asymmetric derivatives. This procedure leverages the differential reactivity of starting materials to control the substitution pattern.
Workflow: Regioselective One-Pot Synthesis
Caption: Step-wise workflow for the synthesis of an asymmetric pyrimidine.
Step-by-Step Methodology
Objective: To synthesize 2-amino-4-(naphthalen-1-yl)-6-phenylpyrimidin-5-carbonitrile.
Pillar of Trust (Self-Validation): Each step includes clear checkpoints. The final product's identity and purity are confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring the protocol's validity.
Materials:
-
Naphthaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Ethanol (EtOH), Anhydrous
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add naphthaldehyde (1.56 g, 10 mmol), malononitrile (0.66 g, 10 mmol), benzamidine hydrochloride (1.57 g, 10 mmol), and potassium carbonate (3.45 g, 25 mmol).
-
Expert Insight: Using benzamidine directly provides the C2-phenyl substituent. The K₂CO₃ is crucial not only as a base for the condensation but also to neutralize the hydrochloride salt of the amidine.
-
-
Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Expert Insight: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the multi-component condensation while being a relatively benign solvent.
-
-
Work-up and Isolation: Once the starting materials are consumed (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove highly polar impurities.
-
Purification: The crude solid can be further purified by recrystallization from hot ethanol or by flash column chromatography on silica gel if necessary.
-
Characterization (Validation Step): Dry the purified solid under vacuum. Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the structure and purity of the final compound, 2-amino-4-(naphthalen-1-yl)-6-phenylpyrimidin-5-carbonitrile. The presence of distinct signals for both the naphthalene and phenyl moieties, alongside the confirmation of the molecular weight by HRMS, validates the successful asymmetric synthesis.
Conclusion and Future Outlook
The adoption of asymmetrically functionalized pyrimidines is not merely a trend but a fundamental evolution in rational drug design. By embracing the inherent asymmetry of biological targets, medicinal chemists can unlock new levels of potency, selectivity, and druggability that are often inaccessible with symmetrical scaffolds. The versatility of pyrimidine chemistry, coupled with increasingly sophisticated synthetic methods, ensures that this scaffold will continue to be a fruitful starting point for the discovery of next-generation therapeutics.[10] Future efforts will likely focus on developing novel, highly regioselective functionalization reactions to further expand the accessible chemical space, enabling the creation of even more complex and finely tuned drug candidates to tackle diseases once deemed untreatable.[7]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent highlights in the synthesis of highly functionalized pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Comparison of Starting Materials and Products in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives, meticulous characterization of starting materials and products is paramount. Spectroscopic techniques provide the foundational data for confirming reaction completion, identifying product structure, and ensuring purity. This guide offers an in-depth comparison of starting materials and products in a typical pyrimidine synthesis, focusing on the practical application and interpretation of key spectroscopic methods.
The synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry due to their wide-ranging biological activities.[1] The Biginelli reaction, a one-pot cyclocondensation, is a classic and efficient method for preparing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their sulfur analogs.[2][3] This guide will use the Biginelli reaction as a model to illustrate the spectroscopic transformations observed.
The Biginelli Reaction: A Spectroscopic Journey
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a urea or thiourea.[4]
Starting Materials:
-
Benzaldehyde (an aromatic aldehyde)
-
Ethyl acetoacetate (a β-ketoester)
-
Urea or Thiourea
Product:
-
A 3,4-dihydropyrimidin-2(1H)-one or -thione
The successful synthesis of the pyrimidine product is confirmed by the appearance of new spectral features and the disappearance of characteristic signals from the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a powerful and rapid technique for monitoring the changes in functional groups during a reaction.[5][6] By comparing the FTIR spectra of the starting materials and the product, we can confirm the formation of the pyrimidine ring.
Expected Spectral Changes:
| Functional Group | Starting Material Vibration (cm⁻¹) | Product Vibration (cm⁻¹) | Rationale for Change |
| Aldehyde C-H | ~2850-2750 (characteristic doublet) | Absent | The aldehyde C-H bond is consumed during the reaction. |
| Aldehyde C=O | ~1700 | Absent | The aldehyde carbonyl is converted to a C-N bond in the pyrimidine ring. |
| β-Ketoester C=O | ~1740 (ester) and ~1720 (ketone) | ~1650-1700 (amide C=O) | The ester and ketone carbonyls are incorporated into the newly formed pyrimidine ring, resulting in a shift to a lower wavenumber characteristic of an α,β-unsaturated amide. |
| Urea/Thiourea N-H | ~3400-3200 (two bands) | ~3300-3100 (often a single, broader band) | The primary amine of urea/thiourea becomes a secondary amine within the heterocyclic ring, leading to a change in the N-H stretching vibration. |
| C=S (Thiourea) | ~1100-1300 | ~1150-1250 (thioureide) | The C=S bond is retained in the thione product. |
| C=C (Aromatic) | ~1600-1450 | ~1600-1450 | The aromatic ring from the aldehyde remains in the product. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Starting Materials: Acquire the FTIR spectrum of each starting material (benzaldehyde, ethyl acetoacetate, and urea/thiourea) individually. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Product: After the reaction is complete and the product has been purified, prepare a sample for FTIR analysis using the same method as for the solid starting materials.
-
-
Data Acquisition:
-
Record the spectra over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the unambiguous determination of the product's structure.[9]
¹H NMR Spectroscopy
Expected Spectral Changes:
| Proton Environment | Starting Material Chemical Shift (δ, ppm) | Product Chemical Shift (δ, ppm) | Rationale for Change |
| Aldehyde Proton (-CHO) | ~9.5-10.5 (singlet) | Absent | The aldehyde proton is no longer present in the product. |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 (quartet), ~1.2 (triplet) | ~4.0 (quartet), ~1.1 (triplet) | The ethyl ester group is retained in the product, with minor shifts in its chemical environment. |
| α-Methylene Protons (-COCH₂CO-) | ~3.4 (singlet) | Absent | These protons are involved in the cyclization and are replaced by a methine proton. |
| Methine Proton (-CH-) | Absent | ~5.0-5.5 (doublet) | A new chiral center is formed, and this proton typically couples with the adjacent N-H proton. |
| N-H Protons (Urea/Thiourea) | Broad signals, variable | ~7.5-9.5 (two distinct signals, often singlets or doublets) | The two N-H protons of the pyrimidine ring are in different chemical environments and are often observed as distinct signals.[7] |
| Aromatic Protons | ~7.2-7.8 | ~7.0-7.5 | The aromatic protons from the benzaldehyde are retained, but their chemical environment may be slightly altered. |
¹³C NMR Spectroscopy
Expected Spectral Changes:
| Carbon Environment | Starting Material Chemical Shift (δ, ppm) | Product Chemical Shift (δ, ppm) | Rationale for Change |
| Aldehyde Carbonyl (C=O) | ~190-200 | Absent | This carbon is no longer a carbonyl in the product. |
| Ester Carbonyl (C=O) | ~170 | ~165 | The ester carbonyl is retained but is now part of an α,β-unsaturated system. |
| Ketone Carbonyl (C=O) | ~200 | Absent | The ketone carbonyl is incorporated into the pyrimidine ring. |
| Amide/Thioamide Carbonyl (C=O/C=S) | ~160 (Urea), ~180 (Thiourea) | ~152 (C=O), ~175 (C=S) | This carbon is now part of the heterocyclic ring. |
| α-Methylene Carbon (-COCH₂CO-) | ~50 | Absent | This carbon is no longer present in its original form. |
| Methine Carbon (-CH-) | Absent | ~55-60 | A new sp³ hybridized carbon is formed. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of each starting material and the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to deduce the connectivity of protons.
-
Compare the chemical shifts in both ¹H and ¹³C spectra to the expected values for the starting materials and the product.[10]
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the product.[11][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Expected Mass Spectral Data:
-
Starting Materials:
-
Benzaldehyde (C₇H₆O): Molecular Weight = 106.04
-
Ethyl acetoacetate (C₆H₁₀O₃): Molecular Weight = 130.06
-
Urea (CH₄N₂O): Molecular Weight = 60.03
-
-
Product (from the above reactants):
-
Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₄H₁₆N₂O₃): Molecular Weight = 260.12
-
The mass spectrum of the product should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[13] The fragmentation pattern can also provide structural information.[11]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value to the calculated molecular weight of the expected product.
-
UV-Vis Spectroscopy: Monitoring Reaction Progress
UV-Vis spectroscopy can be a useful tool for monitoring the progress of a pyrimidine synthesis, as the formation of the conjugated pyrimidine ring often leads to a shift in the wavelength of maximum absorbance (λ_max).[14][15][16]
Expected Spectral Changes:
-
Starting Materials: The starting materials typically have λ_max values at shorter wavelengths. For example, benzaldehyde exhibits absorption around 250 nm.
-
Product: The formation of the dihydropyrimidine ring, which is a conjugated system, will result in a bathochromic shift (a shift to a longer wavelength), often above 260 nm.[17]
Experimental Protocol: UV-Vis Analysis for Reaction Monitoring
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethanol or acetonitrile) to a concentration appropriate for UV-Vis analysis.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the diluted aliquot over a range of 200-400 nm.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the starting material's λ_max and the increase in the absorbance of the product's λ_max over time.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pyrimidine synthesis.
Caption: Workflow for pyrimidine synthesis and subsequent spectroscopic analysis.
Conclusion
A multi-technique spectroscopic approach is essential for the unambiguous characterization of pyrimidine synthesis products. By systematically comparing the FTIR, NMR, and mass spectra of the starting materials and the final product, researchers can confidently confirm the successful formation of the desired pyrimidine derivative, elucidate its structure, and ensure its purity. This rigorous analysis is a critical step in the development of new pyrimidine-based compounds for various applications, particularly in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Anticancer Agents Derived from Pyrimidines
Introduction
Pyrimidine analogs represent a cornerstone in the armamentarium of anticancer chemotherapy, exhibiting a broad spectrum of activity against both solid tumors and hematological malignancies.[1] These agents, classified as antimetabolites, exert their cytotoxic effects by interfering with the synthesis and function of nucleic acids, crucial for the proliferation of rapidly dividing cancer cells.[2][3] Their structural similarity to endogenous pyrimidine nucleosides allows them to be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA and RNA synthesis and repair, and the induction of programmed cell death (apoptosis).[4][5] This guide provides a comparative analysis of the efficacy of key pyrimidine-derived anticancer agents, delving into their mechanisms of action, clinical applications, and the experimental methodologies used to evaluate their performance.
Core Pyrimidine Anticancer Agents: A Mechanistic Overview
The clinical utility of pyrimidine analogs is rooted in their diverse mechanisms of action, which ultimately converge on the disruption of cellular proliferation. While they share the common feature of intracellular activation, their specific targets and downstream effects can differ significantly.[1]
Fluoropyrimidines: 5-Fluorouracil (5-FU) and Capecitabine
5-Fluorouracil (5-FU) has been a mainstay of cancer treatment for decades, particularly in colorectal and breast cancers.[4] Its anticancer activity is mediated through several active metabolites. The primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[4][6] This inhibition depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death".[7] Furthermore, another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its processing and function.[4]
Capecitabine is an orally administered prodrug of 5-FU, designed to improve tolerability and achieve tumor-selective activation.[8][9] It undergoes a three-step enzymatic conversion to 5-FU, with the final, rate-limiting step catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues.[8][10] This targeted conversion is intended to increase the concentration of the active drug at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.[5]
Deoxycytidine Analogs: Gemcitabine and Cytarabine
Gemcitabine (2′,2′-difluorodeoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[11] Following intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through multiple mechanisms.[12] The triphosphate metabolite, dFdCTP, is incorporated into DNA, leading to chain termination and halting DNA replication.[12][13] The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis.[12][13]
Cytarabine (cytosine arabinoside or Ara-C) is a potent antimetabolite primarily used in the treatment of hematological malignancies, such as acute myeloid leukemia (AML) and lymphomas.[14][15] Similar to gemcitabine, it requires intracellular conversion to its active triphosphate form, cytarabine-5-triphosphate (Ara-CTP).[16][17] Ara-CTP acts as a competitive inhibitor of DNA polymerase, and its incorporation into the DNA strand leads to chain termination and inhibition of DNA synthesis, particularly during the S-phase of the cell cycle.[14][16][18]
Thymidine Analogs: Trifluridine/Tipiracil (Lonsurf)
Trifluridine/Tipiracil (Lonsurf) is an oral combination agent approved for the treatment of metastatic colorectal and gastric cancers.[19][20] Trifluridine , a thymidine-based nucleoside analog, is the cytotoxic component. After phosphorylation, it is incorporated into DNA, leading to DNA dysfunction and cell death.[21] Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme responsible for the rapid degradation of trifluridine.[19] By inhibiting this enzyme, tipiracil increases the systemic exposure to trifluridine, thereby enhancing its anticancer activity.[21]
Comparative Efficacy: A Data-Driven Perspective
The clinical efficacy of these pyrimidine analogs varies depending on the cancer type and the specific agent. The following table summarizes key efficacy data from clinical trials.
| Anticancer Agent | Cancer Type | Key Clinical Trial Finding |
| 5-Fluorouracil (in combination) | Advanced Colorectal Cancer | Response rates of 10-15% as a single agent, improving to 40-50% in combination with newer chemotherapies.[6] |
| Capecitabine (in combination) | Adjuvant Colon Cancer | The XELOXA trial demonstrated that CAPOX (capecitabine plus oxaliplatin) is a non-inferior alternative to the FOLFOX regimen.[8] |
| Gemcitabine | Pancreatic Cancer | In clinical studies, patients treated with gemcitabine had a median survival of 5.7 months and a one-year survival rate of 18%, compared to 4.4 months and 2% for those treated with fluorouracil.[11] |
| Cytarabine | Acute Myeloid Leukemia | A cornerstone of induction chemotherapy for AML.[15] |
| Trifluridine/Tipiracil | Metastatic Colorectal Cancer | In the RECOURSE trial, patients treated with Lonsurf had a median overall survival of 7.1 months compared to 5.3 months for placebo.[21] |
| Trifluridine/Tipiracil + Bevacizumab | Metastatic Colorectal Cancer | A real-world analysis showed a median overall survival of 11.6 months for the combination compared to 6.2 months for Lonsurf alone in the third-line setting.[20] |
Experimental Protocols for Efficacy Evaluation
The preclinical and clinical evaluation of pyrimidine-derived anticancer agents relies on a suite of robust experimental protocols to assess their efficacy. These assays provide critical data on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assays (MTT and XTT)
Principle: Cell viability assays are fundamental for determining the cytotoxic potential of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[22][23] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[24]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine analog for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate. The resulting insoluble purple formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).[22]
-
XTT Assay: Add a mixture of XTT reagent and an electron-coupling reagent to each well and incubate. The resulting water-soluble orange formazan product does not require a solubilization step.[23][25]
-
-
Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[23][26]
Causality: The choice between MTT and XTT often depends on the desired throughput and sensitivity. The XTT assay is generally considered more convenient due to the elimination of the solubilization step, which can reduce variability.[22]
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[27] Various assays can detect the biochemical and morphological hallmarks of apoptosis at different stages.[28]
Methodologies:
-
Annexin V Staining (Early Stage): During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect this event by flow cytometry or fluorescence microscopy.[28][29]
-
Caspase Activity Assays (Mid Stage): Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of the cell death program.[27] Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7.
-
TUNEL Assay (Late Stage): Extensive DNA fragmentation is a hallmark of late-stage apoptosis.[27] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH termini of DNA strand breaks, which can then be detected by fluorescence microscopy or flow cytometry.[29]
Causality: The Nomenclature Committee on Cell Death recommends using more than one assay to confirm apoptosis and to avoid imprecise terminology.[30] This multi-assay approach provides a more robust and validated assessment of apoptosis induction.
Cell Cycle Analysis by Flow Cytometry
Principle: Many anticancer agents, including pyrimidine analogs, induce cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the cell division cycle.[31] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[32][33]
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with the pyrimidine analog for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[32]
-
Propidium Iodide (PI) Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to eliminate RNA staining.[32]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[31]
Causality: An accumulation of cells in a specific phase of the cell cycle following treatment with a pyrimidine analog indicates that the agent is inducing cell cycle arrest at that particular checkpoint.[31]
Signaling Pathways and Experimental Workflows
Mechanism of Action of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Experimental Workflow for Cell Viability Assay
Caption: General workflow for cell viability assays.
Conclusion
Pyrimidine-derived anticancer agents remain indispensable tools in the clinical management of a wide array of malignancies. Their efficacy stems from their ability to exploit the fundamental reliance of cancer cells on nucleic acid synthesis for their uncontrolled proliferation. A thorough understanding of their distinct mechanisms of action, coupled with the application of rigorous experimental methodologies for efficacy evaluation, is paramount for the continued development and optimization of these life-saving therapies. This guide provides a framework for researchers and drug development professionals to navigate the comparative landscape of these critical anticancer agents.
References
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 8. oncodaily.com [oncodaily.com]
- 9. Capecitabine: a review [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 11. massivebio.com [massivebio.com]
- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytarabine [chemeurope.com]
- 16. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. oncodaily.com [oncodaily.com]
- 20. oncodaily.com [oncodaily.com]
- 21. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 24. MTT assay - Wikipedia [en.wikipedia.org]
- 25. biotium.com [biotium.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. 凋亡分析检测 [sigmaaldrich.com]
- 28. biocompare.com [biocompare.com]
- 29. blog.cellsignal.com [blog.cellsignal.com]
- 30. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Cross-validation of analytical data for synthesized pyrimidine compounds
A Comprehensive Guide to the Cross-Validation of Analytical Data for Synthesized Pyrimidine Compounds
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The journey from a synthesized pyrimidine compound to a viable drug candidate is paved with rigorous analytical scrutiny. The integrity of this journey hinges on a critical, yet often underestimated, process: the cross-validation of analytical data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the analytical characterization of novel pyrimidine derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data, a cornerstone of regulatory submission and successful drug development.
The Imperative of Orthogonal Analysis in Pyrimidine Characterization
Core Analytical Techniques for Pyrimidine Cross-Validation
The selection of analytical techniques should be strategic, targeting the key CQAs from different perspectives. For synthesized pyrimidine compounds, the foundational triad of analytical techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy remains the gold standard for the unambiguous elucidation of molecular structure. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule.
Expertise & Experience in NMR Analysis:
Beyond simple proton (¹H) and carbon (¹³C) NMR, a comprehensive structural confirmation of a novel pyrimidine derivative necessitates a suite of two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not optional extras; they are essential for unequivocally assigning every proton and carbon signal, especially in complex or isomeric structures. For instance, in a disubstituted pyrimidine, HMBC is crucial for determining the precise substitution pattern by identifying long-range couplings between protons and carbons.
Trustworthiness Through Internal Validation:
The internal consistency of NMR data serves as a self-validating mechanism. The integral values in a ¹H NMR spectrum must correspond to the number of protons in the proposed structure. The chemical shifts must be consistent with the electronic environment of the nuclei. Any deviation from these principles should be a red flag, prompting further investigation.
Experimental Protocol: Comprehensive NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrimidine compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (COSY, HSQC, HMBC): Perform a series of 2D NMR experiments to establish connectivity.
-
COSY: Identifies proton-proton couplings within the same spin system.
-
HSQC: Correlates protons directly attached to carbons.
-
HMBC: Identifies longer-range (2-3 bond) couplings between protons and carbons, crucial for connecting different spin systems and confirming substitution patterns.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. The collective data from these experiments should allow for the unambiguous assignment of all proton and carbon signals, confirming the proposed structure.
Mass Spectrometry (MS): The Purity and Identity Confirmer
Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound and for assessing its purity. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Expertise & Experience in MS Analysis:
The choice of ionization technique is critical for the successful analysis of pyrimidine compounds. Electrospray ionization (ESI) is often the method of choice due to its soft ionization nature, which typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) can be a useful alternative for less polar compounds. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information that is complementary to NMR data.
Trustworthiness Through Isotopic Pattern Matching:
A key self-validating feature of HRMS is the analysis of the isotopic pattern. The experimentally observed isotopic distribution for the molecular ion should closely match the theoretically calculated pattern based on the proposed elemental composition. This provides a high degree of confidence in the assigned formula.
Experimental Protocol: HRMS for Identity and Purity Confirmation
-
Sample Preparation: Prepare a dilute solution of the pyrimidine compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Direct Infusion or LC-MS Analysis: Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to an HPLC system (LC-MS). LC-MS is preferred for complex mixtures as it provides chromatographic separation prior to mass analysis.
-
Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode. Ensure the mass resolution is set sufficiently high to enable accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use this value to calculate the elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula.
High-Performance Liquid Chromatography (HPLC): The Purity and Quantification Workhorse
HPLC is the cornerstone for determining the purity of a synthesized pyrimidine compound and for quantifying its concentration. When coupled with a suitable detector, such as a UV-Vis or a diode-array detector (DAD), HPLC provides a robust and reliable method for assessing the presence of impurities.
Expertise & Experience in HPLC Method Development:
The development of a stability-indicating HPLC method is crucial. This means the method must be able to separate the main compound from any potential impurities and degradation products. This requires careful optimization of the mobile phase composition, column chemistry, and gradient profile. For pyrimidine compounds, which often contain aromatic rings, a reversed-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Trustworthiness Through Peak Purity Analysis:
A DAD allows for peak purity analysis, which is a powerful self-validating tool. By comparing the UV-Vis spectra across a single chromatographic peak, one can assess whether the peak corresponds to a single component or co-eluting impurities. A homogeneous peak will exhibit identical spectra across its entire width.
Experimental Protocol: HPLC for Purity Analysis and Quantification
-
Method Development and Optimization: Develop a reversed-phase HPLC method capable of separating the target pyrimidine compound from starting materials, by-products, and potential degradants. Key parameters to optimize include:
-
Column: e.g., C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: e.g., Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: e.g., 1.0 mL/min
-
Column Temperature: e.g., 30 °C
-
Detection Wavelength: Determined from the UV-Vis spectrum of the compound (typically the λmax).
-
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and assessing parameters like retention time, peak area, tailing factor, and theoretical plates.
-
Sample Analysis: Inject a known concentration of the synthesized pyrimidine compound.
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Data Cross-Validation: A Unified Approach
The true power of this analytical suite lies in the cross-validation of the data obtained from each technique. The information from NMR, MS, and HPLC should converge to paint a consistent and coherent picture of the synthesized pyrimidine compound.
Table 1: Example Cross-Validation Data for a Synthesized Pyrimidine Compound
| Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC | Conclusion |
| Identity | Structure confirmed by ¹H, ¹³C, and 2D NMR. | Observed [M+H]⁺ at m/z 254.1234 (Calc. 254.1236) | Retention time consistent with standard. | Consistent structural and molecular weight data confirms the compound's identity. |
| Purity | No significant impurity signals observed in ¹H NMR. | No significant impurity ions observed. | Purity by area % = 99.5% | High purity confirmed by orthogonal methods. |
| Elemental Composition | N/A | C₁₂H₁₅N₃O₃ confirmed by HRMS and isotopic pattern. | N/A | Elemental composition confirmed. |
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for ensuring a systematic and thorough cross-validation process.
Caption: Workflow for the cross-validation of synthesized pyrimidine compounds.
Conclusion: A Commitment to Analytical Excellence
The cross-validation of analytical data is not merely a procedural step; it is a fundamental commitment to scientific rigor and data integrity. For pyrimidine compounds, which hold significant therapeutic promise, a robust analytical foundation is non-negotiable. By embracing the principles of orthogonal analysis and implementing the detailed protocols outlined in this guide, researchers can ensure the generation of a trustworthy and comprehensive data package. This, in turn, will accelerate the journey from the laboratory bench to the development of potentially life-saving medicines.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Introduction: Beyond the Benchtop
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the first step toward handling it safely. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctionalized pyrimidine scaffold.[2][3][4] Its structure contains several functional groups that inform its likely toxicological and chemical profile: a chlorinated aromatic ring, a thioether group, and an ethoxy group on a pyrimidine core.
Based on data from structurally similar compounds, such as 4-Chloro-2-methylthiopyrimidine and other chlorinated pyrimidines, we can infer a likely hazard profile.[5][6][7] The presence of the chloro- group makes it an organohalogen, a class of compounds often associated with environmental persistence and potential toxicity.[8][9]
Inferred Hazard Profile:
| Hazard Category | Inferred Risk & Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. [5][6] Analogs are classified as acutely toxic. The pyrimidine core and its functional groups can interfere with biological processes. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. [5][10] Chlorinated organic compounds and thioethers can be potent irritants. Direct skin contact must be avoided. |
| Eye Damage/Irritation | Causes serious eye damage. [7][10][11] This is a common hazard for reactive organic molecules; even minor splashes can result in significant injury. |
| Environmental Hazard | Presumed very toxic to aquatic life with long-lasting effects. [12] Chlorinated organic compounds are often persistent in the environment and can bioaccumulate. Avoid release into drains or waterways.[13] |
| Combustibility | Potentially a combustible solid or liquid. [6] While some analogs have a high flash point, it should not be handled near open flames or ignition sources.[10] |
Part 2: Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure the proper safety measures are in place. The causality is simple: preventing exposure is invariably better than reacting to it.
-
Engineering Controls : All handling and disposal-related activities must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[1] Ensure that a safety shower and eyewash station are readily accessible.[7][10]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure.
-
Eye Protection : Wear tightly fitting chemical safety goggles or a face shield.[1][14]
-
Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure clothing fully covers exposed skin.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[1]
-
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be treated as a regulated, hazardous chemical waste. On-site neutralization is not recommended as it can lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts. The correct procedure involves systematic segregation, collection, and transfer to a certified disposal facility.
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation :
-
Action : As soon as waste is generated, classify it as "Halogenated Organic Waste."
-
Causality : Halogenated waste streams are typically incinerated at specific temperatures to ensure complete destruction and to scrub acidic gases (like HCl) from the exhaust.[15] Mixing them with non-halogenated waste complicates and increases the cost of disposal.
-
-
Waste Collection and Container Management :
-
Solid Waste : Collect pure compound, contaminated silica gel, or filter paper in a clearly labeled, robust, sealable polyethylene or glass container.
-
Liquid Waste : If in solution, collect in a dedicated, leak-proof, and chemically compatible container (e.g., glass or high-density polyethylene). Ensure the container has a screw-top cap.[1]
-
Sharps Waste : Any needles or broken glass contaminated with the compound must be placed in a designated puncture-resistant sharps container.[1]
-
Labeling : Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their concentrations
-
The date waste accumulation began
-
Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmentally Hazardous")[16]
-
-
-
Interim Storage :
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
Causality : The SAA should be at or near the point of generation and under the control of laboratory personnel.[1] This minimizes the risk of spills and unauthorized access. The container must be kept closed at all times except when adding waste. Store within a secondary containment bin to catch any potential leaks.
-
-
Final Disposal :
-
Action : Once the container is full or reaches your institution's time limit for satellite accumulation, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality : Final disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] Professional contractors are equipped to transport and dispose of the material safely, typically via high-temperature incineration, which is the preferred method for destroying chlorinated organic compounds.[15]
-
Part 4: Spill and Emergency Procedures
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Burning question: Rethinking organohalide degradation strategy for bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdms.net [cdms.net]
- 13. chemos.de [chemos.de]
- 14. aaronchem.com [aaronchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. osha.gov [osha.gov]
- 17. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. As a senior application scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory practice that prioritizes your well-being and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative and expert-led approach requires us to assess its potential hazards based on structurally analogous compounds. Close relatives of this molecule, such as 4-Chloro-2-(methylthio)pyrimidine and 4,6-Dichloro-2-(methylthio)pyrimidine, are classified as hazardous materials that can cause severe skin burns and serious eye damage.[1][2]
Core Assumption: Based on this data, we must handle this compound as a substance that is potentially corrosive to skin and eyes and may cause respiratory irritation .[1] Its physical form as a powder or solid also presents a risk of forming combustible dust concentrations in the air and an inhalation hazard.[2][3]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture is built on the Hierarchy of Controls, which prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer systems over individual actions.
Mandatory Personal Protective Equipment (PPE)
The following PPE is mandatory for all handling operations involving this compound. These specifications are derived from established standards and the hazard profiles of analogous chemicals.[4][5]
| PPE Category | Specification | Rationale (The "Why") |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, reaction quenching). | Protects against splashes and airborne dust. The assumed hazard classification for close analogs is "Category 1: Causes serious eye damage," necessitating robust protection.[1][2] |
| Skin & Body Protection | Gloves: Chemical-resistant, powder-free nitrile or neoprene gloves are required. Double-gloving is strongly recommended.[7][8] Lab Coat: A low-permeability, long-sleeved lab coat with tight-fitting cuffs. For larger quantities (>10g) or spill cleanup, disposable protective clothing (e.g., Tyvek) should be used.[9] | Prevents skin contact with the potentially corrosive solid.[1] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing skin, a critical procedure for maintaining safety during multi-step processes.[5] A solid-front, cuffed lab coat prevents permeation and exposure of the arms.[5] |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of airborne particulates. | This is an engineering control that contains dust at the source.[7] Analogs are known to cause respiratory irritation.[1][10] A fume hood is the primary method to prevent exposure via inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for safety.
A. Pre-Operational Checks
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.
-
Locate Emergency Equipment: Confirm the clear accessibility of the nearest safety shower and eyewash station.[9]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring the outer pair of gloves goes over the cuff of the lab coat.[5]
B. Handling the Solid Compound (e.g., Weighing)
-
Perform all manipulations deep within the fume hood.
-
To minimize dust, do not pour the solid from a height. Use a spatula for transfers.
-
If weighing, use an analytical balance inside the hood or a tared, sealed container that can be moved to a balance outside the hood.
-
Immediately and tightly cap the source container after dispensing.
-
Clean any residual dust from the spatula and work surface with a solvent-dampened wipe, disposing of it into the designated solid waste container.
C. Post-Handling & PPE Doffing
-
Secure all containers of the chemical.
-
Decontaminate the work area within the fume hood.
-
Doffing PPE (in order):
-
Remove the outer pair of gloves, peeling them off without touching the exterior. Dispose of them in the hazardous waste container.
-
Remove the face shield and/or goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Emergency Protocols: Spills and Exposure
A. Small Spill (inside a fume hood)
-
Containment: Ensure the spill is contained within the hood.
-
Decontamination: Carefully cover the spill with a damp paper towel to avoid raising dust.[9]
-
Using tongs or forceps, pick up the contaminated material and place it in a sealed, labeled hazardous waste container.
-
Wipe the area clean with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
B. Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while washing. Seek medical attention.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Disposal Plan
All materials contaminated with this compound, including excess reagent, contaminated wipes, and used PPE, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[10]
-
Liquid Waste: If the compound is used in solution, collect all waste streams in a labeled, sealed container for hazardous liquid waste.
-
Compliance: Do not discharge any waste to the sewer system.[3] All disposal must be in accordance with local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
